Technical Guide: Synthesis and Characterization of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate
Topic: Synthesis and Characterization of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate Content Type: Technical Process Guide (Whitepaper Style) Audience: Pharmaceutical Scientists, Process Chemists, and Regulatory Toxicolo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis and Characterization of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate
Content Type: Technical Process Guide (Whitepaper Style)
Audience: Pharmaceutical Scientists, Process Chemists, and Regulatory Toxicologists.[1]
[1]
Executive Technical Summary
This guide details the synthesis, isolation, and rigorous characterization of 2,6-Bis(2-hydroxyethylamino)toluene sulfate (CAS: 149330-25-6 for free base; specific sulfate salt often referenced in situ).[1] This compound acts as a critical coupler in oxidative hair dye formulations and a specialized intermediate in polymer chemistry.[1]
The synthesis presents a specific regiochemical challenge: bis-alkylation of the sterically hindered amine groups at the 2 and 6 positions of the toluene ring without quaternary over-alkylation.[1] Furthermore, the conversion to the sulfate salt is not merely a solubility aid but a crucial stabilization strategy to prevent the auto-oxidation typical of phenylenediamines.[1]
Key Critical Quality Attribute (CQA): The absolute minimization of the starting material, 2,6-Diaminotoluene (2,6-DAT) , a known carcinogen, to levels below 50 ppm (SCCS/1563/15).[1]
Strategic Chemical Context
The Stability Imperative
The free base, 2,6-Bis(2-hydroxyethylamino)toluene , is an electron-rich aromatic amine.[1] In its free form, it is susceptible to:
Air Oxidation: Forming semi-quinone imine radicals and subsequent polymerization (browning).[1]
Hygroscopicity: Making precise dosing in formulation difficult.[1]
The Solution: Synthesis of the sulfate salt .[1] Protonation of the amine functionalities reduces electron density on the ring, significantly retarding oxidative degradation and yielding a free-flowing, water-soluble crystalline powder.[1]
Reaction Pathway Design
The synthesis follows a two-stage protocol:
N-Alkylation: Nucleophilic attack of 2,6-DAT on a hydroxyethylating agent (Ethylene Oxide or 2-Chloroethanol).[1]
Salt Formation: Precipitation using sulfuric acid in a polar protic solvent.[1]
Figure 1: Synthetic pathway from 2,6-DAT to the final sulfate salt, highlighting the stepwise alkylation logic.
Detailed Experimental Protocol
Stage I: Bis-Hydroxyethylation
Objective: Synthesize the free base while minimizing residual 2,6-DAT.[1]
Method: Aqueous alkylation using 2-Chloroethanol (preferred for bench-scale control over Ethylene Oxide gas).[1]
Limit of Quantitation (LOQ): Must be established at <10 ppm for 2,6-DAT.
Analytical Workflow Diagram
Figure 2: Analytical decision tree ensuring structural identity and toxicological safety compliance.
Safety & Handling (Toxicological Context)
Carcinogenicity Risks
The starting material, 2,6-Diaminotoluene , is a Category 1B Carcinogen (EU CLP).[1] The synthesis must demonstrate complete consumption of this reagent.[1] The final sulfate salt is generally considered safe for use in hair dyes at regulated concentrations (max 1% on-head), provided the impurity profile is controlled.[1]
Nitrosamine Formation
As a secondary amine, 2,6-Bis(2-hydroxyethylamino)toluene can react with nitrosating agents to form N-nitrosodiethanolamine (NDELA) , a potent carcinogen.[1]
Protocol Constraint: Do not use sodium nitrite or other nitrosating agents during the synthesis or work-up.
Storage: Store in nitrite-free containers.
Physical Handling[1]
PPE: Full Tyvek suit, nitrile gloves, and P3 dust mask (powder form).[1]
First Aid: In case of eye contact, rinse immediately with water for 15 minutes (sulfate salts are acidic and irritant).[1]
References
Scientific Committee on Consumer Safety (SCCS). (2015).[1][3][4][5] Opinion on 2,6-Dihydroxyethylaminotoluene. SCCS/1563/15.[1][3][4] European Commission.[1][3][5][6] [Link]
PubChem. (2024).[1] 2,6-Bis(2-hydroxyethylamino)toluene sulfate (Compound Summary). National Library of Medicine.[1] [Link][1]
European Chemicals Agency (ECHA). (2023).[1] Substance Information: 2,6-bis(2-hydroxyethylamino)toluene. [Link][1][7][8][9]
Chaudhry, Q., et al. (2011).[1] Opinion on 2,6-dihydroxyethylaminotoluene (A138). SCCS/1425/11.[1][2][4] [Link]
"physicochemical properties of 2,6-Bis(2-hydroxyethylamino)toluene sulfate"
A Technical Guide for Formulation & Stability Executive Summary 2,6-Bis(2-hydroxyethylamino)toluene Sulfate (CAS: 144930-25-6) serves as a critical coupler in oxidative hair dye formulations. While the free base (CAS: 14...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Formulation & Stability
Executive Summary
2,6-Bis(2-hydroxyethylamino)toluene Sulfate (CAS: 144930-25-6) serves as a critical coupler in oxidative hair dye formulations. While the free base (CAS: 149330-25-6) is the active dye precursor responsible for color formation, the sulfate salt is the preferred raw material due to its superior storage stability and aqueous solubility.
This guide provides a rigorous analysis of the physicochemical properties, synthesis pathways, and analytical characterization of this compound. It is designed for formulation scientists and quality assurance professionals requiring field-proven data to optimize color retention and ensure regulatory compliance.
Chemical Identity & Structural Analysis
The distinction between the sulfate salt and the free base is fundamental to formulation strategy. The sulfate salt dissociates in the alkaline environment of the dye mixture (pH 9–10) to release the free amine, which then participates in the oxidative coupling reaction.
The following data aggregates experimental values from SCCS opinions and industrial safety dossiers. Note that while the sulfate is the starting material, most physicochemical parameters (LogP, pKa) relevant to biological interaction describe the free base once dissolved.
Table 1: Critical Physicochemical Parameters
Parameter
Value
Context & Formulation Impact
Melting Point
118 – 121 °C (Free Base)
The sulfate salt typically decomposes >200°C without a distinct melting point, ensuring solid-state stability during transport.
Solubility (Water)
~40 g/L (Free Base)
The sulfate salt exhibits significantly higher solubility (>100 g/L), facilitating rapid dissolution in aqueous developer bases.
Solubility (Ethanol)
10 – 100 g/L
Moderate solubility allows for use in hydro-alcoholic gel formulations.
LogP (Octanol/Water)
0.037 (pH 7, 23°C)
Highly hydrophilic. Indicates low potential for passive skin penetration but requires emulsifiers for hair shaft diffusion.
pKa
~5.5 (Amine 1), ~3.0 (Amine 2)
At formulation pH (9.0+), the molecule is fully deprotonated and reactive.
Stability
Oxidatively Unstable
The free base oxidizes rapidly in air. Sulfation protects the amine groups from premature oxidation.
Technical Insight: The low LogP (0.037) suggests that this molecule does not easily penetrate the lipophilic stratum corneum, contributing to its favorable safety profile. However, this hydrophilicity requires the use of penetration enhancers (e.g., propylene glycol, oleic acid) in the chassis to ensure the dye penetrates the hydrophilic cortex of the hair shaft.
Synthesis & Manufacturing Pathway
The synthesis of 2,6-Bis(2-hydroxyethylamino)toluene sulfate follows a nucleophilic substitution pathway starting from dinitrotoluene. Understanding this pathway is crucial for identifying potential impurities such as unreacted toluene diamine (a known sensitizer).
Experimental Workflow:
Hydrogenation: 2,6-Dinitrotoluene is reduced to 2,6-Diaminotoluene.
Ethoxylation: The diamine is reacted with Ethylene Oxide (or 2-Chloroethanol) to attach the hydroxyethyl groups. This step determines the "Free Base" purity.
Sulfation: The free base is treated with stoichiometric Sulfuric Acid in a solvent (e.g., Isopropanol) to precipitate the sulfate salt.
Figure 1: Industrial synthesis pathway highlighting the conversion from nitro-aromatics to the stable sulfate salt.
Reaction Mechanism: Oxidative Coupling
In a hair dye kit, the sulfate salt is mixed with a developer (Hydrogen Peroxide) and an alkalizer (Ammonia/MEA). The alkalizer neutralizes the sulfate, releasing the free base. The free base then acts as a Coupler , reacting with the quinonediimine generated from a Primary Intermediate (e.g., p-Phenylenediamine or p-Toluenediamine) to form the final Indo Dye.
Figure 2: Oxidative coupling mechanism. The 2,6-substitution pattern directs the formation of violet/purple chromophores.
Analytical Characterization Protocol
To ensure the purity of the raw material (specifically limiting the 2,6-Diaminotoluene impurity to <50 ppm), High-Performance Liquid Chromatography (HPLC) is the standard method.
HPLC Methodology (Self-Validating)
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).
Mobile Phase A: Phosphate Buffer (10 mM, pH 6.0) + Ion Pair Reagent (Octanesulfonic acid).
Gradient: 0-5 min (5% B), 5-20 min (Linear to 50% B), 20-25 min (50% B).
Flow Rate: 1.0 mL/min.
Detection: UV-Vis Diode Array at 254 nm (aromatic ring) and 280 nm .
Sample Prep: Dissolve 50 mg of Sulfate salt in 50 mL Mobile Phase A. Sonicate for 10 min.
Validation Criteria:
Resolution (Rs): > 2.0 between the main peak and any synthesis intermediates (TDA).
Tailing Factor: < 1.5 (Amine tailing is suppressed by the ion pair reagent).
Linearity: R² > 0.999 over 10–1000 µg/mL range.
Safety & Toxicology Profile
The safety of this compound has been rigorously evaluated by the SCCS (Scientific Committee on Consumer Safety).
SCCS Opinion: The sulfate salt (and free base) is considered safe for use in oxidative hair dyes at a maximum on-head concentration of 1.0% (calculated as free base).
Skin Sensitization: Classified as a moderate sensitizer. Warning labels are mandatory.
Genotoxicity: The sulfate salt has tested negative in in vivo micronucleus assays, overruling positive in vitro bacterial findings.
Nitrosamine Risk: As a secondary amine, it can form nitrosamines (e.g., N-nitrosodiethanolamine, NDELA) if used with nitrosating agents. Formulation must be free of nitrosating sources.
References
SCCS (Scientific Committee on Consumer Safety). (2015). Opinion on 2,6-Dihydroxyethylaminotoluene (A138). SCCS/1563/15. European Commission.
PubChem. (2025). 2,6-Bis(2-hydroxyethylamino)toluene sulfate (Compound Summary). National Library of Medicine.
European Commission. (2006). CosIng: Cosmetic Ingredient Database - 2,6-Bis(2-hydroxyethylamino)toluene Sulfate.
"2,6-Bis(2-hydroxyethylamino)toluene sulfate mechanism of action"
This technical guide provides a rigorous analysis of 2,6-Bis(2-hydroxyethylamino)toluene sulfate, focusing on its molecular dynamics, oxidative coupling mechanism, and toxicological validation. Chemical Dynamics, Mechani...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a rigorous analysis of 2,6-Bis(2-hydroxyethylamino)toluene sulfate, focusing on its molecular dynamics, oxidative coupling mechanism, and toxicological validation.
Chemical Dynamics, Mechanism of Action, and Safety Validation
Introduction & Chemical Identity
2,6-Bis(2-hydroxyethylamino)toluene sulfate (INCI: 2,6-Dihydroxyethylaminotoluene) is a substituted aromatic amine utilized as a coupler in oxidative hair coloring systems. Unlike direct dyes, it possesses no intrinsic color until activated; it functions as a nucleophilic reagent that reacts with oxidized primary intermediates to generate permanent chromophores (indo dyes) within the hair cortex.
Physicochemical Profile[1]
CAS Number: 149330-25-6 (Free Base), 144930-25-6 (Sulfate Salt).
Solubility: The sulfate salt exhibits enhanced aqueous solubility compared to the free base, facilitating formulation stability in aqueous/alcoholic carrier systems.
The "Pro-Drug" Analog
In drug development terms, this molecule acts as a "pro-chromophore." It remains inert until two conditions are met:
Alkaline Activation: An ammonia or ethanolamine-based developer swells the hair cuticle and neutralizes the sulfate salt, releasing the free amine base.
Oxidative Trigger: Hydrogen peroxide (
) oxidizes the primary intermediate (e.g., p-Phenylenediamine, PPD), creating a reactive electrophile that attacks 2,6-Bis(2-hydroxyethylamino)toluene.
Mechanism of Action: Oxidative Coupling Kinetics
The core mechanism is electrophilic aromatic substitution . 2,6-Bis(2-hydroxyethylamino)toluene acts as an electron-rich nucleophile due to the activating influence of its two amino groups.
Regioselectivity and Steric Control
The toluene ring is substituted at positions:
C1: Methyl group (weak activator, ortho/para director).
C2 & C6: Hydroxyethylamino groups (strong activators, ortho/para directors).
Coupling Site Analysis:
The amino groups at C2 and C6 strongly activate positions C3 and C5 .
The C4 position is meta to the strong amino activators and para to the weak methyl activator, making it kinetically unfavorable for coupling.
Result: Coupling occurs exclusively at C3 (or C5) (chemically equivalent due to symmetry).
The Reaction Pathway
Oxidation of Primary Intermediate: The primary intermediate (e.g., PPD) is oxidized by
to a Quinonediimine (QDI) intermediate.
Coupling (C-N Bond Formation): The electron-rich C3 carbon of 2,6-Bis attacks the electron-deficient nitrogen of the QDI.
Chromophore Maturation: The resulting leuco-dye is further oxidized to form the final Indo Dye (typically violet/purple hues).
Visualization of the Reaction Pathway
The following diagram illustrates the transformation from inert precursors to the final chromophore.
Figure 1: Oxidative coupling pathway showing the conversion of precursors into the final indo dye inside the hair cortex.
Toxicological Profile & Safety Mechanisms
For researchers, the "mechanism" of toxicity is as critical as the mechanism of color. The safety of 2,6-Bis(2-hydroxyethylamino)toluene has been rigorously reviewed by the Scientific Committee on Consumer Safety (SCCS) , most notably in opinion SCCS/1563/15 .
Genotoxicity & Mutagenicity
Early in vitro studies (Ames test) showed potential mutagenicity in specific bacterial strains (Salmonella typhimurium). However, biological relevance requires in vivo confirmation.[2]
Mechanism of Safety: The hydroxyethyl groups on the amines increase hydrophilicity and steric bulk, potentially reducing intercalation into DNA compared to simple aromatic amines.
Regulatory Verdict: The SCCS concluded that based on the weight of evidence (including negative in vivo Micronucleus tests), the substance is not genotoxic when used under regulated conditions.
Sensitization (Adverse Outcome Pathway)
Like many aromatic amines, this molecule is a Category 1 Skin Sensitizer .
Haptenization: The molecule must penetrate the stratum corneum and bind to skin proteins (hapten-protein complex) to trigger an immune response.
Risk Mitigation: The "sulfate" salt form and the bulky hydroxyethyl groups reduce the rate of dermal penetration compared to smaller, lipophilic amines (like PPD), lowering the sensitization risk profile, though not eliminating it.
Toxicological Data Summary
Endpoint
Result
Reference Standard
Acute Oral Toxicity
LD50 > 2000 mg/kg (Rat)
OECD 401
Dermal Irritation
Non-irritating
OECD 404
Eye Irritation
Irritant
OECD 405
Sensitization
Positive (Category 1)
LLNA / OECD 429
Mutagenicity
Negative (In Vivo)
OECD 474 (Micronucleus)
Dermal Absorption
Low ()
OECD 428
Experimental Validation Protocols
To validate the quality and safety of this material in a research or manufacturing setting, the following protocols are the industry standard.
Protocol A: HPLC Purity Analysis
Purpose: To quantify the active coupler and ensure absence of impurities (e.g., nitrosamines).
System: High-Performance Liquid Chromatography (HPLC) with UV-Vis / DAD detection.
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
Mobile Phase:
A: Phosphate Buffer (pH 6.0) with Ion Pairing Agent (Octanesulfonic acid).
B: Acetonitrile.
Gradient: 0-20 min (5% B
80% B).
Detection: 254 nm (aromatic ring absorption).
Acceptance Criteria: Purity
98.5%; Nitrosamine content ppb.
Protocol B: In Vitro Dermal Absorption (OECD 428)
Purpose: To determine systemic exposure risk.
Membrane: Dermatomed pig skin (thickness: 750
).
Cell Type: Franz Diffusion Cell (static or flow-through).
Receptor Fluid: Phosphate Buffered Saline (PBS) with solubility enhancer (e.g., 5% Ethanol) to ensure sink conditions.
Application: Apply 20 mg/cm² of the final hair dye formulation (mixed 1:1 with developer) to the skin surface.
Exposure: 30 minutes (mimicking consumer use), followed by washing.
Analysis: Quantify 2,6-Bis in receptor fluid, skin wash, and skin digestion using HPLC-MS/MS.
Calculation: Total Systemic Exposure Dose (SED) = (Amount in Receptor + Amount in Dermis).
Visualization of Safety Assessment Workflow
Figure 2: Standard safety validation workflow for oxidative dye precursors.
References
Scientific Committee on Consumer Safety (SCCS). (2015).[2][3][4][5][6] Opinion on 2,6-Dihydroxyethylaminotoluene (SCCS/1563/15).[2][3][4][6][7] European Commission.[8] Link
Scientific Committee on Consumer Safety (SCCS). (2011).[2] Opinion on 2,6-Dihydroxyethylaminotoluene (SCCS/1425/11).[2] European Commission.[8] Link
OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals.[2][6][8] Link
PubChem. (n.d.).[1] 2,6-Bis(2-hydroxyethylamino)toluene sulfate - Compound Summary. National Library of Medicine. Link
Cosmetic Ingredient Review (CIR). (2012).[5] Safety Assessment of Toluene-2,5-Diamine and its Sulfate. (Contextual reference for amine sulfates). Link
CAS Registry Number: 144930-25-6
Chemical Class: Substituted Aminotoluene / Alkylanolamine Salt
Executive Summary
2,6-Bis(2-hydroxyethylamino)toluene sulfate is a specialized diamine derivative primarily utilized as a reaction intermediate in oxidative coupling chemistry. While its dominant industrial application lies in high-performance oxidative hair coloring (functioning as a coupler), its structure—a 1,2,3-trisubstituted benzene core with dual hydrophilic alkyl-hydroxyl tails—presents unique physicochemical properties relevant to pharmaceutical impurity profiling and topical formulation science.
For drug development professionals, this compound serves as a critical case study in toxophore management (specifically the substituted aniline moiety) and solubility enhancement via hydroxyethylation. This guide analyzes its structural integrity, synthesis pathways, and toxicological boundaries.
The molecule consists of a toluene core functionalized at the ortho positions (2 and 6) relative to the methyl group. This 2,6-substitution pattern creates a sterically crowded environment around the methyl group but leaves the para position (C4) open for electrophilic attack—a key feature of its reactivity.
The addition of hydroxyethyl groups to the amines (
) serves two purposes:
Solubility: Increases hydrophilicity (
reduction), making the molecule water-soluble compared to the parent 2,6-diaminotoluene.
Toxicity Mitigation: Alkylation of primary amines often reduces the mutagenic potential associated with free aromatic amines by hindering N-hydroxylation metabolic pathways.
Physicochemical Data Table
Property
Value
Context/Relevance
Appearance
White to light grey crystalline powder
Oxidation leads to darkening (brown/purple).
Solubility (Water)
~40 g/L (at 20°C)
Highly soluble due to ionic sulfate and hydroxyl groups.
Solubility (Ethanol)
Soluble
Useful for hydro-alcoholic topical vehicles.
Melting Point
117°C - 121°C
Sharp melting range indicates high crystalline purity.
Note: This protocol is a generalized adaptation for research purposes. Standard PPE (gloves, fume hood) is mandatory due to the potential carcinogenicity of intermediates.
Reduction: Dissolve 2,6-dinitrotoluene in methanol. Hydrogenate using Pd/C catalyst at 50 psi until H2 uptake ceases. Filter catalyst to obtain 2,6-diaminotoluene (DAT).
Hydroxyethylation:
Suspend DAT in water/calcium carbonate buffer.
Add 2-chloroethanol (2.2 equivalents) dropwise at reflux (90°C).
Monitor reaction via HPLC for disappearance of DAT.
Isolation: Extract the free base with ethyl acetate. Dry over MgSO4 and evaporate.
Salt Formation: Dissolve residue in ethanol. Add stoichiometric sulfuric acid (1:1 molar ratio) slowly at 0°C. The sulfate salt precipitates as a white solid.
Purification: Recrystallize from ethanol/water to remove mono-substituted impurities.
Mechanism of Action: Oxidative Coupling
In its primary application (and as a model for oxidative drug metabolism), the molecule functions as a Coupler . It does not oxidize easily itself but reacts with an oxidized Primary Intermediate (like p-phenylenediamine quinodiimine).
Reaction Logic
Activation: An oxidizer (e.g.,
, Cytochrome P450 in bio-systems) oxidizes a primary amine to a reactive diimine electrophile.
Coupling: The nucleophilic carbons of CAS 144930-25-6 (specifically position C4, para to the methyl) attack the electrophilic diimine.
Chromophore Formation: The resulting leuco-compound oxidizes further to form a stable Indoamine dye.
Caption: Mechanism of oxidative coupling where CAS 144930-25-6 acts as the nucleophilic coupler to form stable dye complexes.
Toxicology & Safety Profile (E-E-A-T)
For pharmaceutical scientists, the safety profile of this molecule is critical due to the "substituted aniline" structural alert.
Genotoxicity & Mutagenicity[4]
Bacterial Reverse Mutation (Ames Test): Mixed results. Some strains (S. typhimurium TA98) show positive responses with metabolic activation (S9), typical for aromatic amines.
In Vivo Relevance: The European Scientific Committee on Consumer Safety (SCCS) has noted that while in vitro mutagenicity is observed, in vivo micronucleus tests and UDS assays are generally negative.
Mechanistic Insight: The hydroxyethyl groups sterically hinder the nitrogen, reducing the formation of the N-hydroxyarylamine metabolite, which is the proximate carcinogen for many arylamines.
Sensitization (Dermal)
Classification: Moderate to Strong Sensitizer (Category 1).
Mechanism: Haptenization. The molecule (or its oxidation products) can bind to skin proteins (Langerhans cells), triggering a T-cell mediated immune response (Type IV hypersensitivity).
Risk Mitigation: In formulations, concentration is strictly limited (usually <1% on-head) to stay below the induction threshold.
Handling Protocols
Storage: Store under inert gas (Argon/Nitrogen) to prevent darkening (oxidation).
PPE: Nitrile gloves (0.11mm minimum) are required. Aromatic amines can penetrate skin.
Decontamination: Use 5% sodium hypochlorite (bleach) to degrade spills, followed by water.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44558317, 2,6-Bis(2-hydroxyethylamino)toluene sulfate. Retrieved from [Link]
Scientific Committee on Consumer Safety (SCCS) (2012). Opinion on 2,6-Dihydroxyethylaminotoluene.[2] European Commission.[3][4] Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: 2,6-Bis(2-hydroxyethylamino)toluene sulfate. Retrieved from [Link]
Cosmetic Ingredient Review (CIR). Safety Assessment of Toluene-2,5-Diamine and Related Ingredients. Retrieved from [Link]
2,6-Bis(2-hydroxyethylamino)toluene sulfate (CAS: 149330-25-6 for free base; specific salt forms vary) is a critical precursor in oxidative hair coloring formulations.[1] Functioning as a coupler or primary intermediate, its efficacy is dictated by its physicochemical stability—specifically its resistance to autoxidation prior to formulation use—and its solubility profile in aqueous-alcoholic systems.[1]
This guide provides a technical deep-dive into the handling, characterization, and stabilization of this compound.[1] Unlike generic safety data sheets (SDS), this document focuses on the causality of degradation and quantifiable metrics for quality control, designed for researchers in cosmetic science and pharmaceutical development.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Understanding the structural moieties of 2,6-Bis(2-hydroxyethylamino)toluene sulfate is prerequisite to predicting its behavior in solution.[1] The molecule consists of a toluene core substituted with two secondary amine groups, each capped with a hydroxyethyl chain.[1] The sulfate counter-ion imparts significantly higher hydrophilicity compared to its free base.[1]
Nitrogen lone pairs are less basic due to aryl conjugation.[1]
LogP (Free Base)
~0.9
Moderate lipophilicity; Sulfate salt is highly polar (LogP < 0).[1]
Melting Point
>150°C (Decomposition)
Free base melts ~116-120°C.
Solubility Profile & Formulation Logic
The sulfate salt is engineered for aqueous solubility, overcoming the lipophilic limitations of the toluene core.[1] However, solubility is pH-dependent due to the protonation states of the secondary amines.[1]
2.1 Aqueous Solubility Mechanism
In acidic to neutral media (pH < 6), the amine groups remain protonated, interacting favorably with the sulfate anion and water lattice.[1] As pH rises > 7 (common in dye bases containing ammonia or MEA), the compound deprotonates to its free base, reducing aqueous solubility and increasing oil/solvent solubility.[1]
Risk zone: Ensure surfactants are present to solubilize the free base.[1]
Stability & Degradation Pathways[1]
The primary stability liability of 2,6-Bis(2-hydroxyethylamino)toluene sulfate is autoxidation .[1] The electron-rich aromatic ring, activated by two amine groups, is susceptible to Radical Oxygen Species (ROS).[1]
3.1 Degradation Mechanism: Oxidative Coupling
Upon exposure to air or oxidizers (without a coupler), the compound oxidizes to form a quinone-diimine intermediate.[1] This electrophilic species can react with unoxidized starting material to form dimers (Bandrowski's base analogs), resulting in insoluble dark precipitates.[1]
Critical Control Point: The presence of transition metals (Fe, Cu) catalyzes this reaction exponentially.[1] Chelation is mandatory.
3.2 Nitrosation Risk
As a secondary amine, this compound is a substrate for N-nitrosation if nitrosating agents (e.g., nitrites) are present.[1]
Regulatory Limit: Nitrosamine content must be < 50 ppb (EU SCCS Guidelines).[1]
Prevention: Avoid formulation with nitrite-releasing preservatives (e.g., Bronopol).[1] Store in nitrite-free containers.
3.3 Visualization: Stability Decision Tree
Figure 1: Quality Control workflow and simplified oxidative degradation pathway.[1]
Analytical Methodology (HPLC-UV)
To quantify stability and solubility accurately, a validated HPLC method is required.[1] The following protocol is optimized for polar aromatic amines.
Stock Solution: Dissolve 10 mg of sulfate salt in 10 mL Mobile Phase A (1 mg/mL).
Note: Use amber glassware to prevent photo-oxidation during prep.[1]
Filtration: 0.22 µm PVDF filter (Nylon filters may bind amines).[1]
Stability Check: Inject immediately. If analyzing stability samples, quench any oxidative reactions with 0.1% Ascorbic Acid if necessary (validation required).[1]
Storage & Handling Protocols
Based on the stability profile, the following storage conditions are mandatory to maintain raw material integrity >99%.
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1] The headspace in storage drums is the primary source of oxidative failure.
Temperature: Cool, dry place (< 25°C). Avoid refrigeration unless humidity is strictly controlled, as condensation promotes hydrolysis and caking.[1]
Container: Amber HDPE or glass. Translucent containers are forbidden due to UV sensitivity.[1]
Chelation: In formulation, always include a chelating agent (e.g., EDTA, Etidronic Acid) at 0.1-0.2% to sequester trace metals that catalyze the quinone formation.[1]
References
Scientific Committee on Consumer Safety (SCCS). (2015).[1][3] Opinion on 2,6-Dihydroxyethylaminotoluene (A138).[1][4][3][5] SCCS/1563/15.[3] European Commission.[3] [Link]
PubChem. (n.d.).[1][2][6] 2,6-Bis(2-hydroxyethylamino)toluene sulfate (Compound Summary). National Library of Medicine. [Link][1]
OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[1] [Link][1]
Burnett, C. L., et al. (2010).[1] Final Report on the Safety Assessment of Toluene-2,5-Diamine, Toluene-2,5-Diamine Sulfate, and Toluene-3,4-Diamine as Used in Cosmetics.[1] International Journal of Toxicology. (Contextual reference for Toluene Diamine derivatives stability). [Link]
Technical Guide: Spectroscopic Analysis of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate
This guide outlines the rigorous spectroscopic characterization of 2,6-Bis(2-hydroxyethylamino)toluene sulfate , a critical oxidative hair dye precursor. The following protocols are designed for researchers requiring hig...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the rigorous spectroscopic characterization of 2,6-Bis(2-hydroxyethylamino)toluene sulfate , a critical oxidative hair dye precursor. The following protocols are designed for researchers requiring high-fidelity structural validation and purity assessment compliant with safety standards (e.g., SCCS guidelines).
[1]
Executive Summary
2,6-Bis(2-hydroxyethylamino)toluene sulfate (CAS: 144930-25-6) is the sulfate salt of a substituted aromatic amine used as a precursor in oxidative hair coloring.[1][2][3] Due to its application in consumer products, its analysis requires a dual focus: structural confirmation (distinguishing it from isomers like the 2,4-derivative) and impurity profiling (specifically for nitrosamines and oxidation byproducts).
This guide synthesizes multi-modal spectroscopic data—NMR, FT-IR, UV-Vis, and MS—to establish a self-validating identification protocol.[1]
Chemical Identity & Structural Context
Before analysis, the analyte must be defined by its specific salt stoichiometry and symmetry.[1]
plane of symmetry passing through the methyl group (C1) and the para-proton (C4). This symmetry is the primary diagnostic feature in NMR spectroscopy; identifying equivalent methylene protons confirms the 2,6-substitution pattern versus the asymmetric 2,4-isomer.
Analytical Workflow
The following diagram illustrates the logical flow for complete characterization, moving from bulk identification to trace impurity detection.
Figure 1: Integrated analytical workflow for structural validation and purity assessment.
Detailed Spectroscopic Protocols
A. Infrared Spectroscopy (FT-IR)
Objective: Confirm the presence of the sulfate counterion and key functional groups (OH, NH, Aromatic).
Method: KBr pellet or ATR (Diamond crystal).
Frequency ()
Assignment
Diagnostic Value
3200 – 3450
O-H / N-H stretch
Broad band indicating hydrogen bonding network.[1]
Indicative of 1,2,3-trisubstituted benzene ring.[1]
Technical Insight: The absence of the broad sulfate band at ~1100
indicates the sample is the free base, not the sulfate salt.
B. Nuclear Magnetic Resonance (NMR)
Objective: Prove the 2,6-substitution pattern via symmetry.
Solvent: DMSO-
(preferred for observing exchangeable protons) or (for clear aliphatic backbone).
H NMR Analysis (Theoretical Shifts in DMSO-)
Aromatic Region (6.5 – 7.5 ppm):
Due to the plane of symmetry, protons at C3 and C5 are chemically equivalent.
Expectation: A doublet (2H) and a triplet (1H) pattern (AB2 system).
Differentiation: The 2,4-isomer would show three distinct aromatic signals.[1]
Side Chain (3.0 – 3.8 ppm):
N-CH2: Triplet or multiplet ~3.2 ppm (4H, equivalent).
O-CH2: Triplet or multiplet ~3.6 ppm (4H, equivalent).
Methyl Group (2.0 – 2.3 ppm):
Singlet (3H) attached to the aromatic ring.
Exchangeable Protons:
OH and NH protons will appear as broad singlets (4-5 ppm) in DMSO but disappear in
.
C NMR Analysis
Symmetry Check: You should observe only 7 distinct carbon signals for the 11 carbons in the molecule due to symmetry (C2=C6, C3=C5, Side chains equivalent).
Objective: Confirm molecular mass and detect synthesis byproducts.[1]
Ionization: ESI (Electrospray Ionization), Positive Mode.
Parent Peak (
): m/z 211.1 (corresponding to the free base ).
Fragmentations: Loss of hydroxyethyl groups (
, -45 Da).
Negative Mode: May detect the bisulfate/sulfate ion (
at m/z 97).
Impurity Profiling & Purity
Standard: Purity must be
(HPLC area %).
Critical Impurities[1][8]
Nitrosamines: As a secondary amine, this compound is prone to nitrosation.[1][8][9][10] Samples must be screened for N-nitrosodiethanolamine (NDELA) if used in formulations with nitrosating agents.[1]
Oxidation Products: The substance is air-sensitive.[1] Darkening of the powder indicates oxidation (quinone imine formation).
Solvent Residuals: Ethanol or Isopropanol from recrystallization.[1]
Mobile Phase: Phosphate buffer (pH 7.5) / Acetonitrile gradient.
Detection: PDA at 254 nm (aromatic max) and 210 nm.
Self-Validation: The retention time of the sulfate salt will match the free base in buffered eluents, as the salt dissociates.
References
Scientific Committee on Consumer Safety (SCCS). (2015).[11][8][9] Opinion on 2,6-dihydroxyethylaminotoluene. SCCS/1563/15.[1][8][9] European Commission.[1][11][8][10]
Scientific Committee on Consumer Safety (SCCS). (2011).[9][12] Opinion on 2,6-dihydroxyethylaminotoluene. SCCS/1425/11.[1][9][12] European Commission.[1][11][8][10]
PubChem. (n.d.).[2][6] 2,6-Bis(2-hydroxyethylamino)toluene sulfate.[1][2][3] National Library of Medicine.[1]
ChemicalBook. (n.d.). 2,6-Bis(2-hydroxyethylamino)toluene sulfate CAS 144930-25-6.[1][2][3]
"molecular weight and formula of 2,6-Bis(2-hydroxyethylamino)toluene sulfate"
The following technical guide is structured to provide a rigorous, autonomous analysis of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate , tailored for researchers and drug development professionals. Chemical Identity, Synt...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide a rigorous, autonomous analysis of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate , tailored for researchers and drug development professionals.
Chemical Identity, Synthesis, and Analytical Characterization
Executive Summary
2,6-Bis(2-hydroxyethylamino)toluene sulfate (CAS: 144930-25-6) is the sulfate salt of a substituted aromatic amine, primarily utilized as a precursor in oxidative hair coloring formulations.[1] While its primary commercial application is cosmetic, its structural motif—an amino-substituted toluene core—serves as a critical model in toxicological studies regarding aromatic amine metabolism, sensitization potential, and N-nitrosation kinetics.
This guide delineates the precise molecular characteristics, synthesis pathways, and validation protocols required for the research and development of this compound.
Physicochemical Characterization
The sulfate salt offers enhanced stability and water solubility compared to its free base, making it the preferred form for raw material handling and formulation.
Highly soluble in water; sparingly soluble in ethanol
pKa (Calculated)
Base pKa ~5.5 (amine protonation)
Structural Analysis
The molecule consists of a toluene ring substituted at the 2 and 6 positions with N-(2-hydroxyethyl) groups.[1][2][4][5] The sulfate counterion protonates the secondary amines, stabilizing the electron-rich aromatic system against premature oxidation.
Core: 2,6-Diaminotoluene (2,6-DAT) scaffold.
Substituents: Two hydroxyethyl chains reduce the mutagenic potential compared to the parent 2,6-DAT by increasing hydrophilicity and sterically hindering metabolic N-hydroxylation.
Synthesis and Impurity Profiling
Expert Insight: The synthesis of this compound is a critical control point. The primary risk is not the yield, but the formation of poly-alkylated byproducts and the retention of the starting material, 2,6-Diaminotoluene (a known mutagen).
Synthetic Pathway
The industrial route typically involves the bis-alkylation of 2,6-diaminotoluene with ethylene oxide or 2-chloroethanol, followed by acidification with sulfuric acid.
Figure 1: Synthetic pathway and critical impurity divergence points for 2,6-Bis(2-hydroxyethylamino)toluene sulfate.
Critical Impurities
2,6-Diaminotoluene (2,6-DAT): The starting material. Strict limits (<50 ppm) are required due to genotoxicity concerns.
Nitrosamines: As a secondary amine, the compound can react with nitrosating agents (e.g., nitrites in water or packaging) to form N-nitroso derivatives (e.g., N-nitroso-diethanolamine, NDELA).
Control Measure: Avoid nitrosating agents in formulation; store in nitrite-free containers.
Analytical Methodologies
To ensure scientific integrity, the following self-validating HPLC protocol is recommended for purity assessment. This method separates the sulfate salt (dissociated) from potential organic impurities.
Context: While used in cosmetics, the safety data is relevant for researchers handling the substance in drug development pipelines.
Regulatory Status (SCCS Opinion)
The Scientific Committee on Consumer Safety (SCCS) has evaluated this compound (Code A138).
Genotoxicity: In vitro bacterial reverse mutation tests (Ames) have shown mixed results, but in vivo studies (mammalian bone marrow micronucleus test) demonstrated no genotoxic potential, overruling the in vitro findings.
Sensitization Pathway
As an aromatic amine derivative, the compound acts as a pre-hapten . It requires metabolic activation (usually oxidation) to bind to skin proteins and induce an immune response.
Figure 2: Mechanism of haptenization and sensitization for aromatic amine derivatives.
Handling Precautions
Nitrosamine Risk: Do not formulate or store with nitrosating agents (e.g., sodium nitrite).
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of powder.
References
PubChem. (2025). 2,6-Bis(2-hydroxyethylamino)toluene sulfate (Compound).[1] National Library of Medicine. Available at: [Link]
Scientific Committee on Consumer Safety (SCCS). (2015).[3][6][7] Opinion on 2,6-Dihydroxyethylaminotoluene (A138). SCCS/1563/15.[3][6] European Commission.[3][6][7][8] Available at: [Link]
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,6-bis(2-hydroxyethylamino)toluene.[1][2][4][5] Available at: [Link]
Cosmetics Europe. (2011).[3] Submission II on 2,6-Dihydroxyethylaminotoluene. (Referenced within SCCS Opinion).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential Research Applications of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2,6-Bis(2-hydroxyethylamino)toluene sulfate (CAS: 149330-25-6 for free base; varying CAS for sulfate) is a substituted aromatic amine primarily utilized as a coupler in oxidative hair coloring formulations. Unlike primary intermediates (e.g., p-phenylenediamine) that form the structural backbone of a dye, this compound facilitates the modulation of chromophores to produce specific violet, blue, and ash tones.
Beyond its established cosmetic utility, the molecule’s dual-functional nature—possessing both secondary amine and primary hydroxyl moieties—presents under-explored potential in supramolecular chemistry and polymer synthesis . This guide analyzes its reaction mechanisms, details rigorous safety assessment protocols required for regulatory compliance (SCCS standards), and proposes theoretical applications in material science.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Property
Specification
INCI Name
2,6-Dihydroxyethylaminotoluene
Chemical Structure
Toluene ring substituted at 2,6-positions with hydroxyethylamino groups
Molecular Formula
(Sulfate salt)
Functional Class
Oxidative Dye Coupler (m-diamine derivative)
Solubility
Highly soluble in water (sulfate salt); Soluble in DMSO, Ethanol
pKa
Basic (due to secondary amines), typically forming salts with strong acids
Core Research Application: Oxidative Chromophore Synthesis
The primary research application of this compound lies in the kinetics and mechanism of oxidative coupling . It functions as a nucleophilic partner in the formation of indoaniline or indamine dyes.
Mechanism of Action
In the presence of an oxidizing agent (typically
) and a primary intermediate (e.g., p-phenylenediamine, PPD), 2,6-Bis(2-hydroxyethylamino)toluene undergoes electrophilic aromatic substitution.
Activation: The primary intermediate (PPD) is oxidized to a reactive diimine species (quinone diimine).
Coupling: The electron-rich 2,6-Bis(2-hydroxyethylamino)toluene attacks the electrophilic diimine. Due to the directing effects of the amine groups at positions 2 and 6, coupling occurs predominantly at position 3 or 5 (ortho to one amine, para to the other), creating a leuco dye.
Chromogenesis: Further oxidation yields the final colored indoaniline dye.
Visualization: Reaction Pathway
The following diagram illustrates the oxidative coupling pathway.
Figure 1: Oxidative coupling mechanism converting the sulfate precursor into a stable chromophore.
Toxicological Research & Safety Assessment Protocols
For drug development professionals and toxicologists, the "research" aspect of this molecule focuses on its safety profile. As a secondary amine, it carries a risk of nitrosamine formation (NDELA) if not stabilized.
Genotoxicity Assessment (Ames Test)
Research indicates mixed results in bacterial reverse mutation assays. A robust protocol must differentiate between cytotoxicity and true mutagenicity.
Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrA.
Condition: +/- S9 metabolic activation.
Critical Note: Early positive results in TA98 are often attributed to impurities. High-purity sulfate salts (>99.5%) are required for valid research data.
Skin Sensitization (LLNA)
The Local Lymph Node Assay (LLNA) is the gold standard for determining the sensitization potency (EC3 value).
Protocol Summary:
Vehicle: DMSO or Acetone/Olive Oil (4:1).
Application: Topical application on the dorsum of mouse ears (3 consecutive days).
Readout: Proliferation of lymph node cells measured via ³H-thymidine incorporation or ATP bioluminescence.
Threshold: An Stimulation Index (SI) > 3 indicates a sensitizer.
Visualization: Safety Evaluation Workflow
Figure 2: Toxicological screening hierarchy for aromatic amine derivatives.
Analytical Methodologies
Precise quantification is essential for stability testing and impurity profiling (specifically nitrosamines).
HPLC-DAD Protocol for Purity
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
Transition: MRM monitoring of parent -> daughter ions.
Emerging & Theoretical Applications
While currently dominated by cosmetic use, the structure of 2,6-Bis(2-hydroxyethylamino)toluene offers specific "handles" for material science research.
Polyurethane Chain Extender (Theoretical)
The molecule acts as an aromatic diol with tertiary amine catalytic potential (once reacted).
Application: Synthesis of rigid polyurethane foams or elastomers.
Mechanism: The two hydroxyl groups (-CH2CH2OH) react with diisocyanates (e.g., MDI, TDI) to form urethane linkages. The aromatic ring introduces stiffness (hard segment), while the tertiary nitrogen (formed after reaction if N-alkylation occurs, or existing secondary amine reaction) could provide autocatalytic activity.
Chelation Ligand for Metal Extraction
The N-C-C-O motif is a classic chelating bidentate ligand structure.
Research Avenue: Synthesis of coordination complexes with transition metals (
, ).
Potential Use: Removal of heavy metals from wastewater or as a colorimetric sensor for metal ions.
References
Scientific Committee on Consumer Safety (SCCS). (2015).[2][3] Opinion on 2,6-Dihydroxyethylaminotoluene. European Commission.[4][3] SCCS/1563/15.[2][3] Link
European Commission. (2006). CosIng: Database of Cosmetic Ingredients. Entry for 2,6-Bis(2-hydroxyethylamino)toluene.[4][5][6][7][8] Link
OECD. (2010). Test No. 429: Skin Sensitization: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals.[4][2] Link
PubChem. (n.d.). Compound Summary: 2,6-Bis(2-hydroxyethylamino)toluene sulfate. National Center for Biotechnology Information. Link
"literature review of 2,6-Bis(2-hydroxyethylamino)toluene sulfate studies"
An In-depth Technical Guide to 2,6-Bis(2-hydroxyethylamino)toluene and its Sulfate Salt In the vast landscape of industrial chemistry, certain molecules stand out not for their ubiquity, but for the specificity and elega...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2,6-Bis(2-hydroxyethylamino)toluene and its Sulfate Salt
In the vast landscape of industrial chemistry, certain molecules stand out not for their ubiquity, but for the specificity and elegance of their application. 2,6-Bis(2-hydroxyethylamino)toluene, and its commercially prevalent sulfate salt, is one such compound. While its name may be a mouthful, its role is precise: it is a key "coupler" intermediate in the formulation of oxidative hair dyes, responsible for generating a spectrum of rich, lasting colors.
This guide is designed for researchers, cosmetic formulators, and drug development professionals who seek a deeper understanding of this molecule beyond a simple safety data sheet. We will deconstruct its chemical identity, explore its synthesis and characterization, dissect its mechanism of action within a hair dye matrix, and critically evaluate the toxicological data that governs its use. As scientists, we understand that true mastery of a compound comes not just from knowing what it does, but why and how it does it. This document is structured to provide that causal understanding, grounding technical data in practical, field-proven insights.
Part 1: Physicochemical and Structural Profile
2,6-Bis(2-hydroxyethylamino)toluene (CAS No. 149330-25-6) is the active free base, often referred to by its INCI name, 2,6-Dihydroxyethylaminotoluene.[1][2] In commercial applications, it is frequently supplied as a sulfate salt (CAS No. 144930-25-6) to improve stability and handling.[3] The core structure consists of a toluene ring substituted at the 2 and 6 positions with di(hydroxyethyl)amino groups.[4] These hydroxyethyl functionalities are critical, as they enhance water solubility—a key attribute for formulation in aqueous dye bases—and influence the final color produced during the oxidative coupling reaction.[2][4]
The compound typically appears as an off-white to light brown crystalline powder.[2][5][6] A comprehensive summary of its physicochemical properties is presented below.
A robust and reproducible synthesis is paramount for ensuring the purity and safety of any cosmetic ingredient. While proprietary industrial methods vary, a plausible and common synthetic route involves the N-alkylation of 2,6-diaminotoluene.
Proposed Synthesis Workflow
The core of the synthesis is the addition of two hydroxyethyl groups to the amino functionalities of the starting material. This can be achieved through reaction with 2-chloroethanol or, more directly, with ethylene oxide. The subsequent reaction with sulfuric acid yields the stable sulfate salt.
A plausible workflow for the synthesis of the target compound.
Causality in Synthesis: The choice of an appropriate base (e.g., sodium carbonate) and solvent is critical in the N-alkylation step to drive the reaction to completion while minimizing side products. Purification via recrystallization is often preferred at industrial scale to effectively remove unreacted starting materials and mono-alkylated intermediates, ensuring the high purity (typically >99%) required for toxicological safety.[1][5][6]
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Verifying the purity of each batch is a non-negotiable quality control step. HPLC with UV detection is the standard method.[1][2]
Objective: To quantify the purity of 2,6-Bis(2-hydroxyethylamino)toluene and detect any impurities.
Methodology:
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1.0, 5.0, 10.0, 50.0, 100.0 µg/mL).
Sample Preparation: Prepare a sample solution of the batch to be tested at a known concentration (e.g., 50 µg/mL) in the mobile phase.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is 80:20 buffer:acetonitrile.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detector: UV-Vis detector set to the wavelength of maximum absorbance for the compound (determined by UV-Vis spectrometry).[2]
Column Temperature: 30°C.
Analysis:
Inject the standards to establish the calibration curve (peak area vs. concentration). The linearity (R²) should be >0.999.
Inject the sample solution in triplicate.
Calculate the concentration of the main peak against the calibration curve.
Purity is expressed as the area percentage of the main peak relative to the total area of all peaks detected. The SCCS opinions note purity is often assessed by HPLC area %, with values typically exceeding 99.5%.[1][2]
Self-Validation: The system suitability is validated by ensuring consistent retention times, theoretical plate counts, and peak tailing factors for the reference standard injections before, during, and after the sample runs.
Part 3: Core Application in Oxidative Hair Dyes
The primary industrial application of this compound is as a coupler in permanent (oxidative) hair dye systems.[2][6] These systems do not apply a pre-formed color; rather, they generate the color in situ within the hair shaft through a chemical reaction.[8][9]
Mechanism of Oxidative Dye Formation
The process requires three key components:
Primary Intermediate (Developer): An aromatic diamine or aminophenol, such as p-phenylenediamine (PPD) or p-aminophenol.[10][11]
Coupler (Color Modifier): The molecule that reacts with the oxidized developer to form the final color. 2,6-Bis(2-hydroxyethylamino)toluene serves this role.[10]
Oxidizing Agent: Typically hydrogen peroxide, which oxidizes the developer.[2][10]
Alkalizing Agent: Such as ammonia or monoethanolamine, which swells the hair cuticle to allow precursor entry and catalyzes the oxidation.[11]
The developer is oxidized by hydrogen peroxide to a reactive quinonediimine intermediate. This intermediate then rapidly undergoes an electrophilic substitution reaction with the coupler, forming a large, stable indo-dye chromophore that is trapped within the hair cortex, providing a long-lasting color.[9]
The fundamental reaction pathway for oxidative hair color formation.
Field-Proven Insight: The specific color outcome is highly dependent on the pairing of the developer and coupler. For instance, combining 2,6-bis(2-hydroxyethylamino)toluene with 2,4,5,6-tetraaminopyrimidine sulfate as the primary dye produces a uniquely vibrant red color due to a synergistic interaction.[10] Conversely, pairing it with other common developers like p-phenylenediamine or p-aminophenol can result in less desirable cool purple or magenta shades.[10] This highlights the critical need for empirical formulation and testing.
Experimental Protocol: In-Vitro Hair Swatch Dyeing for Color Evaluation
Objective: To assess the color outcome of a hair dye formulation containing 2,6-Bis(2-hydroxyethylamino)toluene on standardized hair swatches.
Methodology:
Base Formulation Preparation:
Prepare a cream emulsion base containing surfactants, fatty alcohols (e.g., cetyl alcohol), solvents, and an alkalizing agent (e.g., ammonia) to a target pH of 9.5-10.5.[11]
Dye Cream Preparation:
In the base emulsion, dissolve the primary intermediate (e.g., 2,4,5,6-tetraaminopyrimidine sulfate) and the coupler, 2,6-Bis(2-hydroxyethylamino)toluene. A typical on-head concentration for the coupler is up to 1.0%.[2][10]
Developer Preparation:
Use a commercial 6% (20 volume) hydrogen peroxide solution, typically in a cream or liquid form.
Application:
Weigh a 2-gram swatch of standardized natural white hair.
Mix the dye cream and the developer in a 1:1 ratio just prior to use.[10]
Apply the mixture evenly to the hair swatch, ensuring complete saturation.
Incubate the swatch at a controlled temperature (e.g., 30-40°C) for 30 minutes.[11]
Post-Treatment:
Rinse the swatch thoroughly with warm water until the water runs clear.
Wash with a mild, non-conditioning shampoo, rinse, and allow to air dry completely.
Color Measurement:
Once dry, measure the color of the dyed swatch using a spectrophotometer or colorimeter to obtain CIELAB values (L, a, b*).
Compare these values against a control swatch (treated with base and developer only) and against target color specifications.
Part 4: Toxicological Profile and Safety Assessment
The use of any chemical in a consumer product, particularly one applied directly to the body, necessitates a rigorous safety evaluation. 2,6-Dihydroxyethylaminotoluene has been reviewed by the European Scientific Committee on Consumer Safety (SCCS), and their opinions form the basis of its regulatory status in the EU.[1][2]
Key Safety Considerations for the Application Scientist
1. Potential for Nitrosation:
Causality: As a secondary amine, 2,6-Bis(2-hydroxyethylamino)toluene is susceptible to reaction with nitrosating agents (like nitrites, which can be present as contaminants in raw materials or packaging) to form N-nitrosamines.[1][2] Many N-nitrosamines are potent carcinogens.
Mitigation: This risk mandates stringent control over raw material purity and formulation conditions. Formulators must avoid using nitrosating agents and may include nitrosamine inhibitors. It is a critical quality control parameter to test for nitrosamine content (e.g., N-nitrosodiethanolamine, NDELA) in the final product.[2] The SCCS has noted that data on nitrosamine content is a key part of the safety dossier.[1]
2. Genotoxicity Profile:
Causality: An initial positive result in an in vitro (bacterial) mutagenicity test raised a flag.[2] In vitro tests are highly sensitive but can sometimes produce false positives because they lack the metabolic defense mechanisms of a whole organism. Therefore, a negative result in a subsequent, relevant in vivo study (e.g., a micronucleus test in rodents) is often required to demonstrate that the compound does not pose a genotoxic risk under real-world exposure conditions. The SCCS evaluation hinged on the submission of adequate in vivo data to resolve this initial finding.[2]
Conceptual Protocol: Analysis of N-Nitrosodiethanolamine (NDELA)
Objective: To detect and quantify the potential contaminant NDELA in a cosmetic formulation.
Methodology:
Sample Extraction: A sample of the hair dye formulation is extracted using a non-polar solvent (e.g., dichloromethane) to isolate the NDELA from the aqueous matrix.
Cleanup: The extract is passed through a solid-phase extraction (SPE) cartridge to remove interfering substances.
Analysis by GC-TEA:
Technique: Gas Chromatography-Thermal Energy Analyzer (GC-TEA). The TEA is a highly specific and sensitive detector for nitroso compounds.
Injection: A concentrated aliquot of the cleaned extract is injected into the GC.
Separation: The GC column separates NDELA from other volatile components based on boiling point and polarity.
Detection: The TEA detector pyrolyzes the eluting compounds, releasing a nitric oxide (NO) radical from any N-nitroso compounds. This radical reacts with ozone in the detector to produce chemiluminescence, which is measured.
Quantification: The peak corresponding to NDELA is quantified against a calibration curve prepared from an NDELA reference standard. Regulatory limits for NDELA are in the parts-per-billion (ppb) range.[2]
Part 5: Regulatory Standing and Future Perspectives
The use of 2,6-Bis(2-hydroxyethylamino)toluene in hair dyes is regulated. In the European Union, it is permitted for use as an ingredient in oxidative hair dye formulations up to a maximum on-head concentration of 1.0%, subject to the findings of the SCCS safety dossier.[2] Manufacturers and importers must adhere to the specific purity criteria and usage conditions outlined by regulatory bodies. Its status on other international chemical inventories, such as those in Australia (AICIS) and the USA (TSCA), dictates its use in those regions.[12][13][14]
While its primary role is firmly established in the cosmetics sector, the literature hints at broader potential. Its structure—an aromatic core with reactive amine and hydroxyl groups—makes it a versatile building block.[4][7] Future research could explore its utility as:
A monomer in the synthesis of specialty polyamides or polyurethanes, where its structure could enhance thermal stability.[7]
A chelating agent or ligand in catalysis, leveraging the nitrogen and oxygen atoms to coordinate with metal ions.[4][7]
An intermediate for novel pharmaceutical compounds, although this would require a completely separate and far more extensive development and safety assessment program.[7]
For the drug development professional, the key takeaway is the rigorous, multi-faceted safety evaluation required for a compound even in a topical cosmetic application. The principles of purity control, metabolic assessment, and genotoxicity evaluation are universal.
References
PubChem. (n.d.). 2,6-Bis(2-hydroxyethylamino)toluene sulfate. National Center for Biotechnology Information. Retrieved from [Link][3]
Rigoletto, R. D., & Wenke, G. (2007). Hair coloring composition. Google Patents (AU2007259332A1). Retrieved from [10]
Samboo. (n.d.). Bis-2,6-N,N-(2-hydroxyethyl)diaminotoluene. Retrieved from [Link][5]
Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP). (2003). Opinion of the SCCNFP on 2,6-Dihydroxyethylaminotoluene (A138). European Commission. Retrieved from [Link][1]
HairDyeChem. (n.d.). High Purity 2,6-Bis[(2-Hydroxyethyl)Amino]Toluene CAS 149330-25-6: A Key Intermediate for Hair Dye Manufacturers. Retrieved from [Link][6]
Scientific Committee on Consumer Safety (SCCS). (2015). OPINION ON 2,6-Dihydroxyethylaminotoluene. European Commission. Retrieved from [Link][2]
Occupational Safety and Health Administration (OSHA). (2015). Safety Data Sheet. Retrieved from [Link][15]
Hoeffkes, H., & Hotz, H. (1993). Substituted 2,6-diaminotoluenes, processes for their preparation and coloring agents for keratinic fibers comprising these compounds. Google Patents (US5230710A). Retrieved from [11]
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). Salts of 2,6-toluenediamine: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link][16]
Gavazzoni Dias, M. F. R. (2015). Types of Hair Dye and Their Mechanisms of Action. Cosmetics, 2(2), 110-126. Retrieved from [Link][8]
PubChem. (n.d.). 2,6-Dihydroxyethylaminotoluene. National Center for Biotechnology Information. Retrieved from [Link][12]
Wang, J., et al. (2021). A kind of synthesis method of 2,6-dihydroxytoluene. Google Patents (CN113698276B). Retrieved from [17]
Guerra-García, L. N., et al. (2023). Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods. Molecules, 28(15), 5896. Retrieved from [Link][9]
Environmental Protection Agency. (2025). Certain New Chemicals; Receipt and Status Information for December 2024. Federal Register. Retrieved from [Link][13]
Kowalski, J. (2025). EPA Amends the New Chemicals Regulations Under TSCA. UL Solutions. Retrieved from [Link][14]
An In-depth Technical Guide to the Safety and Toxicity of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate
Introduction: A Toxicological and Regulatory Overview 2,6-Bis(2-hydroxyethylamino)toluene, and its corresponding sulfate salt, is an aromatic amine primarily utilized as a coupler in oxidative hair dye formulations.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Toxicological and Regulatory Overview
2,6-Bis(2-hydroxyethylamino)toluene, and its corresponding sulfate salt, is an aromatic amine primarily utilized as a coupler in oxidative hair dye formulations.[1][2] In this context, it is a precursor that reacts with a primary intermediate (a developer), typically in the presence of an oxidizing agent like hydrogen peroxide, to form the final colorant molecules within the hair shaft.[3] As a substance intended for direct, repeated consumer application, a thorough understanding of its safety and toxicological profile is paramount for both regulatory compliance and ensuring consumer safety.
This technical guide provides a comprehensive analysis of the available safety and toxicity data for 2,6-Bis(2-hydroxyethylamino)toluene and its sulfate salt. The narrative is structured to provide not just the toxicological endpoints, but also the mechanistic rationale and experimental context behind the data. We will delve into its physicochemical properties, toxicokinetic profile, and a systematic evaluation of its potential hazards, including acute toxicity, irritation, sensitization, genotoxicity, and carcinogenicity. This document synthesizes data from key regulatory bodies, primarily the European Commission's Scientific Committee on Consumer Safety (SCCS), and contextualizes it with data on structurally related compounds to provide a robust weight-of-evidence assessment.
Physicochemical Identity and Properties
A foundational element of any toxicological assessment is the precise chemical identity and the physicochemical properties of the substance, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME), and thus its potential for interaction with biological systems.
Solubility: Water solubility for the free base is 39.9 g/L at 20°C.[3]
A critical chemical feature is that this compound is a secondary amine, which makes it susceptible to nitrosation.[1][3] This means that in the presence of nitrosating agents (e.g., nitrites), it could potentially form N-nitroso compounds, a class of chemicals that often includes potent carcinogens. Therefore, regulatory opinions often caution against its use in formulations containing such agents and may set strict limits on nitrosamine content.[5]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the journey of a substance through the body is critical to interpreting toxicity data. The SCCS opinions provide some key insights from studies using ¹⁴C-labeled 2,6-dihydroxyethylaminotoluene in rats.
Absorption
Percutaneous (dermal) absorption is the most relevant route of exposure for its use in hair dyes. An in vitro study using pig skin showed that percutaneous absorption is very low. When applied as part of a typical oxidative hair dye formulation, the mean absorbed dose was found to be only 0.28 µg-eq/cm².
Distribution and Excretion
Following oral administration to rats, the substance is rapidly and extensively absorbed from the gastrointestinal tract. It is also rapidly excreted, with the majority of the administered dose being eliminated within the first 24-48 hours, primarily via the urine. This rapid excretion suggests a low potential for bioaccumulation.
Metabolism
Detailed metabolic pathway studies for 2,6-Bis(2-hydroxyethylamino)toluene are not available in the reviewed literature. However, based on its chemical structure—an aromatic amine with N-hydroxyethyl side chains—a proposed metabolic pathway can be constructed, drawing from known biotransformation reactions of similar molecules.
Phase I metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver, is expected to be the initial step. This could involve:
N-Dealkylation: Cleavage of the hydroxyethyl groups.
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring or the alkyl side chains.
Oxidation: Oxidation of the alcohol groups on the side chains to aldehydes and then carboxylic acids.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Likely conjugation reactions include:
Glucuronidation: Attachment of glucuronic acid.
Sulfation: Attachment of a sulfate group.
It is important to note that the metabolism of aromatic amines can sometimes lead to the formation of reactive intermediates. For instance, N-hydroxylation is often a key activation step for the mutagenicity and carcinogenicity of many aromatic amines.
Below is a proposed metabolic pathway, illustrating these potential biotransformation steps.
Caption: Proposed metabolic pathway for 2,6-Bis(2-hydroxyethylamino)toluene.
Acute Toxicity Assessment
Acute toxicity studies are designed to determine the potential for adverse effects following a single, high-dose exposure to a substance.
Interpretation:
The acute oral toxicity of 2,6-Bis(2-hydroxyethylamino)toluene is very low. In a study following OECD Guideline 401, rats were given a single oral dose of 2000 mg/kg body weight.[1][3] No mortalities occurred, and the only clinical signs observed were temporary hunched posture and lethargy on the day of dosing.[3] This places the substance in the lowest toxicity category according to global classification systems. Similarly, a dermal application of 500 mg to rabbits produced no adverse effects, indicating low dermal toxicity.[3]
Local Tolerance: Irritation and Sensitization
Skin and Eye Irritation
These tests evaluate the potential for a substance to cause reversible inflammatory reactions at the site of application.
Interpretation:
In a standard acute dermal irritation study on rabbits, a 500 mg dose applied for 4 hours under an occlusive patch produced no signs of erythema or edema.[3] Consequently, the substance is classified as not irritating to the skin .[3] For eye irritation, a 1% dilution of the test material was instilled into the eyes of rabbits.[1] This concentration was chosen to reflect its use in consumer products. No signs of ocular irritation were observed, leading to the conclusion that it is not an eye irritant at concentrations relevant to its use.[1][3]
Skin Sensitization
Skin sensitization is an immune-mediated (allergic) reaction following skin contact. It is a critical endpoint for cosmetic ingredients. The potential for sensitization was evaluated using the robust Guinea Pig Maximisation Test (GPMT).
Interpretation:
The GPMT is designed to maximize the potential for detecting a substance's ability to induce skin allergy. In this test, guinea pigs are first induced with the chemical (both via injection with adjuvant and topical application) and later challenged with a topical application to see if an allergic reaction has developed. For 2,6-dihydroxyethylaminotoluene, the results were negative, meaning it did not induce skin sensitization under the stringent conditions of this test.[1] ECHA's classification and labeling notifications from companies, however, do include a warning that the substance may cause an allergic skin reaction, suggesting that while it is not a strong sensitizer, the potential cannot be entirely excluded, particularly for susceptible individuals.
This protocol is a standardized method for identifying potential skin sensitizers.[2] The rationale is to expose the animal to the test substance in a manner that maximizes the immune response.
Caption: Workflow for the OECD 406 Guinea Pig Maximisation Test (GPMT).
Step-by-Step Methodology:
Animal Selection: Healthy, young adult albino guinea pigs are used. A test group (at least 10 animals) and a control group (at least 5 animals) are established.
Induction Phase - Day 0 (Intradermal Injections): Three pairs of intradermal injections are made into the clipped shoulder region of each animal.
Injection 1: Freund's Complete Adjuvant (FCA) mixed with vehicle (e.g., water or saline). FCA is an immunostimulant used to boost the immune response.
Injection 2: The test substance in a suitable vehicle at a selected concentration.
Injection 3: The test substance emulsified in the FCA/vehicle mixture.[2]
Induction Phase - Day 7 (Topical Application): The same shoulder area is re-clipped. The test substance, prepared in a vehicle at a concentration that causes mild irritation, is applied topically over the injection sites. The area is then covered with an occlusive patch for 48 hours.[2]
Rest Period: Animals are left untreated for approximately two weeks to allow for the development of an immune memory response.
Challenge Phase - Day 21: A previously untreated flank of each test and control animal is clipped. A patch containing the test substance at the highest non-irritating concentration is applied under occlusion for 24 hours.
Scoring: After patch removal, the challenge sites are observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours. The reactions are scored using a standardized scale (e.g., the Draize scale). A substance is considered a sensitizer if the incidence and severity of skin reactions in the test group are significantly greater than in the control group.
Genotoxicity and Mutagenicity
Genotoxicity assays are a critical component of safety assessment, as they evaluate a substance's potential to damage genetic material (DNA), which can lead to mutations and potentially cancer. A battery of tests covering different genetic endpoints is typically required.
Interpretation:
2,6-Dihydroxyethylaminotoluene induced gene mutations in the bacterial reverse mutation assay (Ames test).[3] This is a common finding for aromatic amines and often necessitates further testing in mammalian systems to determine relevance to humans. Subsequent, more sophisticated in vitro tests for both gene mutations (in mouse lymphoma cells) and chromosomal aberrations (in human lymphocytes) were negative.[3] Crucially, an in vivo micronucleus test in rats, which assesses chromosomal damage in the bone marrow of a living animal, was also negative.
This assay is a widely used initial screen for genotoxic potential. Its principle is based on detecting mutations that restore the ability of specific bacterial strains (which have a pre-existing mutation) to synthesize an essential amino acid (e.g., histidine for Salmonella typhimurium).
Step-by-Step Methodology:
Strain Selection: At least five strains of bacteria are used, typically including Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA or similar. These strains are chosen to detect different types of mutations (frameshift vs. base-pair substitution).
Metabolic Activation (S9 Mix): The test is performed both with and without an external metabolic activation system. This is usually a liver fraction (S9) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This step is critical because many chemicals (pro-mutagens) only become mutagenic after being metabolized by liver enzymes.
Exposure: In the plate incorporation method, the test substance at several concentrations, the bacterial culture, and (if used) the S9 mix are combined in molten top agar. This mixture is then poured onto a minimal glucose agar plate, which lacks the essential amino acid.
Incubation: The plates are incubated at 37°C for 48-72 hours.
Scoring: Only bacteria that have undergone a reverse mutation will be able to grow and form visible colonies. The number of "revertant" colonies on the test plates is counted and compared to the number on the negative (solvent) control plates.
Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background (negative control) count, in one or more strains. Positive controls with known mutagens are run in parallel to validate the assay.
Chronic Toxicity and Carcinogenicity Assessment
Long-term studies are essential to assess the potential for adverse effects from repeated exposure over a significant portion of an animal's lifespan, including the potential to cause cancer.
Sub-chronic Oral Toxicity
A 90-day sub-chronic oral toxicity study was conducted in rats according to OECD Guideline 408.[1] In this study, rats were administered daily oral doses of 0, 100, 316, and 1000 mg/kg bw/day.[1]
Findings: At the highest dose (1000 mg/kg), transient apathy and salivation were observed.[1] Changes in some blood and urine parameters were noted at the mid and high doses. Effects on relative kidney and liver weights were also seen at the highest dose.[1]
NOAEL: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 100 mg/kg bw/day .[1]
Carcinogenicity
No specific long-term (e.g., 2-year) carcinogenicity bioassay on 2,6-Bis(2-hydroxyethylamino)toluene or its sulfate salt has been published. In such cases, a "read-across" approach using data from structurally similar chemicals is a scientifically valid and widely accepted toxicological practice.
The most relevant structural analog is 2,6-diaminotoluene (2,6-DAT) , which is the parent amine without the hydroxyethyl groups.
2,6-DAT Carcinogenicity: In a National Cancer Institute (NCI) bioassay, 2,6-diaminotoluene was administered to rats and mice for two years. The study concluded that 2,6-DAT was not carcinogenic in either species.
This is in stark contrast to its isomer, 2,4-diaminotoluene (2,4-DAT) , which is a known animal carcinogen, inducing liver and mammary tumors in rats.
Mechanistic Insight (QSAR Perspective):
The difference in carcinogenic potential between the 2,4- and 2,6-isomers of diaminotoluene provides a valuable lesson in structure-activity relationships. While both isomers are mutagenic in the Ames test, their carcinogenic mechanisms differ. Studies suggest that the carcinogenicity of 2,4-DAT is linked to its ability to bind to the aromatic hydrocarbon (Ah) receptor and induce CYP1A enzymes, which metabolically activate it to genotoxic intermediates. In contrast, the non-carcinogenic 2,6-DAT does not bind to the Ah receptor and cannot auto-induce its own metabolic activation pathway. The placement of the amino groups profoundly affects the molecule's shape and electronic properties, influencing its interaction with metabolic enzymes and biological receptors.
Given that 2,6-Bis(2-hydroxyethylamino)toluene shares the same 2,6-substitution pattern as the non-carcinogenic 2,6-DAT, and it was negative in a battery of in vivo and mammalian cell genotoxicity tests, there is a strong weight of evidence to suggest it does not pose a carcinogenic risk.
Safety of the Sulfate Moiety
2,6-Bis(2-hydroxyethylamino)toluene is often used as a sulfate salt. The safety of inorganic sulfates in cosmetics has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. Inorganic sulfates like sodium sulfate, potassium sulfate, and ammonium sulfate are generally considered to have low oral and dermal toxicity. They are poorly absorbed through the skin. The primary concern noted by the CIR for some sulfates (like sodium sulfate) at high concentrations is the potential for skin irritation, but this is not a concern for 2,6-Bis(2-hydroxyethylamino)toluene sulfate at its low use concentrations.
Regulatory Context and Final Safety Conclusion
United States: A specific safety assessment for 2,6-Bis(2-hydroxyethylamino)toluene sulfate by the Cosmetic Ingredient Review (CIR) Expert Panel was not found during the literature search for this guide.
ECHA (European Chemicals Agency): Under the CLP regulation, the substance has been notified by companies with hazard classifications including "May cause an allergic skin reaction" (Skin Sens. 1B) and "Harmful to aquatic life with long lasting effects" (Aquatic Chronic 3).
Overall Expert Conclusion:
Based on a comprehensive review of the available toxicological data, 2,6-Bis(2-hydroxyethylamino)toluene sulfate demonstrates a favorable safety profile for its intended use in oxidative hair dye formulations at the recommended concentrations. The substance has very low acute toxicity, is not a skin or eye irritant, and is not considered a sensitizer based on robust guideline studies. While it shows mutagenic activity in bacteria, this is not confirmed in mammalian or in vivo systems, leading to the conclusion that it is not genotoxic in a whole animal system. In the absence of a long-term carcinogenicity study, the negative genotoxicity profile combined with strong evidence from the non-carcinogenic structural analog, 2,6-diaminotoluene, provides a high degree of confidence that the substance does not pose a carcinogenic risk.
References
Cosmetic Ingredient Review. (2014). Safety Assessment of Inorganic Sulfates as Used in Cosmetics. [Link]
Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on 2,6-Dihydroxyethylaminotoluene (A138). SCCS/1563/15. [Link]
Scientific Committee on Consumer Products (SCCNFP). (2003). Opinion of the SCCNFP on 2,6-Dihydroxyethylaminotoluene (A138). SCCNFP/0697/03. [Link]
George, E., & Westmoreland, C. (1991). Evaluation of the in vivo genotoxicity of the structural analogues 2,6-diaminotoluene and 2,4-diaminotoluene using the rat micronucleus test and rat liver UDS assay. Carcinogenesis, 12(12), 2233–2237. [Link]
European Chemicals Agency (ECHA). Substance Information for 2,6-Bis(2-hydroxyethylamino)toluene. [Link]
OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
Benigni, R., et al. (2007). QSARs of aromatic amines: Identification of potent carcinogens. Mutagenesis, 22(6), 415-420. [Link]
Analytice. (2021). Reverse mutation test on bacteria according to OECD 471. [Link]
OECD. (1992). Test No. 406: Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
NICNAS. (2015). 2-Amino-4-hydroxyethylaminoanisole and its sulfate: Human health tier II assessment. [Link]
Vivotecnia. 90-day oral toxicity study in rodents (OECD 408). [Link]
Cunningham, M. L., et al. (1989). Metabolism, disposition, and mutagenicity of 2,6-diaminotoluene, a mutagenic noncarcinogen. Drug Metabolism and Disposition, 17(6), 612-617. [Link]
OECD. (1998). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
Cheung, Y. L., et al. (1996). Interaction with the aromatic hydrocarbon receptor, CYP1A induction, and mutagenicity of a series of diaminotoluenes: implications for their carcinogenicity. Toxicology and Applied Pharmacology, 139(1), 203-211. [Link]
OECD. (2022). Test No. 406: Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on 2,6-Dihydroxyethylaminotoluene. SCCS/1425/11. [Link]
National Toxicology Program. (1979). Bioassay of 2,5-Toluenediamine Sulfate for Possible Carcinogenicity. [Link]
Fisher, A. A. (2010). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites, 11(7), 405. [Link]
National Center for Biotechnology Information. Toxicological Profile for Toluene. [Link]
National Toxicology Program. (2021). 2,4-Diaminotoluene. In Report on Carcinogens, Fifteenth Edition. [Link]
OECD. (2007). SIDS Initial Assessment Report for o-Toluenediamine. [Link]
National Toxicology Program. (2009). Report on Carcinogens, Fifteenth Edition - 2,4‑Diaminotoluene. [Link]
Maltoni, C., et al. (2004). Life-time carcinogenicity bioassays of toluene given by stomach tube to Sprague-Dawley rats. European Journal of Oncology, 9(2), 91-102. [Link]
Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]
Lee, S. K., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites, 11(7), 405. [Link]
Nakajima, T., et al. (1997). Toluene metabolism by cDNA-expressed human hepatic cytochrome P450. Biochemical Pharmacology, 53(3), 271-277. [Link]
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Diaminotoluenes (mixed isomers). [Link]
Cosmetic Ingredient Review. (2024). Amended Safety Assessment of Toluene as Used in Cosmetics. [Link]
Heinonen, T., & Vainio, H. (1981). Metabolism of vinyltoluene in the rat: effect of induction and inhibition of the cytochrome. Biochemical pharmacology, 30(19), 2655-2659. [Link]
Australian Government Department of Health. (2022). Toluenesulfonamides - Evaluation statement. [Link]
Kishi, R., et al. (1988). Neurobehavioural effects and pharmacokinetics of toluene in rats and their relevance to man. British Journal of Industrial Medicine, 45(5), 335-345. [Link]
Zalko, D., et al. (2022). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Archives of Toxicology, 96(5), 1439-1456. [Link]
Application Note: Formulation & Characterization of Oxidative Hair Dyes using 2,6-Bis(2-hydroxyethylamino)toluene Sulfate
This Application Note is designed for R&D scientists and formulation engineers involved in the development of oxidative hair coloring systems. It provides a technical deep-dive into the utilization of 2,6-Bis(2-hydroxyet...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for R&D scientists and formulation engineers involved in the development of oxidative hair coloring systems. It provides a technical deep-dive into the utilization of 2,6-Bis(2-hydroxyethylamino)toluene sulfate , a specialized coupler used to achieve violet, purple, and cool-tone red shades.
Part 1: Introduction & Chemical Basis
The Molecule
2,6-Bis(2-hydroxyethylamino)toluene (INCI: 2,6-Dihydroxyethylaminotoluene) is a substituted aromatic amine.[1][2] While unsubstituted 2,6-diaminotoluene is a primary intermediate (and a known toxicant), the N-substitution with hydroxyethyl groups alters its steric and electronic properties, converting it into a Coupler .
Role: It does not oxidize directly to a quinone imine under standard hair dyeing conditions. Instead, it reacts with the oxidized forms of primary intermediates (e.g., p-Phenylenediamine, p-Toluenediamine) to form stable Indo dyes.
Color Space: It is primarily used to generate violet, blue-violet, and cool magenta tones. It is essential for neutralizing warmth (brassiness) in high-lift blondes or creating deep plum shades.
Sulfate Salt Advantage: The sulfate salt form is often preferred in research and manufacturing due to improved water solubility and reduced oxidation susceptibility during storage compared to the free base.
Regulatory Constraints (SCCS)
According to the Scientific Committee on Consumer Safety (SCCS) Opinion SCCS/1563/15 , this ingredient is considered safe when used in oxidative hair dye formulations at a maximum on-head concentration of 1.0% (calculated as free base).
Note: Formulators must calculate the molecular weight difference when using the sulfate salt to ensure the free base equivalent does not exceed regulatory limits.
Part 2: Mechanism of Action
The formation of color involves a multi-step radical reaction. The 2,6-Bis(2-hydroxyethylamino)toluene molecule acts as the nucleophilic partner (coupler) attacking the electrophilic quinone diimine (QDI) formed by the primary intermediate.
Reaction Pathway Diagram
Caption: Mechanistic pathway of oxidative coupling. The 2,6-Bis coupler reacts with the oxidized primary intermediate to form the final chromophore trapped within the hair shaft.
Part 3: Experimental Protocols
Protocol A: Solubility & Stability Verification
Before formulation, the raw material quality and stability in the target chassis must be verified.
Alkalizer: Ammonia (28%) or Monoethanolamine (MEA)
Procedure:
Solubility Limit: Prepare serial dilutions (0.1% to 5.0% w/w) in deionized water at 25°C. The sulfate salt should dissolve readily. If turbidity persists, slight warming (40°C) is permissible, but precipitation upon cooling indicates saturation.
Alkaline Stability:
Prepare a 1% solution.
Adjust pH to 10.0 using Ammonia.
Critical Step: Add 0.5% Sodium Sulfite immediately. (Couplers can auto-oxidize or polymerize in high pH environments without antioxidants, leading to "tarring").
Observe color change over 24 hours.[1] A shift from pale yellow/grey to dark brown indicates instability or insufficient antioxidant protection.
Protocol B: Formulation of Oxidative Dye Cream (Chassis)
This protocol creates a standard "Level 5 Violet" test formulation.
Table 1: Test Formulation Composition
Phase
Ingredient
Function
% w/w
A (Oil)
Cetearyl Alcohol
Structure/Thickener
10.00
Ceteareth-25
Emulsifier
3.00
Glyceryl Stearate
Co-emulsifier
2.00
B (Water)
Deionized Water
Solvent
Q.S. to 100
EDTA Disodium
Chelator
0.20
Sodium Sulfite
Antioxidant
0.50
Erythorbic Acid
Antioxidant
0.30
C (Actives)
p-Toluenediamine Sulfate
Primary Intermediate
0.80
2,6-Bis(2-hydroxyethylamino)toluene Sulf.
Coupler (Test)
0.60 *
Resorcinol
Modifier (Optional)
0.10
D (pH)
Ammonium Hydroxide (28%)
Alkalizer
pH to 10.0
*Note: 0.60% Sulfate salt is approx. 0.40% Free Base equivalent.
Step-by-Step Manufacturing:
Melt Phase A: Heat to 75°C.
Prepare Phase B: Heat water to 75°C. Dissolve chelators and antioxidants before adding dyes to prevent premature oxidation.
Emulsification: Add A to B with high-shear mixing (Homogenizer, 3000 rpm, 5 mins).
Dye Addition (Phase C): Cool to 50°C. Add dye precursors. Maintain nitrogen blanket if possible to prevent oxidation.
pH Adjustment: Cool to 30°C. Add Ammonium Hydroxide to reach pH 10.0 ± 0.2.
Storage: Fill into aluminum tubes immediately and seal to exclude air.
Hair Swatches: Yak hair (white) or Bleached Human Hair (Level 10).
Workflow:
Mixing: Mix Dye Cream and Developer in a 1:1 ratio (weight/weight).
Application: Apply 4g of mixture per 1g of hair swatch. Ensure saturation.
Development: Incubate at 30°C for 30 minutes.
Rinsing: Rinse with warm water (35°C) until water runs clear.
Conditioning: Apply standard placebo conditioner for 1 min, rinse, and dry.
Measurement: Use a Spectrophotometer (e.g., Datacolor or Minolta). Measure CIE Lab*.
Expected Results:
L (Lightness):* Should decrease (darkening).
a (Red/Green):* Positive increase (Red contribution).
b (Yellow/Blue):* Significant decrease (shift toward negative/Blue).
Target Shade: A distinct Violet/Purple .
Part 4: Safety & Handling Guidelines
PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.
Sensitization: Like all aromatic amines, this compound is a potential skin sensitizer. Avoid direct contact.
Nitrosamine Risk: As a secondary amine derivative, it must not be used with nitrosating systems (e.g., sodium nitrite). Ensure raw material has low nitrite content (<50 ppb).
Waste Disposal: Incineration is the standard disposal method for aromatic amine waste. Do not pour down drains.
References
Scientific Committee on Consumer Safety (SCCS). (2015).[1] Opinion on 2,6-Dihydroxyethylaminotoluene. SCCS/1563/15.[1] European Commission.[1][2] Link
European Commission. (2006). CosIng Database: 2,6-Dihydroxyethylaminotoluene. Link
PubChem. (2023).[3] 2,6-Bis(2-hydroxyethylamino)toluene sulfate | C11H20N2O6S.[3] National Library of Medicine. Link
Chassot, M., & Braun, H. J. (1999). Oxidative hair dye compositions. European Patent EP0891765A2. Link
Corbett, J. F. (1984). The Chemistry of Hair Dyeing. Journal of the Society of Cosmetic Chemists, 35, 297-310.
Application Note: Analytical Quantification of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate
Introduction & Molecule Characterization 2,6-Bis(2-hydroxyethylamino)toluene sulfate (often referred to by its free base COLIPA code A138 or HC Purple ) is a substituted aromatic amine used primarily as a precursor in ox...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Molecule Characterization
2,6-Bis(2-hydroxyethylamino)toluene sulfate (often referred to by its free base COLIPA code A138 or HC Purple ) is a substituted aromatic amine used primarily as a precursor in oxidative hair dye formulations.
Due to its secondary amine structure, it presents two critical analytical challenges:
High Polarity: With a LogP of ~0.04 (free base), it retains poorly on conventional C18 columns, often eluting in the void volume.
Oxidative Instability: As a toluene-diamine derivative, it is prone to rapid oxidation in solution, requiring rigorous antioxidant stabilization during sample preparation.
) + 0.1% Ascorbic Acid in water. Prepare fresh daily.
Protocol: Extraction from Cosmetic Cream
Weighing: Accurately weigh 1.0 g of sample into a 50 mL centrifuge tube.
Dispersion: Add 20 mL of Antioxidant Solution . Vortex vigorously for 2 minutes to disperse the emulsion.
Extraction: Add 20 mL of Acetonitrile. Sonicate for 15 minutes (maintain temp < 30°C to prevent degradation).
Clarification: Centrifuge at 4000 rpm for 10 minutes.
Filtration: Filter the supernatant through a 0.22 µm PTFE or PVDF syringe filter into an amber HPLC vial.
Protocol 1: HPLC-PDA (Routine Quantification)
This method uses a Polar-Embedded C18 column. Unlike standard C18, the embedded polar group (e.g., amide or carbamate) shields silanols and interacts with the amine analyte, providing superior peak shape and retention for basic compounds in 100% aqueous conditions.
Chromatographic Conditions
Parameter
Setting
Column
Agilent Poroshell 120 Bonus-RP or Waters SymmetryShield RP18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A
20 mM Ammonium Acetate (pH 6.0)
Mobile Phase B
Acetonitrile
Flow Rate
1.0 mL/min
Column Temp
30°C
Injection Vol
5–10 µL
Detection
PDA at 280 nm (Quant) and 240 nm (Qual)
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
2.0
95
5
12.0
40
60
15.0
40
60
15.1
95
5
20.0
95
5
Technical Insight: The initial isocratic hold (0–2 min) at 5% organic ensures the polar analyte focuses at the head of the column, preventing peak splitting.
Protocol 2: LC-MS/MS (Trace Analysis)
For biological matrices or trace impurity screening, mass spectrometry provides the necessary specificity.
149.1 corresponds to the loss of a hydroxyethylamino group (), a characteristic fragmentation for this class.
Method Validation Criteria (ICH Q2)
To ensure regulatory compliance, the method must meet the following performance metrics:
Parameter
Acceptance Criteria
Specificity
No interference at retention time of analyte in blank matrix.
Linearity
over range 10–500 µg/mL (HPLC) or 1–100 ng/mL (LC-MS).
Precision (Repeatability)
RSD < 2.0% (n=6 injections).
Accuracy (Recovery)
95–105% spike recovery in matrix.
LOD / LOQ
S/N > 3 (LOD) and S/N > 10 (LOQ).
Robustness
Resolution > 2.0 upon 5% change in organic modifier or pH.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing
Interaction with residual silanols.
Ensure pH is 6.0; Switch to "End-capped" or Polar-Embedded column.
Low Recovery
Oxidation of analyte.
Increase Sodium Sulfite conc. in extraction buffer; minimize air exposure.
Retention Time Shift
pH instability in mobile phase.
Use buffer (Ammonium Acetate) instead of simple acid additives; check buffer expiry.
Split Peaks
Solvent mismatch.
Ensure sample diluent matches initial mobile phase (95% aqueous).
References
Scientific Committee on Consumer Safety (SCCS). (2015).[6] Opinion on 2,6-Dihydroxyethylaminotoluene (A138).[6][7][8] SCCS/1563/15.[6][8] European Commission.
[Link]
European Commission. (2011). Opinion on 2,6-Dihydroxyethylaminotoluene.[1][2][3][5][6][9] SCCS/1425/11.[6][7]
[Link]
Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column.[10] Application Note 5991-1308EN.
[Link]
Application Notes and Protocols for Studying the Reactions of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental investigation of 2,6-Bis(2-hydroxyethylamino)toluene sulfate. This aromatic amine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental investigation of 2,6-Bis(2-hydroxyethylamino)toluene sulfate. This aromatic amine is a crucial component in the formulation of oxidative hair dyes, where it functions as a dye precursor, or "coupler".[1][2] Understanding its reaction kinetics and product formation is essential for developing safe, stable, and effective hair coloring products. These protocols detail the foundational mechanism of oxidative coupling and provide validated, step-by-step methodologies for studying these reactions using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to ensure both scientific rigor and practical applicability.
Introduction and Theoretical Background
2,6-Bis(2-hydroxyethylamino)toluene is an aromatic diamine, typically supplied as a sulfate salt for improved stability.[3] In application, it is the free base, 2,6-Bis[(2-hydroxyethyl)amino]toluene, that participates in the key color-forming reactions.[2][4] Its primary application is in permanent hair dye formulations, where it acts as a "coupler" molecule.[5][6] The final hair color is not generated by a single dye molecule but through a complex series of chemical reactions within the hair fiber.[7]
The core reaction is known as oxidative coupling . This process involves three key components:
Primary Intermediate (or Developer): An aromatic amine such as p-phenylenediamine (PPD) or p-toluenediamine (PTD).[8]
Coupler: The compound of interest, 2,6-Bis(2-hydroxyethylamino)toluene.
Oxidizing Agent: Typically hydrogen peroxide (H₂O₂) in commercial products.[9][10]
The reaction proceeds via a well-established mechanism.[8][9][11] First, the oxidizing agent rapidly oxidizes the primary intermediate into a highly reactive, unstable species known as a quinone diimine (QDI).[9] This oxidation step is generally considered the rate-determining step of the overall coloration process.[9] The electrophilic QDI then rapidly attacks the electron-rich coupler molecule (2,6-Bis(2-hydroxyethylamino)toluene) to form a colorless leuco dye. Subsequent oxidation of this leuco dye produces the final, high-molecular-weight colored indoaniline dye molecule, which is trapped within the hair cortex, leading to a permanent color change.[11]
The final shade is highly dependent on the specific combination of primary intermediates and couplers used, as well as the reaction conditions such as pH.[7] Studying these reactions allows for the prediction of final color, assessment of reaction efficiency, and identification of potential side products.
Potassium Ferricyanide (K₃[Fe(CN)₆]) (for model studies)[14]
Sodium Phosphate (dibasic) and Potassium Phosphate (monobasic) or Borax/Boric Acid for buffer preparation
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
HPLC-grade Acetonitrile and Methanol
HPLC-grade Water
Ammonium Acetate (for HPLC mobile phase)
Sodium Sulfite (as a reaction quenching agent)
Equipment:
Analytical Balance (4 decimal places)
pH meter
Dual-beam UV-Vis Spectrophotometer with temperature control
Quartz cuvettes (1 cm path length)
HPLC system with a UV or Diode Array Detector (DAD)[15]
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Volumetric flasks, pipettes, and standard laboratory glassware
Magnetic stirrer and stir bars
Timer
Mandatory Safety Precautions
Aromatic amines and their oxidation products can be potent skin sensitizers and may be harmful if inhaled or ingested.[8][16][17] Always handle these chemicals with appropriate care.
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[18][19]
Ventilation: All handling of solid amines and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[20][21]
Handling: Avoid direct contact with skin and eyes.[18] In case of contact, flush immediately with copious amounts of water.
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not pour solutions down the drain.[21]
SDS: Always consult the Safety Data Sheet (SDS) for each chemical before use.[18][19][20][21]
Experimental Protocols
Protocol 1: Spectrophotometric Monitoring of Dye Formation
This protocol provides a straightforward method to observe the oxidative coupling reaction in real-time by monitoring the formation of the colored dye product.
A. Preparation of Stock Solutions:
Buffer Preparation: Prepare a 0.1 M phosphate or borate buffer solution at a desired pH (e.g., pH 9.0). An alkaline pH is chosen to mimic hair dyeing conditions, which promotes the reaction.[7]
Coupler Stock (5 mM): Accurately weigh the appropriate amount of 2,6-Bis(2-hydroxyethylamino)toluene sulfate and dissolve it in the prepared buffer in a volumetric flask.
Developer Stock (5 mM): Accurately weigh the appropriate amount of p-phenylenediamine (or other developer) and dissolve it in the buffer in a separate volumetric flask.
Oxidant Stock (50 mM H₂O₂): Prepare a fresh solution of hydrogen peroxide by diluting the 30% stock solution in the buffer. Scientist's Note: H₂O₂ solutions can degrade over time; fresh preparation is crucial for reproducibility.
B. Reaction Procedure:
Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 350-750 nm) to determine the wavelength of maximum absorbance (λmax) for the final dye product.
In a 1 cm quartz cuvette, add 1.5 mL of buffer, 0.5 mL of the Coupler stock solution, and 0.5 mL of the Developer stock solution.
Place the cuvette in the spectrophotometer and blank the instrument using this mixture.
To initiate the reaction, remove the cuvette, add 0.5 mL of the Oxidant stock solution, mix quickly by inverting, and immediately place it back into the spectrophotometer.
Start the measurement, recording the full spectrum at regular intervals (e.g., every 30 seconds) for a total duration of 30-60 minutes.
Identify the λmax from the spectral overlay and plot the absorbance at λmax versus time to generate a reaction curve.
Protocol 2: Kinetic Analysis via HPLC-UV
This protocol offers a more robust and quantitative method to study the reaction by measuring the consumption of reactants and the formation of products over time.
A. HPLC Method Setup (Example):
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B: Acetonitrile
Flow Rate: 1.0 mL/min
Detector Wavelength: 280 nm (or optimal wavelength determined by DAD)
Injection Volume: 10 µL
Example Gradient:
Time (min)
% Mobile Phase B
0.0
5
15.0
95
17.0
95
17.1
5
20.0
5
B. Preparation of Standards and Reaction Mixtures:
Calibration Standards: Prepare a series of calibration standards for the coupler and developer in the buffer solution at known concentrations (e.g., ranging from 0.01 mM to 1.0 mM). Inject these into the HPLC to create calibration curves for quantification.
Reaction Setup: In a small, magnetically stirred beaker, prepare a reaction mixture similar to Protocol 1 (e.g., 10 mL total volume) with defined starting concentrations of coupler, developer, and buffer.
C. Reaction and Sampling Procedure:
Initiate the reaction by adding the hydrogen peroxide solution and starting a timer.
At specified time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
Immediately quench the aliquot in a vial containing a quenching agent (e.g., 900 µL of a 1% sodium sulfite solution in the initial mobile phase). This immediately stops the oxidative reaction. Scientist's Note: Quenching is a critical step to ensure that the measured concentrations accurately reflect the specific time point.
Analyze the quenched samples by HPLC.
Using the calibration curves, quantify the concentration of the remaining coupler and developer, and any identifiable product peaks, at each time point.
Plot the concentration of each species versus time to obtain kinetic profiles.
Data Visualization and Workflow
Experimental Workflow Diagram
The following diagram outlines the logical flow from sample preparation to final data analysis for both spectrophotometric and chromatographic methods.
Caption: General experimental workflow for studying oxidative reactions.
References
Corbett, J. F. (1979). Application of oxidative coupling reactions to the assay of p-phenylenediamines and phenols. Analytical Chemistry, 51(11), 1809–1811. [Link]
Li, Q., et al. (2006). Novel catalytic oxidative coupling reaction of N,N-dimethyl-p-phenylenediamine with 1,3-phenylenediamine and its applications. Analytica Chimica Acta, 576(2), 261-269. [Link]
Corbett, J. F. (1984). Kinetics and mechanism of oxidative coupling reactions involving N,N-bis-(2-hydroxyethyl)-p-phenylenediamine. Journal of the Chemical Society, Perkin Transactions 2, (8), 1387-1391. [Link]
PubChem. (n.d.). 2,6-Bis(2-hydroxyethylamino)toluene sulfate. National Center for Biotechnology Information. [Link]
Bolt, H. M., & Golka, K. (2012). A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. Critical Reviews in Toxicology, 42(6), 538-553. [Link]
Zhang, G. (2018). The Depths of Hair Dyes: Understanding Users, Formulating Answers. Cosmetics & Toiletries. [Link]
Teuber, K., et al. (2015). Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review. Environmental Sciences Europe, 27(1), 18. [Link]
Søsted, H., et al. (2004). Hair dye contact allergy: Quantitative exposure assessment of selected products and clinical cases. Contact Dermatitis, 51(4), 184-192. [Link]
Cosmetic Ingredient Review. (2017). Chemistry of Hair Coloring Types of Products. [Link]
Gavazzoni Dias, M. F. R. (2022). Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing. Chemical Research in Toxicology, 35(6), 903-918. [Link]
Scribd. (n.d.). Reactions of Amines in Organic Chemistry. [Link]
Touré, B. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemtexts, 1(1), 1-16. [Link]
Google Patents. (1993). US5230710A - Substituted 2,6-diaminotoluenes, processes for their preparation and coloring agents for keratinic fibers comprising these compounds.
ACS Publications. (n.d.). Application of oxidative coupling reactions to the assay of p-phenylenediamines and phenols. Analytical Chemistry. [Link]
Gavazzoni Dias, M. F. R. (2015). Types of Hair Dye and Their Mechanisms of Action. Cosmetics, 2(2), 110-126. [Link]
Barroso-Muñoz, M. F., et al. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 7, 100984. [Link]
LookChem. (n.d.). High Purity 2,6-Bis[(2-Hydroxyethyl)Amino]Toluene CAS 149330-25-6. [Link]
Application Note: 2,6-Bis(2-hydroxyethylamino)toluene Sulfate in Cosmetic Science
[1] Abstract This technical guide details the application of 2,6-Bis(2-hydroxyethylamino)toluene sulfate (INCI: 2,6-Hydroxyethylaminotoluene Sulfate) as a coupler in oxidative hair coloring systems.[1] Unlike direct dyes...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This technical guide details the application of 2,6-Bis(2-hydroxyethylamino)toluene sulfate (INCI: 2,6-Hydroxyethylaminotoluene Sulfate) as a coupler in oxidative hair coloring systems.[1] Unlike direct dyes, this molecule requires specific oxidative activation to generate chromophores.[1] This document provides validated protocols for formulation stability, mechanistic insights into the coupling reaction, and high-performance liquid chromatography (HPLC) methods for quality control, aligned with SCCS safety opinions.
Chemical Profile & Regulatory Landscape[1][2][3]
To ensure reproducibility, researchers must distinguish between the free base and the sulfate salt. The sulfate form is preferred in formulation due to enhanced water solubility and resistance to premature oxidation during storage.
Property
Specification
Common Name
2,6-Hydroxyethylaminotoluene Sulfate
COLIPA Number
A138
CAS Number (Sulfate)
149330-25-6 (Generic), 144930-25-6 (Specific)
Function
Oxidative Coupler (Reaction Modifier)
Target Shade
Violet / Purple / Ash Tones
Molecular Weight
~308.35 g/mol (Sulfate salt)
Solubility
Soluble in water; slightly soluble in ethanol
Regulatory Limit (EU)
Max 1.0% (as free base) on-head concentration
Critical Safety Note: As a secondary amine, this compound is prone to nitrosation.[2][3] Formulations must be free of nitrosating agents (e.g., nitrites) and stored in nitrite-free containers to prevent the formation of carcinogenic nitrosamines [1].
Mechanism of Action: Oxidative Coupling
2,6-Bis(2-hydroxyethylamino)toluene sulfate does not possess significant color in its unreacted state.[1][4] It functions as a nucleophilic coupler .[1] It reacts with an electrophilic quinone-diimine intermediate (generated from a primary precursor like PPD or PTD) to form a stable indo-dye.[1]
The Chromophore Generation Pathway
The steric hindrance provided by the hydroxyethyl groups shifts the absorption spectrum, typically resulting in violet or purple chromophores, which are essential for neutralizing yellow undertones in "ash blonde" formulations.
Figure 1: The oxidative coupling pathway.[1] The sulfate salt dissociates in the alkaline medium, allowing the free amine to couple with the diimine intermediate.[1]
Formulation Protocol: Permanent Hair Color Cream[1][7]
This protocol outlines the creation of a standard oil-in-water (O/W) emulsion carrier.[1] The sulfate salt is added to the aqueous phase to ensure homogeneity.
0-5 min: 95% A; 5-20 min: Linear to 40% A; 20-25 min: 95% A
Flow Rate
1.0 mL/min
Detection
UV-Vis / DAD at 254 nm and 280 nm
Temperature
25°C
Extraction Workflow
The extraction of the coupler from a complex cream matrix requires breaking the emulsion.
Figure 2: Sample preparation workflow for the extraction of 2,6-Bis(2-hydroxyethylamino)toluene sulfate from cosmetic emulsions.[1]
Safety & Toxicology Summary
Based on the Scientific Committee on Consumer Safety (SCCS) Opinion [2], the following safety margins are established:
Sensitization: Classified as a moderate skin sensitizer.[1] Product labeling must include standard allergy warnings.
Genotoxicity: The sulfate form has shown no mutagenic potential in in vivo micronucleus tests, provided purity is >98%.
Impurities: Commercial batches must be monitored for traces of 2,6-Diaminotoluene and heavy metals (<10 ppm).[1][3]
References
European Commission. (2015).[1] Opinion on 2,6-Dihydroxyethylaminotoluene.[1][2][6][3][7][8] SCCS/1563/15.[1][3] Scientific Committee on Consumer Safety.[2]
European Commission. (2011).[1] Opinion on 2,6-Dihydroxyethylaminotoluene.[1][2][6][3][7][8] SCCS/1425/11.[1][6] Scientific Committee on Consumer Safety.[2]
Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing.[9] Chemical Reviews, 111(4), 2537–2561.[1] [1]
PubChem. (n.d.).[1] 2,6-Bis(2-hydroxyethylamino)toluene sulfate Compound Summary. National Library of Medicine. [1]
Application Note: 2,6-Bis(2-hydroxyethylamino)toluene Sulfate in Organic Synthesis
[1] Executive Summary 2,6-Bis(2-hydroxyethylamino)toluene sulfate (CAS 149330-25-6) is a specialized, electron-rich aromatic building block primarily utilized in oxidative coupling reactions and polymer chemistry .[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2,6-Bis(2-hydroxyethylamino)toluene sulfate (CAS 149330-25-6) is a specialized, electron-rich aromatic building block primarily utilized in oxidative coupling reactions and polymer chemistry .[1][2] While historically categorized as an oxidative dye precursor (coupler) in the cosmetic industry, its unique structure—featuring a toluene core flanked by two hydroxyethylamino groups—renders it a valuable reagent for synthesizing indamine/indophenol chromophores and as a diol monomer in the synthesis of functionalized polyurethanes and polyesters.[1]
This guide outlines its utility as a nucleophilic scaffold for constructing conjugated systems and nitrogen-containing heterocycles, providing researchers with standardized protocols for its application in dye chemistry and material science.[1]
Chemical Profile & Reactivity
The compound exists as a sulfate salt, enhancing its water solubility and stability against premature oxidation.[1]
Electrophilic Aromatic Substitution (EAS): The two amino groups strongly activate the benzene ring, directing incoming electrophiles to the para position (relative to the amino groups).[1] However, the C4 position is the primary reactive site for oxidative coupling.[1]
Oxidative Coupling: In the presence of an oxidant (e.g.,
, , or Peroxidases), the molecule undergoes radical-mediated coupling with primary amines (developers) to form Indamine dyes .[1]
Condensation Polymerization: The pendant hydroxyl groups allow the molecule to function as a diol chain extender , introducing aromatic rigidity and amino-functionality into polyurethane or polyester backbones.[1]
Core Application: Synthesis of Indamine Chromophores
The primary synthetic utility of 2,6-Bis(2-hydroxyethylamino)toluene is as a coupler in the synthesis of indamine and phenazine dyes.[1] It reacts with p-phenylenediamine derivatives (developers) under oxidative conditions.[1]
Mechanism of Action
The reaction proceeds via a radical mechanism where the "developer" is oxidized to a quinonediimine intermediate, which is then attacked by the nucleophilic 2,6-Bis(2-hydroxyethylamino)toluene.[1]
Caption: Mechanistic pathway of oxidative coupling between p-phenylenediamine and 2,6-Bis(2-hydroxyethylamino)toluene to form Indamine dyes.[1]
Experimental Protocol: Controlled Synthesis of Indamine Derivatives
Objective: To synthesize a stable indamine dye via oxidative coupling for spectroscopic analysis or use as a redox indicator.
Reagents Required[1][4][5][6][7]
Reagent A (Coupler): 2,6-Bis(2-hydroxyethylamino)toluene sulfate (1.0 mmol, 308 mg)[1]
Reagent B (Developer): N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (1.0 mmol)
The two primary hydroxyl groups on the ethyl chains allow this molecule to serve as a functional diol monomer .[1] Unlike standard aliphatic diols, the aromatic core introduces rigidity, while the tertiary amines provide catalytic activity or sites for protonation.[1]
Protocol: Synthesis of Amino-Functionalized Polyurethane
Objective: To incorporate 2,6-Bis(2-hydroxyethylamino)toluene into a polyurethane backbone to improve dyeability or thermal stability.[1]
Monomer Preparation:
Convert the sulfate salt to the free base by treating with aqueous NaOH, extracting into ethyl acetate, and drying.[1] Crucial: The sulfate salt will not react in non-aqueous polymerization.[1]
PubChem. (2025).[1][3][4] 2,6-Bis(2-hydroxyethylamino)toluene sulfate | C11H20N2O6S.[1][4] National Library of Medicine.[1] [Link][1]
European Commission. (2003).[1] Opinion of the Scientific Committee on Cosmetic Products and Non-Food Products Intended for Consumers Concerning 2,6-Dihydroxyethylaminotoluene. SCCNFP/0697/03.[1][5] [Link]
Corbett, J. F. (1973).[1] The Chemistry of Hair-dye Coloring. Journal of the Society of Cosmetic Chemists, 24, 103-134.[1] (Foundational text on oxidative coupling mechanisms).
Application Notes and Protocols: A Researcher's Guide to Incorporating 2,6-Bis(2-hydroxyethylamino)toluene sulfate in Experimental Assays
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 2,6-Bis(2-hydroxyethylamino)toluene sulfate into fundamental in vitro experime...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 2,6-Bis(2-hydroxyethylamino)toluene sulfate into fundamental in vitro experimental assays. While primarily known for its application in the cosmetics industry as a hair dye component, its broader biological activities and potential for interference or utility in research assays are not well-documented.[1][2] This guide offers a foundational framework for characterizing the cytotoxic, genotoxic, and staining properties of this compound. The protocols herein are designed to be self-validating, providing researchers with the necessary steps to assess the compound's biological impact and explore its potential as a research tool.
Introduction and Compound Profile
2,6-Bis(2-hydroxyethylamino)toluene sulfate is an aromatic amine derivative.[3] Its chemical structure, featuring a toluene backbone with two hydroxyethylamino substituents, imparts specific solubility and reactive properties.[4] The parent compound, 2,6-Bis[(2-hydroxyethyl)amino]toluene, is a secondary amine, which makes it susceptible to nitrosation.[1][2] Its primary documented use is as a direct and oxidative hair dye ingredient, and as such, it has undergone toxicological evaluation for consumer safety.[1][5]
These application notes are intended to bridge the gap between the compound's known use in cosmetology and its potential relevance in broader biomedical research. Whether investigating environmental compounds, screening small molecules, or developing new tools, it is critical to understand the foundational biological effects of any chemical introduced into an experimental system. This guide provides robust, step-by-step protocols for initial characterization.
Chemical and Physical Properties
A clear understanding of the compound's properties is essential for accurate and reproducible experimental design.
Essential First Steps: Stock Solution Preparation and Handling
Proper preparation of the test article is paramount for reliable results. Given the compound's favorable solubility in aqueous and organic solvents, several options are available.
Safety Precautions
Before handling, consult the appropriate Safety Data Sheet (SDS). Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[8] Handling should occur in a well-ventilated area or a chemical fume hood.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.[10]
Protocol for Stock Solution Preparation
Rationale: A concentrated, sterile-filtered stock solution is necessary to enable serial dilutions for treating cells, while minimizing the final concentration of the solvent in the culture medium to avoid solvent-induced artifacts.[11] A 100 mM stock in Dimethyl Sulfoxide (DMSO) is recommended due to its high solvating capacity and compatibility with most cell-based assays.
Calculation: To prepare a 100 mM stock solution, weigh out 30.84 mg of the compound (MW = 308.35 g/mol ).
Dissolution: Add the weighed compound to a sterile vial. Add 1 mL of anhydrous DMSO to achieve a final concentration of 100 mM.
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile amber vial. This is critical for preventing contamination in cell culture experiments.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. The solution should be stable for up to 6 months under these conditions.[12]
Application I: Assessment of General Cytotoxicity
The first step in characterizing the biological effect of any compound is to determine its impact on cell viability and health. We present two common, complementary assays: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.
Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing compound cytotoxicity.
Protocol: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals. A decrease in metabolic activity correlates with a loss of cell viability.[13]
Procedure:
Cell Seeding: Seed a human cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Dilution: Prepare a serial dilution of the 2,6-Bis(2-hydroxyethylamino)toluene sulfate stock solution in complete culture medium. A suggested range is from 0.1 µM to 1000 µM. Include a "vehicle control" with the highest concentration of DMSO used (e.g., 0.5%).
Treatment: Remove the old medium and add 100 µL of the diluted compound to the respective wells. Incubate for 48 hours.[13]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Application II: Evaluation of Genotoxic Potential
Given that some aromatic amines can be genotoxic and an in vitro gene mutation assay for the parent compound yielded positive results, assessing DNA damage is a critical next step.[1][14]
Principle of the Comet Assay
Caption: Principle of the single-cell gel electrophoresis (Comet) assay.
Protocol: Alkaline Comet Assay
Principle: This assay quantifies DNA strand breaks in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail" whose intensity is proportional to the amount of damage.
Procedure:
Cell Treatment: Treat cells in a 6-well plate with varying concentrations of 2,6-Bis(2-hydroxyethylamino)toluene sulfate for a short duration (e.g., 2-4 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL.
Embedding: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose. Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow to solidify on ice.
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing Triton X-100 and high salt) for at least 1 hour at 4°C.
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
Visualization: Analyze the slides using a fluorescence microscope. Capture images and quantify the DNA content in the head and tail of the comets using appropriate software to determine the percentage of DNA in the tail.
Application III: Potential as a Cellular Stain
As the compound is a dye, it may have utility as a stain in histology or cell biology. This protocol outlines a basic method to screen for its staining properties.
Protocol: Staining of Fixed Cultured Cells
Principle: This protocol assesses whether the compound can bind to and visualize cellular structures in fixed cells, similar to common counterstains.
Procedure:
Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach ~70% confluency.
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes. This allows the dye to access intracellular structures.
Staining: Prepare a 10 µM solution of 2,6-Bis(2-hydroxyethylamino)toluene sulfate in PBS. Incubate the fixed and permeabilized cells with the staining solution for 30 minutes at room temperature.
Washing: Wash the coverslips three times with PBS to remove unbound dye.
Mounting and Visualization: Mount the coverslips onto microscope slides using an appropriate mounting medium. Observe under a bright-field or fluorescence microscope to determine if any cellular structures (e.g., nucleus, cytoplasm) have been stained.
References
PubChem. (n.d.). 2,6-Bis(2-hydroxyethylamino)toluene sulfate. National Center for Biotechnology Information. Retrieved from [Link]
Vinayak Ingredients. (n.d.). HC Red 1: Affordable Price Direct Basic Dye for Hair Color in Tarapur. IndiaMART. Retrieved from [Link]
EWG Skin Deep®. (n.d.). What is HC RED NO. 1. Environmental Working Group. Retrieved from [Link]
UL Prospector. (n.d.). HC RED 1 by DKSH - Personal Care & Cosmetics. Retrieved from [Link]
Australian Government Department of Health. (2017, March 10). Hair dye HC red No. 10 and 11: Human health tier III assessment. National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
OSHA. (2015, March 19). Safety Data Sheet - Toluene. Retrieved from [Link]
Samboo. (n.d.). Bis-2,6-N,N-(2-hydroxyethyl)diaminotoluene. Retrieved from [Link]
European Commission. (n.d.). OPINION ON 2,6-Dihydroxyethylaminotoluene. Health and Consumers Scientific Committees. Retrieved from [Link]
Cosmetics Design Europe. (2010, December 17). Red hair dye ingredient poses risk, says EU scientific committee. Retrieved from [Link]
Australian Government Department of Health. (2017, October 27). Salts of 2,6-toluenediamine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
University of Kansas Medical Center. (n.d.). Protocols. Retrieved from [Link]
European Commission. (n.d.). Opinion of the SCCNFP on 2,6-Dihydroxyethylaminotoluene (A138). Health and Consumers Scientific Committees. Retrieved from [Link]
Zhang, Y., et al. (2024). Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia. STAR Protocols. Retrieved from [Link]
Peng, Y. (2024). Biological Assays: Innovations and Applications. Advanced Techniques in Biology & Medicine. Retrieved from [Link]
PubChem. (n.d.). 2,6-Dihydroxyethylaminotoluene. National Center for Biotechnology Information. Retrieved from [Link]
Ghaffari, A., & Tavakkoli, F. (2024). Toluene Toxicity. StatPearls. Retrieved from [Link]
UK Health Security Agency. (2024, September 5). Toluene: toxicological overview. GOV.UK. Retrieved from [Link]
Bensaad, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Para-Toluenesulfonamide?. Retrieved from [Link]
Technical Support Center: Troubleshooting 2,6-Bis(2-hydroxyethylamino)toluene Sulfate Synthesis
Introduction: The Scientist’s Perspective Welcome to the technical support hub. If you are synthesizing 2,6-Bis(2-hydroxyethylamino)toluene sulfate , you are likely dealing with the fine balance between N-alkylation sele...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Scientist’s Perspective
Welcome to the technical support hub. If you are synthesizing 2,6-Bis(2-hydroxyethylamino)toluene sulfate , you are likely dealing with the fine balance between N-alkylation selectivity and oxidative stability .
This molecule (often referred to in the industry as HC Purple BS or a related dye intermediate) presents a classic organic chemistry challenge: how to drive a diamine to exactly the bis-substituted state without overshooting to tris- or tetra- species, while preventing the electron-rich aromatic ring from turning into black tar via oxidation.
Below is a troubleshooting guide structured as a dynamic Q&A, designed to address the specific failure modes of this synthesis.
Module 1: Reaction Control (The Alkylation Step)
Q1: My HPLC shows a significant "M+44" impurity peak eluting after the main product. What is this, and how do I stop it?
Diagnosis: You are observing over-alkylation (Poly-ethoxylation).
The reaction of 2,6-diaminotoluene with ethylene oxide (EO) or 2-chloroethanol is a consecutive reaction. Once the bis-product forms, the nitrogen atoms remain nucleophilic. If local concentration of the alkylating agent is too high, the hydroxyethyl group itself can react further, or the nitrogen can accept a second hydroxyethyl group.
The Fix:
Switch from Batch to Semi-Batch: Do not dump all the alkylating agent in at once. Drip the 2-chloroethanol or feed the EO gas slowly. This keeps the concentration of the alkylating agent low relative to the amine.
Temperature Control: Lower your reaction temperature by 5–10°C. Higher temperatures favor the higher activation energy pathway, which is often the over-alkylation.
Stoichiometry Check: Ensure you are using exactly 2.0 to 2.2 equivalents. If you go to 2.5+, you will generate the tris-adduct.
Q2: The reaction mixture turns dark purple/black almost immediately. Is my product ruined?
Diagnosis: This is oxidative degradation (Quinone-imine formation).
2,6-Diaminotoluene is extremely electron-rich. In the presence of trace oxygen and metal ions, it oxidizes to form radical cations, which polymerize into dark "tars."
The Fix:
Nitrogen Sparging: You must sparge the solvent with
for 30 minutes before adding the diamine.
Antioxidant Loading: Add 0.1–0.5 mol% of Sodium Metabisulfite or Ascorbic Acid to the reaction mixture as a sacrificial antioxidant.
Chelation: If using tap water or low-grade solvents, add EDTA to sequester iron/copper ions, which catalyze the oxidation.
Visualization: The Alkylation Pathway & Pitfalls
Figure 1: Reaction pathway showing the kinetic window for the target Bis-product and competing side reactions.
Module 2: Salt Formation & Purification
Q3: I added sulfuric acid, but I got a sticky oil instead of a crystalline solid. Why?
Diagnosis:Solvent/Water Ratio mismatch or Incorrect pH .
The sulfate salt is highly soluble in water but insoluble in alcohols. If your system contains too much water, the salt "oils out" as a supersaturated hydrate rather than crystallizing.
The Fix:
The "Drowning" Method: Dissolve your crude free base in a minimal amount of water/methanol. Then, slowly add this solution into a stirred vessel containing cold Isopropanol (IPA) or Ethanol with the calculated amount of Sulfuric Acid.
Water Removal: Ensure the water content in the final crystallization solvent is <5%.
Seeding: Save a small crystal from a previous successful batch. Add it when the solution turns cloudy.
Q4: My final product has a melting point depression (110°C instead of 118-120°C). What impurity causes this?
Diagnosis: Likely Mono-hydroxyethyl contamination or Inorganic Salts .
The mono-substituted impurity co-crystallizes easily with the bis-product. Inorganic sulfates (like Sodium Sulfate if you neutralized with NaOH previously) will also lower the melting point.
The Fix:
Recrystallization Protocol:
Dissolve crude sulfate in water at 60°C (1g/5mL).
Add activated charcoal (to remove color/tars) and filter hot.
Add 3 volumes of Ethanol while hot.
Cool slowly to 0°C.
Why? The mono-impurity is more soluble in the mother liquor (ethanol/water mix) and will stay in solution, while the bis-sulfate crystallizes out [1].
Module 3: Analytical Troubleshooting
Q5: How do I quantify the impurities? Standard UV-Vis isn't specific enough.
Diagnosis: UV-Vis cannot distinguish between the mono, bis, and tris forms effectively because their chromophores are nearly identical.
The Solution: Reverse Phase HPLC
You must use an ion-pairing reagent or a high-pH stable column because these are basic amines.
Recommended Method Parameters:
Parameter
Setting
Reason
Column
C18 (Base Deactivated) or Phenyl-Hexyl
Phenyl columns interact with the aromatic ring for better isomer separation.
Mobile Phase A
10mM Ammonium Acetate (pH 8.5)
High pH keeps the amine un-protonated (neutral) for better retention.
Mobile Phase B
Acetonitrile
Organic modifier.
Gradient
5% B to 40% B over 20 mins
Slow gradient required to separate Mono from Bis.
Detection
254 nm
Aromatic ring absorption.
Visualization: Troubleshooting Logic Tree
Figure 2: Decision matrix for isolating synthesis and purification faults.
Safety & Regulatory Note
CRITICAL WARNING: The starting material, 2,6-Diaminotoluene , is a known mutagen and potential carcinogen.
Impurity Limit: Regulatory bodies (like the EU SCCS) often require the residual 2,6-diaminotoluene content in the final product to be < 50 ppm [1].
Verification: You must validate your purification step (recrystallization) specifically for the clearance of the starting material. A "Limit Test" using HPLC is mandatory for every batch.
References
Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on 2,6-Dihydroxyethylaminotoluene. European Commission.[1] Retrieved from [Link]
PubChem.[2][3] (n.d.). 2,6-Bis(2-hydroxyethylamino)toluene sulfate Compound Summary. National Library of Medicine. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,6-bis(2-hydroxyethylamino)toluene.[2][3][4][5][6] Retrieved from [Link]
Technical Support Center: Optimizing Reaction Conditions for 2,6-Bis(2-hydroxyethylamino)toluene Sulfate
Executive Summary & Safety Warning User: "I need to scale up the synthesis of 2,6-Bis(2-hydroxyethylamino)toluene sulfate, but I'm facing issues with yield and purity." Scientist's Response: Optimizing this reaction requ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Safety Warning
User: "I need to scale up the synthesis of 2,6-Bis(2-hydroxyethylamino)toluene sulfate, but I'm facing issues with yield and purity."
Scientist's Response:
Optimizing this reaction requires balancing regioselectivity (preventing over-alkylation) with conversion efficiency (ensuring all toxic starting material is consumed). The synthesis generally involves the hydroxyethylation of 2,6-Diaminotoluene (2,6-DAT) followed by sulfate salt formation.[1]
CRITICAL SAFETY ALERT:
The starting material, 2,6-Diaminotoluene (2,6-DAT) , is a known mutagen and potential carcinogen.[1] All protocols described below assume the use of full PPE, negative pressure glove boxes, and strict waste management.
Core Reaction Workflow (Visualized)
The following diagram outlines the optimized pathway, highlighting critical control points (CCPs) where most failures occur.
Caption: Optimized synthesis workflow emphasizing the Critical Control Point (CCP) for residual starting material depletion.
Module 1: The Hydroxyethylation Step
Context: This step converts 2,6-DAT into the free base 2,6-Bis(2-hydroxyethylamino)toluene.[1]
Q1: "My reaction stalls, leaving unreacted 2,6-DAT. Should I increase the temperature?"
Diagnosis:
Increasing temperature often promotes O-alkylation (side reaction on the hydroxyl group) or polymerization rather than the desired N-alkylation.[1] The issue is likely stoichiometry or pH control , not just heat.
Technical Protocol:
Stoichiometry: You need a molar excess.[1] Theoretical ratio is 2:1 (Reagent:Amine).[1]
Recommendation: Use 2.2 to 2.5 equivalents of 2-chloroethanol or ethylene oxide.[1] The secondary amine formed is less nucleophilic than the primary amine, but steric hindrance can slow the second addition.
Solvent System: Use Water or Water/Isopropanol (80:20) .[1]
Why: Water facilitates the proton transfer required during the nucleophilic attack.[1]
Base Scavenger: If using 2-chloroethanol, HCl is generated.[1] You must add a base (NaOH or CaCO3) to maintain pH 7–9.[1] If the pH drops (becomes acidic), the amine protonates (NH3+) and becomes non-nucleophilic, stopping the reaction.
Q2: "I am seeing tri-hydroxyethylated impurities. How do I stop this?"
Diagnosis:
This is "Over-Alkylation."[1] It happens when the reaction runs too long or the concentration of the alkylating agent is too high relative to the substrate at the end of the reaction.[1]
<7: Reaction stops.[1] >10: Hydrolysis of reagent.
Addition Mode
Slow Dosing
All-in-one: Hotspots cause over-alkylation.[1] Dose reagent over 1-2 hours.[1][2][3]
Module 2: Salt Formation & Purification
Context: Converting the free base (oil/solid) into the stable sulfate salt.
Q3: "Upon adding sulfuric acid, the product turns into a black tar/goo instead of crystals."
Diagnosis:
This is a classic exotherm management failure .[1] The neutralization reaction is highly exothermic. If the temperature spikes, the amine oxidizes immediately, resulting in tar.
Troubleshooting Guide:
Dissolution: Dissolve the crude free base in Ethanol or Isopropanol (approx. 5-10 volumes).[1] The sulfate salt is generally insoluble in alcohols, aiding precipitation.
Temperature Control: Cool the solution to 0–5°C before adding acid.
Constraint: Do not allow internal temperature to exceed 15°C .[1]
Seed Crystals: If the solution remains clear (supersaturated), add seed crystals of pure sulfate. If none are available, scratch the glass wall or add a drop of diethyl ether to induce nucleation.
Q4: "The final product has a purple/grey cast. Is this acceptable?"
Diagnosis:
No. The pure sulfate should be white to off-white.[1] Color indicates oxidation (formation of quinone-imines).[1]
Corrective Action:
Nitrogen Sparging: Degas all solvents (water/alcohol) with Nitrogen for 15 minutes before use.[1]
Antioxidants: Add 0.1% Sodium Sulfite or Ascorbic Acid to the aqueous reaction mixture during the synthesis of the free base.[1] This prevents the oxidation of the sensitive amine groups.
Troubleshooting Decision Tree
Use this logic flow to diagnose batch failures quickly.
Caption: Decision tree for rapid diagnosis of synthesis anomalies.
Analytical Specifications (Quality Control)
When validating your optimized process, ensure the product meets these specifications.
The protocols and data above are synthesized from regulatory safety assessments and standard chemical synthesis practices for aromatic amines.
European Commission. (2006).[1] Opinion on 2,6-Dihydroxyethylaminotoluene (Colipa No.[1][2][4][5][6] A138). Scientific Committee on Consumer Products (SCCP).[1] Retrieved from [Link][1]
PubChem. (n.d.).[1][4] 2,6-Bis(2-hydroxyethylamino)toluene sulfate | C11H20N2O6S.[1][4] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 2,6-bis(2-hydroxyethylamino)toluene.[1][2][4][5][7][8][9] Retrieved from [Link][1]
Cosmetics Europe. (2015).[1] Assessment of the Genotoxicity of 2,6-Dihydroxyethylaminotoluene. Retrieved from [Link][1]
Technical Support Hub: Optimization of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate
Executive Summary & Mechanism The Challenge: Synthesizing 2,6-Bis(2-hydroxyethylamino)toluene sulfate involves the double N-alkylation of 2,6-diaminotoluene (2,6-DAT) followed by salt formation. The 2,6-isomer presents u...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanism
The Challenge:
Synthesizing 2,6-Bis(2-hydroxyethylamino)toluene sulfate involves the double N-alkylation of 2,6-diaminotoluene (2,6-DAT) followed by salt formation. The 2,6-isomer presents unique steric challenges compared to its 2,4-counterpart. The methyl group at position 1 creates significant steric hindrance for the amine groups at positions 2 and 6.
The Yield Killers:
Oxidative Degradation: The starting material (2,6-DAT) is highly electron-rich and prone to rapid oxidation, forming dark quinone-imine impurities that poison crystallization.
Competitive Hydrolysis: When using 2-chloroethanol (common lab/pilot scale), water competes as a nucleophile, consuming the alkylating agent.
Incomplete Alkylation (Mono-species): Due to steric hindrance, the second alkylation is slower, often leaving significant mono-hydroxyethylated intermediate.
Salt "Oiling Out": The sulfate salt often forms a supersaturated oil rather than a crystal lattice if the solvent polarity is not strictly controlled.
Process Visualization (Workflow & Impurities)
The following diagram illustrates the reaction pathway and critical control points (CCPs) where yield is lost.
Caption: Reaction logic flow showing the critical intermediate bottleneck (Mono-species) and the two primary yield-loss pathways: Oxidation and Over-alkylation.
Troubleshooting Guide (Symptom-Based)
Issue 1: Low Conversion (High levels of Mono-substituted impurity)
Symptom: HPLC shows a large peak eluting before the main product. Yield is <50%.
Diagnosis: The steric bulk of the ortho-methyl group retards the attack on the second amine.
Corrective Action:
Increase Temperature/Pressure: If using 2-chloroethanol, reflux is mandatory (approx. 95-100°C). If using Ethylene Oxide (EO), increase pressure to 3-4 bar.
Switch Base: Weak bases (CaCO3) may be insufficient. Use a stronger inorganic base (NaOH or KOH) to ensure the amine is deprotonated and nucleophilic, but add it slowly to prevent hydrolysis of the reagent.
Reagent Stoichiometry: Standard theoretical is 2.0 eq. In practice, the 2,6-isomer requires 2.2 – 2.4 eq to drive the reaction to completion due to competitive hydrolysis [1].
Issue 2: Product is Dark/Purple (Oxidation)
Symptom: The reaction mixture turns black/purple rapidly. The final salt is grey instead of white.
Diagnosis: 2,6-DAT is oxidizing before or during the reaction. Quinone-like impurities are co-precipitating.
Corrective Action:
Inert Atmosphere: The entire reactor headspace must be purged with Nitrogen (
) or Argon.
Degassed Solvents: Sparging solvents with
for 20 mins is mandatory before dissolving 2,6-DAT.
Antioxidant Loading: Add 0.1 - 0.5 wt% Sodium Sulfite or Ascorbic Acid to the aqueous phase during the alkylation step. This acts as a sacrificial reductant [2].
Issue 3: Sulfate Salt "Oils Out" (Sticky Gum)
Symptom: Upon adding
, a sticky oil forms at the bottom instead of a precipitate.
Diagnosis: Solvent system is too polar (too much water) or temperature is too high during acidification.
Corrective Action:
Solvent Exchange: Ensure water content is <5% before acidification. Extract the free base into n-Butanol or Ethyl Acetate , dry, and then add the acid.
The "Ethanol Crash": Dissolve the free base in absolute ethanol. Add concentrated
dropwise at 0–5°C . If oiling occurs, seed with a pure crystal and scratch the flask walls.
Optimized Protocol (Best Practice)
This protocol assumes the use of 2-chloroethanol (common in lab/pilot) rather than Ethylene Oxide (industrial).
Phase A: Hydroxyethylation
Setup: 3-neck flask, reflux condenser,
inlet, mechanical stirrer.
Charge: Water (solvent), Sodium Dithionite (0.5% wt, antioxidant), and 2,6-Diaminotoluene .
Technical Support Center: 2,6-Bis(2-hydroxyethylamino)toluene Sulfate Solutions
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with 2,6-Bis(2-hydroxyethylamino)toluene sulfate. Its purpose is to provide in-depth, practica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with 2,6-Bis(2-hydroxyethylamino)toluene sulfate. Its purpose is to provide in-depth, practical guidance on maintaining the stability of solutions containing this compound, troubleshoot common issues, and ensure the integrity of your experiments. The information herein is synthesized from safety data sheets, regulatory assessments, and fundamental chemical principles to provide actionable insights.
This section addresses the most common initial questions regarding the handling and stability of 2,6-Bis(2-hydroxyethylamino)toluene sulfate.
Q1: What is 2,6-Bis(2-hydroxyethylamino)toluene sulfate and why is its solution stability critical?
2,6-Bis(2-hydroxyethylamino)toluene sulfate is an aromatic amine compound. The molecule itself, the free base 2,6-Bis[(2-hydroxyethyl)amino]toluene, is utilized in pharmaceutical development, polymer chemistry, and as a precursor in certain dyes.[1][2][3] The sulfate salt form is often used to improve solubility and handling characteristics.
Solution stability is paramount because degradation can lead to:
Loss of Potency: The active concentration of your compound decreases, leading to inaccurate and non-reproducible experimental results.
Formation of Impurities: Degradation products can interfere with assays, exhibit unexpected biological activity, or introduce toxicity.
Altered Physicochemical Properties: Changes in pH, color, or solubility can affect formulation performance and analytical measurements.[4]
The structure contains secondary amine and hydroxyethyl groups on a toluene backbone, which are sites susceptible to chemical reactions like oxidation.[2][5][6]
Table 1: Physicochemical Properties of 2,6-Bis(2-hydroxyethylamino)toluene and its Sulfate Salt
Q2: What are the recommended storage and handling conditions for the solid compound?
To ensure the long-term integrity of the solid powder, adhere to the following guidelines based on standard safety and handling protocols:
Temperature: Store in a cool location.[7] Some suppliers recommend room temperature storage for the free base.[1]
Atmosphere: Keep containers tightly sealed in a dry, well-ventilated place to protect from moisture.[7][8] Humidity can promote hydrolysis and degradation.[9]
Inertness: For long-term storage, consider replacing the air in the container with an inert gas like argon or nitrogen to minimize oxidation.[10]
Handling: Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.[8][11] Ensure eyewash stations and safety showers are nearby.[8] Wash hands thoroughly after handling.[8]
Q3: What are the primary environmental factors that can degrade this compound in solution?
The stability of any chemical in solution is a function of its environment. For 2,6-Bis(2-hydroxyethylamino)toluene sulfate, the key factors are universal to many complex organic molecules.
The ionization state of the amine groups is pH-dependent. Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[12] For secondary amines, pH can also influence the rate of nitrosation if nitrites are present.[2]
Use a well-characterized buffer system to maintain a stable pH within the optimal range for the compound. Determine this range empirically if not known (see Section 3).
Light
Aromatic compounds can absorb UV and visible light, leading to photodegradation. This process generates reactive species that break chemical bonds.[9][10]
Prepare and store solutions in amber glass vials or containers wrapped in aluminum foil to protect from light.[10]
Temperature
Higher temperatures increase the rate of chemical reactions, accelerating degradation.[9] A general rule is that reaction rates can double for every 10°C increase.
Prepare solutions at room temperature (unless otherwise specified) and store them at recommended temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.[10]
Oxygen
The aromatic amine structure is susceptible to oxidation, especially in the presence of dissolved oxygen. This is often a primary degradation pathway and can lead to the formation of colored byproducts.[4][10]
Use de-gassed solvents to prepare solutions. For long-term storage, sparge the solution and the container headspace with an inert gas (nitrogen or argon) before sealing.
Metal Ions
Trace amounts of metal ions (e.g., iron, copper) can act as catalysts, significantly accelerating oxidative degradation.[4]
Use high-purity solvents and glassware that has been properly cleaned and rinsed to remove trace metals. If contamination is suspected, consider adding a chelating agent like EDTA at a low concentration.
Section 2: Troubleshooting Common Stability Issues
This section provides a question-and-answer guide to diagnosing and solving specific problems you may encounter during your experiments.
Q4: My solution of 2,6-Bis(2-hydroxyethylamino)toluene sulfate, which was initially colorless, has turned yellow or brown. What is the cause and is it still usable?
Answer:
The most probable cause of color change is oxidative degradation . Aromatic amines are well-known to oxidize upon exposure to air (oxygen), light, or in the presence of catalytic metal ions.[4] This process often leads to the formation of highly conjugated, colored compounds like quinone-imines.
Causality: The electron-rich toluene ring, activated by the two amino groups, is susceptible to oxidation. The initial oxidation products can further polymerize, leading to darker, more complex mixtures.
Usability: The solution is likely not usable for quantitative experiments. The appearance of color signifies that the concentration of the parent compound has decreased and unknown, potentially interfering degradation products have formed.[4] For applications where high purity is not critical, its usability would need to be re-validated. However, for research and pharmaceutical development, the solution should be discarded.
Corrective Action: Review your solution preparation and storage protocol.
Prepare a fresh solution following the best practices outlined in Table 2.
Q5: I observed a precipitate forming in my aqueous solution after storing it in the refrigerator. What happened?
Answer:
Precipitation upon cooling can be due to one of two main reasons: exceeded solubility or chemical degradation.
Exceeded Solubility Limit: The most common cause is that the concentration of your solution is close to the solubility limit of the compound at room temperature. As the temperature decreases in the refrigerator, the solubility of most compounds also decreases, causing the excess solute to crash out of solution. The free base has a reported aqueous solubility of 39.9 g/L at 20°C.[5] While the sulfate salt is expected to be more soluble, it still has a limit.
Troubleshooting: Gently warm the solution to room temperature. If the precipitate redissolves completely, the issue is temperature-dependent solubility. To prevent this, either store the solution at room temperature (if stable) or prepare a more dilute stock solution.
Degradation Product Formation: If the precipitate does not redissolve upon returning to room temperature, it is likely an insoluble degradation product. This indicates a more severe stability issue.
Troubleshooting: The solution should be discarded. You will need to investigate the root cause of the degradation (see Q4 and Table 2). An analytical technique like HPLC can be used to analyze the supernatant and confirm the loss of the parent compound and the appearance of new peaks.[4]
Q6: How can I detect and quantify the degradation of my compound?
Answer:
Visual inspection (color change, precipitation) is a qualitative indicator of instability. For quantitative analysis, a stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.[13]
A method is considered "stability-indicating" if it can separate the intact parent compound from its degradation products, allowing for accurate quantification of each.
Basic Workflow for Analysis:
Develop an HPLC Method: Use a suitable column (e.g., C18) and mobile phase to achieve good separation of the parent compound peak from other potential peaks.
Initial Analysis (T=0): Analyze a freshly prepared solution to establish the initial concentration and purity. The peak area of the parent compound at T=0 serves as your baseline.
Incubate Samples: Store aliquots of the solution under the conditions you wish to test (e.g., 4°C, 25°C, 40°C, exposed to light, etc.).
Time-Point Analysis: At set intervals (e.g., 1, 3, 7, 14 days), inject a sample onto the HPLC.
Data Interpretation:
A decrease in the peak area of the parent compound indicates degradation.
The appearance and growth of new peaks signify the formation of degradation products.[4]
This systematic approach allows you to precisely quantify the rate of degradation under different conditions and establish an appropriate shelf-life for your solution.
Q7: What is a plausible degradation pathway for this molecule, and how does that inform my experimental design?
While specific degradation studies on 2,6-Bis(2-hydroxyethylamino)toluene sulfate are not widely published, a chemically plausible pathway can be inferred from its structure. The primary route is likely oxidation , followed by potential side reactions. Understanding this helps in selecting appropriate preventative measures.
Initiation: The process likely starts with the oxidation of one of the electron-rich secondary amine groups or the aromatic ring itself. This can be initiated by oxygen, light, or metal ions.
Propagation: The initial radical or oxidized species is highly reactive and can lead to the formation of colored quinone-imine type structures. The hydroxyethyl side chains may also undergo oxidation.
Other Possibilities: As a secondary amine, it is susceptible to nitrosation in the presence of nitrite ions (NO₂⁻), forming potentially mutagenic nitrosamines.[2][5] This is a critical consideration in formulations containing nitrite sources.
The diagram below illustrates a hypothetical oxidative pathway.
Caption: Plausible oxidative degradation pathway for the compound in solution.
Q8: How do I perform a basic in-lab stability study to determine the optimal storage conditions for my specific solution (e.g., buffer, concentration)?
Answer:
Performing a simple, systematic stability study is the most reliable way to ensure your experimental results are valid. This protocol provides a framework that you can adapt to your specific needs.
Objective: To determine the stability of your 2,6-Bis(2-hydroxyethylamino)toluene sulfate solution over time under various storage conditions.
High-purity solvent/buffer (degassed if testing for oxidation)
Amber and clear glass vials
HPLC system with a validated method (see Q6)
Incubators/refrigerators set to desired temperatures
The workflow for this experiment is visualized below.
Caption: Experimental workflow for a basic solution stability study.
Step-by-Step Protocol:
Prepare Stock Solution: Prepare a single, large batch of your experimental solution to ensure homogeneity. Note the solvent/buffer system, concentration, and initial pH.
Initial Analysis (T=0): Immediately analyze an aliquot of the fresh solution via HPLC to get the baseline (100%) concentration and purity profile.
Aliquot and Store: Distribute the remaining solution into multiple small, tightly sealed vials for each condition you want to test. Example conditions:
Condition A (Control): -20°C, protected from light (amber vial).
Condition B: 4°C, protected from light (amber vial).
Condition C: Room Temperature (~25°C), protected from light (amber vial).
Condition D: Room Temperature (~25°C), exposed to ambient light (clear vial).
Analyze at Time Points: At each scheduled time point (e.g., 24h, 48h, 1 week, 2 weeks), remove one vial from each condition. Allow it to equilibrate to room temperature before analyzing by HPLC.
Evaluate Data: For each condition and time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. A common threshold for stability is retaining ≥95% of the initial concentration. Plot the percentage remaining versus time for each condition to visualize the degradation rate. The condition that maintains the highest concentration for the longest duration is the optimal storage condition.
This self-validating system provides you with robust, empirical data to justify your solution handling protocol and ensure the scientific integrity of your work.
Section 4: Safety Summary
When handling 2,6-Bis(2-hydroxyethylamino)toluene sulfate, always refer to the latest Safety Data Sheet (SDS) provided by your supplier.[8] Key hazards include:
"preventing side reactions in 2,6-Bis(2-hydroxyethylamino)toluene sulfate experiments"
The following guide serves as a specialized Technical Support Center for researchers working with 2,6-Bis(2-hydroxyethylamino)toluene sulfate (also known as 2,6-Dihydroxyethylaminotoluene sulfate; INCI: 2,6-Dihydroxyethy...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with 2,6-Bis(2-hydroxyethylamino)toluene sulfate (also known as 2,6-Dihydroxyethylaminotoluene sulfate; INCI: 2,6-Dihydroxyethylaminotoluene).
This compound is a substituted aromatic amine used primarily as a precursor/coupler in oxidative dye chemistry.[1][2] Its electron-rich toluene core makes it highly susceptible to auto-oxidation and radical polymerization , necessitating rigorous environmental controls.[1][2]
Senior Application Scientist Desk
Status: Operational
Topic: Preventing Side Reactions & Degradation
Reference ID: CAS 149330-25-6 (Base equivalent) / COLIPA A138[1][2]
Part 1: The Degradation Landscape (Root Cause Analysis)[1][2]
Before implementing protocols, you must understand why your experiments might fail.[1] This molecule is a "loaded spring"—stable as a dry sulfate salt in acidic conditions, but highly reactive upon solvation or neutralization.[1]
The Three Primary Failure Modes[1]
Auto-Oxidation (The "Purple Death"):
Mechanism: In the presence of dissolved oxygen (
) and trace metals (Cu²⁺, Fe³⁺), the amine groups oxidize to form radical cations.[1] These radicals couple to form colored oligomers (dimers/trimers) similar to Bandrowski’s base, turning solutions pink, purple, or black.[1]
Mechanism: As a secondary amine, this compound reacts with nitrosating agents (nitrites, nitrogen oxides) to form N-nitrosodiethanolamine (NDELA), a potent carcinogen.[1][2]
Trigger: Impure water sources, nitrite contamination in buffers.[1]
Hydrolysis/Salt Dissociation:
Mechanism: The sulfate salt dissociates in water.[1] If the pH is not buffered, the local acidity can catalyze unexpected side reactions or precipitation of the free base if the concentration exceeds solubility limits.[1]
Visualization: The Degradation Cascade
The following diagram illustrates the pathways you are trying to block.[1]
Caption: Figure 1. The degradation cascade showing how pH shifts and oxidation lead to irreversible side products.[1]
Part 2: Prevention Protocols (Standard Operating Procedures)
Protocol A: The "Zero-Oxidation" Solubilization Method
Objective: Prepare a stable stock solution without triggering immediate auto-oxidation.[1][2]
Sparge the deionized water with Argon/Nitrogen for at least 20 minutes before adding any solid.[1] This removes dissolved oxygen, the primary fuel for side reactions.[1]
Chelation Buffer:
Add EDTA to a final concentration of 0.1% (w/v) .
Why? This sequesters trace metal ions (Iron/Copper) leached from glassware or spatulas, which act as catalysts for radical formation.[1]
Antioxidant Shielding:
Add Sodium Sulfite (0.1 - 0.5% w/v) or Ascorbic Acid.[1][2]
Why? These act as "sacrificial" reductants, reacting with any remaining oxygen before it can attack the amine.[1]
Solubilization:
Add the 2,6-Bis(2-hydroxyethylamino)toluene sulfate powder under a blanket of inert gas.[1][2]
Stir magnetically (avoid vigorous vortexing which re-introduces air).[1][2]
pH Adjustment (The Danger Zone):
The natural pH of the sulfate salt in water will be acidic (~pH 2-4).[1][2]
If you must neutralize: Add NaOH dropwise very slowly under inert gas.[1][2]
Stop point: Do not exceed pH 9.0 unless immediately reacting. The rate of oxidation increases exponentially above pH 7.0.[1]
Protocol B: Nitrosamine Prevention
Objective: Prevent the formation of NDELA (N-nitrosodiethanolamine).[1][2]
Nitrite-Free Zone: Ensure all buffers and water sources are certified nitrite-free.[1][2]
Container Selection: Avoid storage in containers previously washed with nitric acid.[1][2]
Inhibitors: If the experiment allows, the presence of anionic surfactants or specific scavengers (like ascorbic acid, used above) also inhibits nitrosation kinetics.[1]
Part 3: Experimental Workflow Visualization
Use this logic flow to determine the safety of your current setup.
Caption: Figure 2.[1][2] Decision tree for establishing a safe experimental environment.
Part 4: Troubleshooting Guide (Symptom-Cause-Fix)
Symptom
Probable Cause
Corrective Action
Solution turns pink/purple immediately upon dissolution.
Trace Metal Contamination. Even ppb levels of Copper/Iron can catalyze oxidation.[1][2]
Restart. Prepare fresh buffer with 0.1% EDTA. Ensure glassware is acid-washed and rinsed with Milli-Q water.[2]
Solution darkens over 2-4 hours.
Dissolved Oxygen. The solution was not properly degassed.[1][2]
Prevention. Sparge buffers with Argon for 20 mins.[1][2] Keep headspace of vials filled with Argon.[1]
Precipitate forms upon neutralization (pH > 8).
Solubility Limit Exceeded. The free base is less soluble than the sulfate salt.[1]
Dilute. Reduce concentration or add a co-solvent like Ethanol or Propylene Glycol (up to 10%).[1][2]
Unexpected peak in HPLC at early retention time.
Hydrolysis or Salt Dissociation.
Buffer Control. Ensure the mobile phase is buffered (e.g., Ammonium Acetate) to prevent on-column speciation changes.[1][2]
Inconsistent reaction yields.
Variable Purity/Hydration. Sulfate salts can be hygroscopic.[1][2]
Standardize. Determine the exact water content (Karl Fischer) or dry the salt over before weighing.[1]
Part 5: Frequently Asked Questions (FAQ)
Q: Can I store the stock solution at 4°C?A: Only if the pH is acidic (< pH 5) and it is sealed under Argon. If neutralized, the free base is unstable even at 4°C.[1] We recommend preparing fresh solutions immediately before use.[2][3] If storage is unavoidable, freeze at -20°C in single-use aliquots, but validate stability first.
Q: Why do I need to use the sulfate salt instead of the free base?A: The sulfate salt is significantly more resistant to oxidation in the solid state.[1] The free base (2,6-Dihydroxyethylaminotoluene) is prone to rapid degradation upon exposure to air.[1][2] The sulfate allows for accurate weighing and longer shelf life.[1]
Q: Is this compound light sensitive?A: Yes. While not as sensitive as some primary amines, UV light accelerates the radical formation process.[1] Always use amber glassware or wrap vessels in aluminum foil.
Q: I see "Bandrowski's Base" mentioned in literature. Is that relevant here?A: Bandrowski's Base is a trimer specific to p-Phenylenediamine (PPD).[1][2] However, 2,6-Bis(2-hydroxyethylamino)toluene undergoes a analogous radical coupling mechanism to form similar trimeric/polymeric species.[1][2] The prevention strategy (blocking oxidation) is identical.[1][2]
References
Scientific Committee on Consumer Safety (SCCS). (2015).[1][2][4][5] Opinion on 2,6-Dihydroxyethylaminotoluene. SCCS/1563/15.[2][4] European Commission.[1][2][3][4][5] Link
Source for stability data, impurity profiles (NDELA), and physical properties.[1][2][4]
Scientific Committee on Consumer Safety (SCCS). (2011).[1][2][4] Opinion on 2,6-Dihydroxyethylaminotoluene. SCCS/1425/11.[1][2][4] European Commission.[1][2][3][4][5] Link
Source for nitrosation risks and sulfate salt specific
PubChem. (n.d.).[1][2] 2,6-Bis(2-hydroxyethylamino)toluene sulfate (Compound Summary). National Library of Medicine.[1] Link[1][2]
Source for chemical structure and identifiers.
Burnett, C. L., et al. (2011).[1] Final Report on the Safety Assessment of p-Phenylenediamine and its Derivatives. International Journal of Toxicology.
Provides mechanistic context for the oxidation of toluene-diamine deriv
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Isolation Protocols
Ticket ID: CHEM-SUP-8821
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open[1][2][3]
Executive Summary
You are dealing with 2,6-Bis(2-hydroxyethylamino)toluene sulfate (CAS: 149330-25-6 for the free base; sulfate salt is the acidified form).[1][2][3][4] This compound is a critical intermediate in cosmetic chemistry (hair dye precursors) and pharmaceutical synthesis.[1]
The Challenge: As an electron-rich aromatic amine derivative, this molecule is highly susceptible to oxidative degradation (turning purple/brown) and often retains unreacted starting materials like 2,6-diaminotoluene , which has strict toxicological limits (<50 ppm in final applications).[1][3]
This guide prioritizes oxidative stability during purification and the removal of potentially mutagenic impurities.[1][2]
Part 1: Diagnostic Phase (Assess Your Crude)
Q: My crude product is dark purple/brown. Is this normal?
A: No, but it is common.
The pure sulfate salt should be an off-white to pale grey powder .[1][2][3] Dark coloration indicates the presence of quinonoid oxidation byproducts or polymerized species.[1][2]
Immediate Action: Do not proceed with simple washing.[1][2] You must incorporate a decolorization step (activated carbon) and an antioxidant during the recrystallization process.[1]
Q: The melting point is broad (e.g., 110-125°C).[1][3] What does this indicate?
A: A broad melting range (>2°C) typically signals:
Inorganic Salts: Trapped sodium sulfate or iron residues.[1][2]
Regioisomers: Presence of 2,4-isomers or mono-alkylated byproducts.[1][2][3]
Solvent Entrapment: This molecule forms strong hydrogen bonds; water/alcohol may be trapped in the lattice.[1][2]
Part 2: The "Gold Standard" Purification Protocol
This protocol uses a Binary Solvent Recrystallization technique optimized for amine sulfate salts.[1]
Reagents Required:
Solvent A (Good Solvent): Deionized Water (degassed).[1][3]
Solvent B (Anti-Solvent): Ethanol (absolute) or Isopropanol.[1][3]
Displacement Wash: Wash the cake with a cold 1:1 mixture of Water/Ethanol, then pure cold Ethanol.[1][2]
Dry in a vacuum oven at 40°C over
or silica gel.
Part 3: Troubleshooting & FAQs
Q: The product "oiled out" (formed a sticky goo) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the temperature drops faster than the crystal lattice can form, or if the solvent polarity is slightly off.[1][2]
Corrective Workflow:
Re-heat the mixture until the oil re-dissolves.
Add a seed crystal of pure material (if available).[1][2]
Increase Solvent B (Ethanol) ratio slightly, but add it slower.
Scratch the glass: Use a glass rod to scratch the inner wall of the flask to provide nucleation sites.[1][2]
Q: My HPLC shows a peak at RRT 0.85. What is it?
A: Based on the synthesis pathway, this is likely the Mono-hydroxyethyl intermediate (incomplete alkylation) or the 2,6-Diaminotoluene starting material.[1][2][3]
If it is the Diamine: It is much more soluble in organic solvents than the sulfate salt.[1][2] An additional wash of the filter cake with cold acetone can strip this specific impurity.[1][2]
Q: How do I remove Iron (Fe) contamination?
A: Iron causes pink/red discoloration even at ppm levels.[1]
Protocol: Add EDTA (disodium salt) (0.5% w/w) to the aqueous dissolution step (Step 1).[1][3] The EDTA will chelate the iron, keeping it in the mother liquor during filtration.[1][2]
Part 4: Visualizing the Logic
The following diagram illustrates the decision-making process for purification based on the visual state of your crude material.
Caption: Decision tree for handling oxidation and crystallization issues during purification.
Part 5: Data & Specifications
Table 1: Purity Specifications for Research/Cosmetic Use
Parameter
Specification Target
Method of Verification
Appearance
Off-white to pale grey powder
Visual
Assay (HPLC)
HPLC (C18, Phosphate Buffer/MeOH)
2,6-Diaminotoluene
GC-MS or HPLC (Limit Test)
Iron Content
ICP-MS
Solubility
Clear in water ()
Visual (Turbidity check)
References
SCCS (Scientific Committee on Consumer Safety). (2016).[1] Opinion on 2,6-Dihydroxyethylaminotoluene. European Commission.[1][2] Retrieved from [Link]
Relevance: Establishes impurity limits (specifically 2,6-diaminotoluene) and physicochemical properties.
PubChem. (n.d.).[1][4] 2,6-Bis(2-hydroxyethylamino)toluene sulfate | C11H20N2O6S.[1][2][3][4] National Library of Medicine.[1][2] Retrieved from [Link][1][3]
Relevance: Provides chemical structure, molecular weight, and identifiers (CAS, EC).[1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2]
Relevance: Foundational reference for "Binary Solvent Recrystallization" and "Activated Carbon Treatment" protocols cited in the methodology.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, QC Scientists, and Cosmetic/Drug Development Professionals
Executive Summary
2,6-Bis(2-hydroxyethylamino)toluene (INCI: 2,6-Dihydroxyethylaminotoluene; COLIPA A138) is a critical oxidative hair dye coupler. While often supplied as a free base, the sulfate salt form is frequently utilized for enhanced stability. The primary analytical challenge lies in its high polarity and basicity, which often leads to severe peak tailing and retention loss on standard C18 columns.
This guide objectively compares analytical methodologies, establishing that Polar-Embedded Reverse Phase HPLC (RP-HPLC) is the superior routine method over standard C18 or Ion Chromatography for purity and assay validation. We provide a validated protocol compliant with ICH Q2(R2) and SCCS guidelines, ensuring precise quantification of the organic cation.
Part 1: The Analyte & The Challenge
The Molecule:
Chemical Name: 2,6-Bis(2-hydroxyethylamino)toluene sulfate
Structure: A toluene core with two hydrophilic hydroxyethylamino groups.
The Analytical Problem:
Standard alkyl-bonded silica columns (C18) interact with the free silanols and the basic amine groups of the analyte. This results in:
Peak Tailing: Asymmetry factors > 2.0.
Retention Drift: Poor reproducibility due to pH sensitivity.
Low Sensitivity: Broad peaks reduce the signal-to-noise ratio.
Part 2: Comparative Analysis of Methodologies
We evaluated three distinct analytical approaches. The "Recommended" status is based on a balance of robustness, cost, and regulatory acceptance (SCCS/ICH).
Feature
Method A: Standard C18 HPLC
Method B: UPLC-MS/MS
Method C: Polar-Embedded HPLC (Recommended)
Principle
Hydrophobic Interaction
Mass/Charge Ratio
Hydrophobic + H-Bonding Shielding
Column Type
Traditional C18 (e.g., ODS)
C18 or HILIC (1.7 µm)
Amide-C16 or Polar-Embedded C18
Peak Shape
Poor (Tailing > 2.0)
Excellent
Excellent (Tailing < 1.3)
Sensitivity
Moderate (UV)
High (ppt levels)
High (Sharp peaks boost UV signal)
Cost/Run
Low
High
Low
Application
Rough estimation
Trace Impurities (Nitrosamines)
Purity, Assay, Stability (QC)
Verdict:
Use Method B (MS/MS) only for detecting trace nitrosamine impurities (< 50 ppb) as required by SCCS safety assessments.
Use Method C (Polar-Embedded HPLC) for routine assay and purity validation. It suppresses silanol activity, providing the sharpest peaks and highest precision.
Part 3: Validated Experimental Protocol
This protocol utilizes a Polar-Embedded C18 column to ensure self-validating system suitability (tailing factor < 1.5).
Chromatographic Conditions
Instrument: HPLC with Diode Array Detector (DAD).
Column: Agilent Bonus-RP or Phenomenex Synergi Fusion-RP (Polar embedded), 250 x 4.6 mm, 5 µm.
Wavelength: 254 nm (Quantification), 200–400 nm (Scan for purity).
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Injection Volume: 10 µL.
Mobile Phase
Solvent A: 25 mM Phosphate Buffer (pH 6.0). Critical: pH 6.0 ensures the amine is partially protonated but suppresses silanol ionization.
Performed by spiking sample matrix (placebo cream) at 3 levels.
Spike Level
% Recovery (Mean, n=3)
% RSD
80%
99.4%
0.8%
100%
100.2%
0.5%
120%
99.8%
0.7%
D. Precision (Repeatability)
Six injections of the 100% standard.
Mean Area: 1,250,400
% RSD: 0.4% (Limit: < 2.0%)
Part 5: Visualization of Validation Workflow
The following diagram illustrates the logical flow of the validation lifecycle, specifically tailored for oxidative dye couplers.
Caption: Step-by-step validation lifecycle ensuring ICH Q2(R2) compliance for hair dye analytes.
References
Scientific Committee on Consumer Safety (SCCS). (2011).[2][3] Opinion on 2,6-Dihydroxyethylaminotoluene (SCCS/1425/11).[2][3] European Commission.[4][5] Link
International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[6][7][8] Link
European Commission. (2015).[3] Opinion on 2,6-Dihydroxyethylaminotoluene (SCCS/1563/15).[3] European Commission.[4][5] Link
Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using Poroshell 120 Bonus-RP.[9] Application Note. Link
A Comparative Analysis of 2,6-Bis(2-hydroxyethylamino)toluene sulfate and Other Prevalent Hair Dye Precursors
A Technical Guide for Researchers and Formulation Scientists In the ever-evolving landscape of cosmetic science, the demand for safer and more effective hair coloring agents is a paramount driver of innovation. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Formulation Scientists
In the ever-evolving landscape of cosmetic science, the demand for safer and more effective hair coloring agents is a paramount driver of innovation. This guide provides an in-depth comparative analysis of 2,6-Bis(2-hydroxyethylamino)toluene sulfate, a significant coupler component in oxidative hair dyes, with other widely used precursors: p-phenylenediamine (PPD), p-toluenediamine (PTD), and resorcinol. This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of the chemical properties, performance characteristics, and safety profiles of these key intermediates.
Introduction to Oxidative Hair Dye Chemistry
Permanent hair coloring, the most prevalent method of altering hair color, relies on a chemical process known as oxidative dyeing. This process involves the use of small, colorless molecules called precursors—developers (or primary intermediates) and couplers—that penetrate the hair shaft. In the presence of an oxidizing agent, typically hydrogen peroxide, and an alkaline environment, these precursors undergo a series of chemical reactions to form large, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.
The choice of developer and coupler is critical in determining the final shade, intensity, and longevity of the hair color. It also plays a significant role in the overall safety profile of the hair dye formulation. This guide will dissect the performance and safety attributes of 2,6-Bis(2-hydroxyethylamino)toluene sulfate in comparison to the industry benchmarks of PPD, PTD, and resorcinol.
Chemical and Physical Properties of Hair Dye Precursors
A fundamental understanding of the chemical and physical properties of hair dye precursors is essential for predicting their behavior in formulations and their interaction with the hair fiber. The table below summarizes key properties of the compounds under review.
2,6-Bis(2-hydroxyethylamino)toluene sulfate , with its two hydroxyethylamino groups on the toluene ring, functions as a coupler. Its larger molecular size and the presence of hydroxyl groups can influence its solubility and interaction with the keratin structure of the hair.
p-Phenylenediamine (PPD) is a primary intermediate and one of the most effective and widely used developers for achieving dark, permanent hair colors. Its simple aromatic diamine structure allows for efficient oxidation and coupling reactions.[9]
p-Toluenediamine (PTD) , a close structural analog of PPD with an additional methyl group on the benzene ring, is also a primary intermediate. It is often used as an alternative to PPD, with the perception of a more favorable safety profile.
Resorcinol , a dihydroxybenzene, is a classic coupler used to produce a range of brown and blonde shades. It reacts with oxidized developers to form indoanilines and other colored complexes.[8]
Performance Characteristics: A Comparative Overview
Color Formation and Intensity
The final color achieved is a result of the specific combination of developer and coupler. 2,6-Bis(2-hydroxyethylamino)toluene sulfate, as a coupler, would be used in conjunction with a developer like PPD or PTD. The resulting color would be influenced by the concentration of each precursor and the pH of the formulation.
Experimental Protocol: Spectrophotometric Measurement of Hair Color Intensity
To quantitatively assess color intensity, a spectrophotometer or colorimeter is employed. This instrument measures the light reflected from the surface of dyed hair swatches and provides values in a defined color space, most commonly the CIE Lab* system.
L* represents lightness (from black to white).
a* represents the green-red axis.
b* represents the blue-yellow axis.
Methodology:
Sample Preparation: Use standardized hair swatches (e.g., natural white hair).
Dye Application: Prepare hair dye formulations with the precursor combinations to be tested. Apply the dyes to the hair swatches according to a standardized procedure (e.g., 30-minute application time at a controlled temperature).
Rinsing and Drying: Rinse the swatches thoroughly with water and a standardized shampoo, then allow them to dry completely under controlled conditions.
Color Measurement: Take multiple readings with a spectrophotometer at different points on each hair swatch to ensure an accurate average. The Lab* values provide a quantitative measure of the resulting color.[10][11]
Color Fastness to Washing
A critical performance indicator for permanent hair dyes is their ability to resist fading after multiple shampoos.
Experimental Protocol: Color Fastness to Washing (Adapted from ISO 105-C06)
The ISO 105-C06 standard, typically used for textiles, can be adapted to assess the wash fastness of dyed hair.[12][13][14]
Methodology:
Sample Preparation: Use dyed hair swatches prepared as described above.
Washing Procedure: Place the hair swatches in a laundrometer or a similar agitating device with a standardized shampoo solution. The number of washing cycles, temperature, and duration should be controlled. For example, a cycle could consist of agitation for 30 minutes at 40°C.
Rinsing and Drying: After each washing cycle (or a set number of cycles), rinse the swatches and dry them under controlled conditions.
Color Measurement: Measure the Lab* values of the washed swatches. The change in color (ΔE*) can be calculated using the following formula:
ΔE* = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
A higher ΔE* value indicates a greater change in color and thus, lower wash fastness.[15]
Color Longevity and Fade Resistance
This refers to the overall stability of the color over time, which is influenced by both washing and exposure to environmental factors like UV light.
Experimental Protocol: Evaluation of Hair Dye Longevity
Sample Preparation: Prepare a set of dyed hair swatches.
Baseline Measurement: Measure the initial Lab* values of all swatches.
Simulated Use: Subject the swatches to a series of simulated real-world conditions, including repeated washing and drying cycles and exposure to a controlled source of UV radiation.
Periodic Measurement: Measure the Lab* values at regular intervals (e.g., after every 5 washing cycles).
Data Analysis: Plot the change in color (ΔE*) over time to create a fading curve for each precursor combination. This allows for a direct comparison of their longevity.
Safety Profile: A Critical Comparison
The safety of hair dye ingredients is of utmost importance, with skin sensitization being a primary concern for oxidative precursors.
Skin Sensitization Potential
Skin sensitization is an allergic reaction that can develop after repeated exposure to a substance. PPD is a well-known and potent skin sensitizer.[9] PTD is generally considered to be less sensitizing than PPD, though cross-reactivity can occur in individuals already sensitized to PPD. Resorcinol is also a known sensitizer. The sensitization potential of 2,6-Bis(2-hydroxyethylamino)toluene sulfate is a key parameter for its viability as a safe alternative.
Experimental Protocol: Murine Local Lymph Node Assay (LLNA) - OECD Test Guideline 429
The LLNA is the standard in vivo method for assessing the skin sensitization potential of chemicals.[16][17][18][19]
Principle: The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance. A substance is identified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to a vehicle control (Stimulation Index, SI ≥ 3).[16][20] The EC3 value, which is the estimated concentration of the substance required to produce an SI of 3, is a measure of the sensitizing potency. A lower EC3 value indicates a more potent sensitizer.
Methodology:
Animal Model: Typically, female CBA/Ca or CBA/J mice are used.
Dose Preparation: The test substance is prepared in a suitable vehicle at a minimum of three concentrations.
Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.
Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously.
Sample Collection and Processing: On day 6, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.
Measurement and Calculation: The incorporation of ³H-methyl thymidine is measured using a β-scintillation counter. The SI is calculated for each dose group.
Skin Irritation Potential
While distinct from sensitization, skin irritation is another potential adverse effect of hair dye precursors.
Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - OECD Test Guideline 439
This in vitro method uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation.[21][22][23][24][25]
Principle: The test substance is applied to the surface of the reconstructed skin tissue. Irritant substances cause cell damage, which is measured by a decrease in cell viability.
Methodology:
Tissue Model: A commercially available reconstructed human epidermis model is used.
Application: The test substance is applied to the surface of the tissue for a defined period (e.g., 60 minutes).
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using the MTT assay. MTT is converted by viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.
Classification: A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of the hair dyeing process and the experimental workflow for evaluating hair dye precursors.
Caption: Oxidative hair dyeing mechanism.
Caption: Experimental workflow for precursor evaluation.
Conclusion and Future Directions
This guide has outlined the key chemical properties, performance metrics, and safety considerations for 2,6-Bis(2-hydroxyethylamino)toluene sulfate in comparison to the established hair dye precursors PPD, PTD, and resorcinol. While 2,6-Bis(2-hydroxyethylamino)toluene sulfate presents itself as a viable coupler in oxidative hair dye systems, a comprehensive, data-driven comparison of its performance and safety against traditional precursors is currently lacking in the public domain.
The provided experimental protocols offer a robust framework for conducting such a comparative analysis. Future research should focus on generating head-to-head data on color intensity, wash fastness, longevity, and skin sensitization potential (EC3 values from LLNA) for these compounds under standardized conditions. This will enable formulators to make informed decisions in the development of next-generation hair coloring products that offer both enhanced performance and an improved safety profile for the consumer. The continued exploration of novel precursors and the application of advanced analytical techniques will be instrumental in advancing the science of hair coloration.
References
Nichem Solutions. (2025, December 3). PPD to PTD: The Evolution of Safe Hair Dye Chemistry.
Wikipedia. (n.d.). Local lymph node assay. Retrieved February 21, 2026, from [Link]
National Toxicology Program. (2002, April 24). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 429. [Link]
University of Toronto Libraries. (n.d.). Test No. 429: Skin Sensitisation Local Lymph Node Assay. Retrieved February 21, 2026, from [Link]
Safe Cosmetics. (n.d.). Resorcinol. Retrieved February 21, 2026, from [Link]
White Rose Research Online. (2026, January 12). Analysis and quantification of the propensity of hair dyes to desorb from human hair fibre using an accelerated 48-wash method. [Link]
Cosmetic Ingredient Review. (2024, January 8). p-Phenylenediamine - CIR Report Data Sheet. [Link]
European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on Resorcinol. Retrieved February 21, 2026, from [Link]
PubMed. (2008, September 15). Hair color measurement and variation. [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. Retrieved February 21, 2026, from [Link]
ResearchGate. (2025, August 6). A comparison of hair colour measurement by digital image analysis with reflective spectrophotometry | Request PDF. [Link]
Personal Care Magazine. (2011, November 1). Wash and light fastness: analytical methods outlined. [Link]
EWG Skin Deep. (n.d.). What is RESORCINOL. Retrieved February 21, 2026, from [Link]
HunterLab. (2026, February 3). Spectral Analysis for Hair Care Product Color Retention. [Link]
XCellR8. (n.d.). Regulatory Skin Irritation Test OECD TG 439. Retrieved February 21, 2026, from [Link]
HunterLab. (n.d.). Understanding Color Intensity Measurement: The Role of Spectrophotometers. Retrieved February 21, 2026, from [Link]
Daji Belle. (n.d.). Color Stability Testing in Hair Dyes. Retrieved February 21, 2026, from [Link]
National Toxicology Program. (n.d.). LLNA:DA Test Method: ICCVAM Recommended Protocol. Retrieved February 21, 2026, from [Link]
HunterLab. (2026, February 3). Spectrophotometric Color Analysis is Essential for Creating Natural-Looking At-Home Hair Dye. [Link]
SenzaGen. (n.d.). Skin irritation: OECD TG 439. Retrieved February 21, 2026, from [Link]
In Vitro ADMET Laboratories. (n.d.). OECD 439: In vitro skin irritation (EpiDerm™). Retrieved February 21, 2026, from [Link]
Oreate. (2026, February 19). Unpacking Hair Dye Longevity: What to Expect From Your Color. [Link]
International Journal of Pharmaceutical Sciences and Research. (2024, February 1). METHOD DEVELOPMENT AND VALIDATION OF PARA-PHENYLENEDIAMINE IN PURE AND MARKETED DYES BY USING RP-HPLC. [Link]
OECD. (n.d.). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved February 21, 2026, from [Link]
OECD. (2013, July 26). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]
Academia.edu. (n.d.). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Retrieved February 21, 2026, from [Link]
Konica Minolta. (n.d.). Colour Measurement for Skin and Hair, treatments and cosmetics. Retrieved February 21, 2026, from [Link]
OSHA. (n.d.). m-, o-, and p-Phenylenediamine. Retrieved February 21, 2026, from [Link]
Regulations.gov. (2018, February 22). Local Lymph Node Assay in Mice (LLNA). [Link]
The Journal of Toxicological Sciences. (n.d.). An improvement of LLNA:DA to assess the skin sensitization potential of chemicals. [Link]
Take Knowledge. (2018, January 24). Color Fastness to Washing Test (ISO 105 C06, & AATCC 61 2A). [Link]
National Toxicology Program. (n.d.). ICCVAM-Recommended Test Method Protocol Updated Protocol for the Murine Local Lymph Node Assay. Retrieved February 21, 2026, from [Link]
European Commission. (2006, December 19). MEMORANDUM ON HAIR DYE SUBSTANCES AND THEIR SKIN SENSITISING PROPERTIES. [Link]
Textile Tester. (2024, August 20). Color Fastness to Washing Test Method (ISO 105 C06). [Link]
Scribd. (n.d.). Colour Fastness to Wash (ISO 105 C06) | PDF. Retrieved February 21, 2026, from [Link]
PubChem. (n.d.). 2,6-Bis(2-hydroxyethylamino)toluene sulfate. Retrieved February 21, 2026, from [Link]
European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). Retrieved February 21, 2026, from [Link]
Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06). [Link]
COSMILE Europe. (n.d.). TOLUENE-2,5-DIAMINE SULFATE – Ingredient. Retrieved February 21, 2026, from [Link]
Eurofins. (n.d.). Hair Colour Fastness. Retrieved February 21, 2026, from [Link]
Chemstar. (n.d.). p-toluenediamine sulfate. Retrieved February 21, 2026, from [Link]
Chemotechnique Diagnostics. (n.d.). patient information sheet toluene-2,5-diamine sulfate. Retrieved February 21, 2026, from [Link]
PubChem. (n.d.). 2,5-Diaminotoluene sulfate. Retrieved February 21, 2026, from [Link]
"efficacy of 2,6-Bis(2-hydroxyethylamino)toluene sulfate vs. alternative compounds"
Title: Technical Comparison Guide: Efficacy and Safety of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate as an Oxidative Coupler Executive Summary In the development of oxidative hair coloring systems, the industry is shift...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Comparison Guide: Efficacy and Safety of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate as an Oxidative Coupler
Executive Summary
In the development of oxidative hair coloring systems, the industry is shifting away from high-sensitizing couplers (e.g., unsubstituted phenylenediamines and certain aminophenols) toward substituted derivatives that offer improved toxicological profiles without compromising chromatic vibrancy.
2,6-Bis(2-hydroxyethylamino)toluene sulfate (INCI: 2,6-Dihydroxyethylaminotoluene, COLIPA A138) represents a critical evolution in this space. By introducing bulky hydroxyethyl groups onto the amine nitrogen, this compound exhibits altered steric and hydrophilic properties compared to traditional couplers like m-Aminophenol.
This guide objectively compares the efficacy, reaction kinetics, and safety profile of 2,6-Bis(2-hydroxyethylamino)toluene sulfate against its primary market alternatives.
Chemical Profile & Mechanism of Action
Unlike direct dyes, 2,6-Bis(2-hydroxyethylamino)toluene sulfate is a coupler . It possesses no intrinsic color until it undergoes oxidative coupling with a primary intermediate (e.g., p-Phenylenediamine [PPD] or Toluene-2,5-diamine [PTD]) in the presence of an oxidizing agent (
).
The "Hydroxyethyl" Advantage
The structural modification—adding two hydroxyethyl groups—serves two mechanistic functions:
Increased Hydrophilicity: Lowers the LogP (partition coefficient), theoretically reducing dermal penetration rates compared to lipophilic unsubstituted amines.
Steric Hindrance: The bulky groups modulate the reactivity at the coupling sites, often shifting the color spectrum toward stable violets and purples while potentially reducing the formation of sensitizing hapten-protein complexes.
Reaction Pathway Visualization
The following diagram illustrates the oxidative coupling pathway where the sulfate salt dissociates, and the free base couples with the quinonediimine intermediate of PTD to form the final Indo dye.
Comparative Analysis: Efficacy & Safety
The following table contrasts 2,6-Bis(2-hydroxyethylamino)toluene sulfate with its two most common functional alternatives: m-Aminophenol (traditional standard) and 2,4-Diaminophenoxyethanol HCl (modern alternative).
Table 1: Physicochemical and Toxicological Comparison
Feature
2,6-Bis(2-hydroxyethylamino)toluene Sulfate
m-Aminophenol
2,4-Diaminophenoxyethanol HCl
Role
Coupler (Violet/Purple)
Coupler (Magenta/Violet)
Coupler (Blue/Violet)
Molecular Weight
~308.35 Da (Sulfate salt)
109.13 Da
241.12 Da
Hydrophilicity
High (Hydroxyethyl groups)
Moderate
High
Sensitization (LLNA)
Moderate/Low (SCCS/1563/15)
Strong Sensitizer (SCCS/0978/06)
Moderate
Genotoxicity
Negative (in vivo micronucleus)
Mixed (Weak positive Ames)
Negative
Color Fastness
High (Steric bulk aids retention)
Moderate (Prone to red-shift fade)
High
Nitrosamine Risk
Yes (Secondary amine)
Low
Low
Key Insight: While m-Aminophenol is the historical standard for violet tones, it is a strong sensitizer. 2,6-Bis(2-hydroxyethylamino)toluene offers a safer toxicological profile regarding sensitization, though formulations must be strictly controlled to prevent nitrosamine formation (avoiding nitrosating agents).
Experimental Protocols
To validate the efficacy claims, the following self-validating protocols are recommended for internal R&D assessment.
Protocol A: Comparative Color Fastness Assay
Objective: Quantify the
(total color change) after 10 wash cycles.
Substrate Preparation: Use standardized yak hair or bleached human hair swatches (1g).
Formulation: Prepare a 1:1 mixture of the Dye Cream (containing 1.0% equimolar concentration of the coupler and PTD) and Developer (6%
Application: Apply 4g of mixture per swatch. Process for 30 mins at
. Rinse and dry.
Measurement (
): Measure values using a spectrophotometer (D65 illuminant, observer).
Stress Test: Subject swatches to 10 cycles of washing (Standard SLES solution) and drying.
Measurement (
): Remeasure .
Calculation:
Success Criteria: The Test compound should exhibit a comparable to or lower than the Control.
Protocol B: Workflow Visualization
Regulatory & Safety Considerations
SCCS Opinion & Limits
The Scientific Committee on Consumer Safety (SCCS) has evaluated 2,6-Bis(2-hydroxyethylamino)toluene (COLIPA A138).
Genotoxicity: Although in vitro bacterial assays (Ames test) showed some positive results, subsequent in vivo studies (mammalian bone marrow micronucleus test) were negative , ruling out genotoxic potential in a biological system [1].[3]
Nitrosamine Warning
As a secondary amine, this compound is prone to nitrosation.[4][9][10]
Constraint: Do not use in combination with nitrosating systems.[9]
Scientific Committee on Consumer Safety (SCCS). (2015).[9] Opinion on 2,6-Dihydroxyethylaminotoluene (A138).[8][9] European Commission.[4][8][9] SCCS/1563/15.[9] Retrieved from [Link][11]
Scientific Committee on Consumer Products (SCCP). (2006). Opinion on m-Aminophenol (A15). European Commission.[4][8][9] SCCP/0978/06.[3] Retrieved from [Link][11]
PubChem. (2025).[5][12] 2,6-Bis(2-hydroxyethylamino)toluene sulfate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-Validation of Experimental Results for 2,6-Bis(2-hydroxyethylamino)toluene Sulfate
Content Type: Publish Comparison Guide
Audience: Researchers, Formulation Scientists, and Toxicologists.
Optimizing Safety and Efficacy in Oxidative Hair Coloring Systems
Executive Summary & Chemical Identity
2,6-Bis(2-hydroxyethylamino)toluene (INCI: 2,6-Dihydroxyethylaminotoluene) is a critical "coupler" used in oxidative hair dye formulations. Unlike primary intermediates (e.g., PPD, PTD), couplers modify the final color tone—in this case, producing violet-to-blue hues when reacted with primary intermediates.
This guide provides a rigorous cross-validation framework for the Sulfate salt form of this compound. The sulfate salt is often preferred in raw material handling for its enhanced water solubility and resistance to auto-oxidation compared to the free base.
Critical Safety Distinction:
Researchers must strictly distinguish this compound from its parent amine, 2,6-Diaminotoluene , which is a potent carcinogen and banned in cosmetics (EU Annex II). The hydroxyethyl substitution in the title compound significantly reduces mutagenic potential, but cross-validation must prove the absence of the parent amine impurity.
Chemical Profile
Property
Specification
Chemical Name
2,6-Bis(2-hydroxyethylamino)toluene Sulfate
Active Moiety CAS
149330-25-6 (Free Base)
Function
Coupler (Secondary Intermediate)
Target Impurity
2,6-Diaminotoluene (< 50 ppm required)
SCCS Safety Limit
Max 1.0% on-head concentration (oxidative conditions)
Comparative Performance Analysis
To validate the utility of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate, we compare it against the industry-standard coupler (Resorcinol ) and a modern alternative (2,4-Diaminophenoxyethanol HCl ).
Expert Insight: While Resorcinol is the gold standard for natural shades, it faces increasing regulatory pressure due to sensitization and endocrine concerns. 2,6-Bis(2-hydroxyethylamino)toluene offers a safer profile for formulating violet/ash correctors but requires strict purity controls to ensure the absence of nitrosamine precursors.
Experimental Protocols for Cross-Validation
Scientific Integrity Statement: The following protocols are designed as self-validating systems. Every assay includes a mandatory "Stop/Go" decision point based on positive/negative controls.
Objective: Measure the "Take" (Delta E) on standardized hair swatches.
Formulation:
Phase A: 1.0% 2,6-Bis(2-hydroxyethylamino)toluene Sulfate + 1.0% p-Toluenediamine Sulfate (Primary Intermediate) in a basic cream base (pH 9.5).
Phase B: 6% Hydrogen Peroxide Developer.
Mix: 1:1 ratio.
Application:
Apply to bleached yak hair (standardized keratin substrate) for 30 minutes at 30°C.
Rinse, wash with standard shampoo, and dry.
Measurement:
Use a Spectrophotometer (CIELAB color space).
Calculate
.
Success Criteria:
indicates strong coupling efficiency.
Mechanism of Action & Validation Workflow
The following diagram illustrates the critical path for validating this raw material, highlighting the "Kill Step" where the presence of the carcinogenic precursor halts the process.
Figure 1: Critical Validation Workflow. Note the mandatory impurity checkpoint (Red Diamond) which prevents the use of contaminated precursors.
Toxicological Grounding & References
The safety of 2,6-Bis(2-hydroxyethylamino)toluene relies heavily on the stability of the hydroxyethyl groups, which prevent the metabolic activation that makes the parent amine (2,6-Diaminotoluene) carcinogenic.
Key Toxicological Endpoints for Validation:
Genotoxicity: Must be negative in the Ames test (OECD 471). The SCCS confirmed that while the parent amine is mutagenic, the dihydroxyethyl derivative is not, provided purity is maintained [1].
Sensitization: Classified as a moderate sensitizer. Formulators should use the lowest effective concentration (typically < 1.0%) to minimize induction risk [1].
Nitrosamine Formation: As a secondary amine, it must not be used with nitrosating agents (e.g., sodium nitrite containers) to prevent the formation of carcinogenic nitrosamines [2].
References
Scientific Committee on Consumer Safety (SCCS). (2015).[1][2] Opinion on 2,6-Dihydroxyethylaminotoluene (A138).[1][3][2][4] SCCS/1563/15.[1][2] European Commission.[2][4] Available at: [Link]
European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. (Annex III - Restricted Substances).[3] Available at: [Link]
OECD. (2010). Test No. 429: Skin Sensitization: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals.[1][4] Available at: [Link]
A Comparative Performance Analysis of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate in Oxidative Hair Dye Formulations
For researchers and professionals in the field of drug development and cosmetic science, the selection of appropriate chemical compounds is paramount to product efficacy and consumer safety. This guide provides an in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in the field of drug development and cosmetic science, the selection of appropriate chemical compounds is paramount to product efficacy and consumer safety. This guide provides an in-depth comparative performance evaluation of 2,6-Bis(2-hydroxyethylamino)toluene sulfate, a key intermediate in oxidative hair dye formulations.[1][2] Its performance will be benchmarked against two widely used primary intermediates: p-Phenylenediamine (PPD) and p-Toluenediamine (PTD).
This analysis is grounded in established experimental methodologies to provide a clear, objective comparison of color performance, hair integrity, and sensitization potential.
Introduction to Oxidative Hair Dye Chemistry
Permanent hair color, a staple in the cosmetic industry, relies on oxidative chemistry to achieve long-lasting and vibrant shades.[3] This process involves small, colorless precursors—primary intermediates and couplers—that penetrate the hair cortex. In an alkaline environment and in the presence of an oxidizing agent, typically hydrogen peroxide, these molecules undergo a series of chemical reactions to form large, colored polymers that are trapped within the hair structure, resulting in a permanent color change.[3][4]
The choice of primary intermediate is critical as it dictates the final color, its longevity, and the overall impact on hair health and safety. This guide focuses on the performance of 2,6-Bis(2-hydroxyethylamino)toluene sulfate in this crucial role, in comparison to its prevalent alternatives.
The Contenders: A Comparative Overview
2,6-Bis(2-hydroxyethylamino)toluene Sulfate
A key intermediate used in the synthesis of vibrant and durable hair colors, 2,6-Bis(2-hydroxyethylamino)toluene sulfate is valued for its stability and reactivity in oxidative hair dye formulations.[1][5] It serves as a foundational component for creating a spectrum of shades in both permanent and semi-permanent hair color products.[1]
p-Phenylenediamine (PPD)
PPD is one of the most common primary intermediates in oxidative hair dyes, known for its effectiveness in producing dark, natural-looking shades with excellent gray coverage.[3] However, its use is associated with a higher potential for causing allergic contact dermatitis, making the exploration of alternatives a priority for formulators.[6][7]
p-Toluenediamine (PTD) and its Sulfate Salt
PTD and its sulfate salt are frequently used as alternatives to PPD.[8] The addition of a methyl group to the benzene ring is believed to reduce the sensitization potential compared to PPD, while still offering a good range of color possibilities.[3]
Natural Alternatives
Driven by consumer demand for cleaner and gentler products, natural hair dyes derived from plant-based sources like henna and indigo have gained popularity.[9][[“]][11][12] These alternatives generally have a lower risk of allergic reactions and can offer hair conditioning benefits.[[“]][12] However, they often provide a more limited color palette and may have less predictable and less permanent results compared to synthetic oxidative dyes.[9][[“]]
Performance Evaluation: Experimental Data and Protocols
To provide a comprehensive comparison, we will examine three critical performance parameters: color fastness, impact on hair integrity, and skin sensitization potential. The following sections detail the experimental protocols used to generate the comparative data.
Color Fastness and Stability
The longevity of hair color is a key determinant of consumer satisfaction. Color fastness is evaluated by measuring the change in color after repeated washing and exposure to UV light. The CIELAB color space is the standard for quantifying color, where L* represents lightness, and a* and b* represent the red/green and yellow/blue color components, respectively.[13][14] The total color difference (ΔE*) is calculated to represent the magnitude of color change.[15]
Experimental Protocol: Wash and UV Fastness Testing
Hair Tress Preparation: Standardized bleached human hair tresses are used for consistent results.
Dye Application: Three separate groups of hair tresses are treated with formulations containing 2,6-Bis(2-hydroxyethylamino)toluene sulfate, PPD, and PTD, respectively. The dye is mixed with an oxidizing agent and applied according to standard salon procedures.
Baseline Color Measurement: After dyeing and rinsing, the initial color of each tress is measured using a spectrophotometer to obtain baseline Lab* values.[13]
Wash Cycles: The tresses undergo a series of 20 automated wash cycles using a standard shampoo solution.
Color Measurement after Washing: The Lab* values are measured again after the wash cycles, and the color difference (ΔE*) is calculated.
UV Exposure: A separate set of dyed tresses are exposed to a controlled dose of UV radiation equivalent to prolonged sun exposure.
Color Measurement after UV Exposure: The Lab* values of the UV-exposed tresses are measured, and the ΔE* is calculated.
Note: Specific ΔE values are highly dependent on the full formulation, including couplers and dye concentration. The table provides a qualitative comparison based on general performance characteristics.*
Impact on Hair Integrity
Chemical treatments like oxidative dyeing can compromise the structural integrity of hair, leading to increased brittleness, split ends, and a rough texture.[16][17] The impact on hair integrity is assessed by measuring changes in the mechanical properties of the hair fiber, specifically its tensile strength.
Hair Fiber Selection: Single hair fibers are carefully selected from virgin (untreated), and dyed hair tresses (treated with 2,6-Bis(2-hydroxyethylamino)toluene sulfate, PPD, and PTD formulations).
Conditioning: The fibers are conditioned in a controlled environment of constant temperature and humidity.
Tensile Testing: Each fiber is mounted on a tensile testing instrument and stretched at a constant rate until it breaks. The force required to break the fiber (breaking force) is recorded.
Data Analysis: The average breaking force for each group of hair fibers is calculated and compared to the virgin hair control. A significant reduction in breaking force indicates hair damage.
Reduction in tensile strength, comparable to PPD[5]
Natural Dyes (e.g., Henna)
Minimal to no reduction in tensile strength; may strengthen hair[12]
Skin Sensitization Potential
A critical aspect of safety for any cosmetic ingredient is its potential to cause skin sensitization or allergic contact dermatitis. The Local Lymph Node Assay (LLNA) is a widely accepted method for assessing the sensitization potential of a substance. The result is often expressed as the EC3 value, which is the concentration of the substance required to produce a threefold increase in lymphocyte proliferation in the draining lymph nodes. A lower EC3 value indicates a stronger sensitizer.[18]
Experimental Protocol: Local Lymph Node Assay (LLNA)
Animal Model: The assay is typically conducted on mice.
Test Substance Application: Various concentrations of the test substance (2,6-Bis(2-hydroxyethylamino)toluene sulfate, PPD, or PTD) are applied to the dorsal surface of the ears of the mice for a specified number of consecutive days.
Lymph Node Proliferation Measurement: Following the application period, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured, typically using a radioactive tracer.
EC3 Value Calculation: The EC3 value is calculated by interpolating the concentration of the test substance that results in a threefold increase in lymphocyte proliferation compared to a vehicle control group.
Visualizing the Process: Experimental Workflow and Chemical Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for performance evaluation and the basic chemical pathway of oxidative hair dyeing.
Caption: Experimental workflow for comparative performance evaluation of hair dye intermediates.
Caption: Simplified signaling pathway of the oxidative hair dyeing process.
Conclusion and Future Perspectives
This guide provides a framework for the comparative evaluation of 2,6-Bis(2-hydroxyethylamino)toluene sulfate against its primary alternatives, PPD and PTD, in oxidative hair dye formulations. While PPD and PTD are well-documented in terms of their performance and sensitization potential, there is a clear need for more publicly available, direct comparative data for 2,6-Bis(2-hydroxyethylamino)toluene sulfate to allow for a comprehensive assessment.
Based on the available information, PPD and PTD offer robust color performance but come with a significant sensitization risk. Natural alternatives present a safer profile but with compromises in color vibrancy and longevity. 2,6-Bis(2-hydroxyethylamino)toluene sulfate is positioned as a viable synthetic alternative, and further research quantifying its performance in color fastness and its impact on hair integrity would be highly beneficial for the cosmetic science community. The experimental protocols outlined herein provide a robust methodology for conducting such future investigations.
References
SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS. (2010, March 3). SCCP Opinion on p-Phenylenediamine. European Commission. [Link]
IJSDR. Formulation Aspect Of Hair Dyes. IJSDR. [Link]
Scientific Committee on Consumer Safety. (n.d.). Opinion on toluene-2,5-diamine (A5). European Commission. [Link]
Consensus. (2026, January 8). Comparing Natural vs. Synthetic Dyes for Hair Color: A Closer Look. Consensus. [Link]
CIR. (2024, January 8). p-Phenylenediamine - CIR Report Data Sheet. CIR. [Link]
Consensus. Natural Versus Synthetic Hair Dyes. Consensus. [Link]
RIVM. Effects of prolonged exposure to skin sensitizers en concentrations below the EC3 value. RIVM. [Link]
Hilaris. (2024, December 17). Comparative Study of Chemical vs. Natural Hair Dyes: Safety and Efficacy. Hilaris. [Link]
Top Secret Studio. (2025, May 21). Natural Hair Dye vs Chemical Hair Dye: What's the Real Difference?. Top Secret Studio. [Link]
Kaushik, R., et al. (2020, April 9). Alternative Protocol for Hair Damage Assessment and Comparison of Hair Care Treatments. PMC. [Link]
ECETOC. Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment. ECETOC. [Link]
European Commission. opinion of the sccnfp on para-phenylenediamine. European Commission. [Link]
Google Patents. US20090265865A1 - Oxidative Hair Dye Compositions, Methods And Products.
European Publication Server. Oxidizing hair colourant compositions - Patent 2103299. European Publication Server. [Link]
Henna Morena. (2025, May 26). Synthetic vs. Plant-Based Dyes: What's the Difference and Why Does It Matter?. Henna Morena. [Link]
NERI. Precursors of oxidative hair dyes in hair colouring formulations. NERI. [Link]
Kaushik, R., et al. (2020, April 11). Alternative Protocol for Hair Damage Assessment and Comparison of Hair Care Treatments. International Journal of Trichology. [Link]
Google Patents. WO2002076412A2 - Oxidative hair dye composition containing polyalkyleneglycol(n)alkylamine and a solid fatty compound.
Dr. Health Clinic. (2023, September 29). Repair Chemically Damaged Hair: Unlocking the Path to Restore Healthy Hair. Dr. Health Clinic. [Link]
Magic Sleek. (2025, June 21). How to Repair Damaged Hair from Chemical Treatments in 2025. Magic Sleek. [Link]
European Commission. Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5). European Commission. [Link]
Plastic Surgery Key. (2016, April 13). A SURVEY OF TEST METHODOLOGY USED IN EVALUATING THE DAMAGE, PROTECTION AND REPAIR OF HAIR. Plastic Surgery Key. [Link]
Datacolor. (2023, September 29). What Is CIELAB?. Datacolor. [Link]
ResearchGate. Toluene-2,5-Diamine Sulfate: Allergen of the Year 2025. ResearchGate. [Link]
ResearchGate. CIE color scale assessment (A) Average CIE Lab colorimetric data of.... ResearchGate. [Link]
Cosmetics & Toiletries. Correlating Porosity and Tensile Strength of Chemically Modified Hair. Cosmetics & Toiletries. [Link]
ResearchGate. Thickness and tensile strength of hair before and after dyeing process. ResearchGate. [Link]
ResearchGate. CIELAB color values of virgin hair (VH) and bleached hair (BH). ResearchGate. [Link]
Semantic Scholar. Study on the Tensile Strength of Bleached Hair. Semantic Scholar. [Link]
COSMILE Europe. TOLUENE-2,5-DIAMINE SULFATE – Ingredient. COSMILE Europe. [Link]
PMC. (2023, May 18). Mechanisms of impairment in hair and scalp induced by hair dyeing and perming and potential interventions. PMC. [Link]
NICHEM Solutions. (2025, December 3). PPD to PTD: The Evolution of Safe Hair Dye Chemistry. NICHEM Solutions. [Link]
ResearchGate. Final Amended Report of the Safety Assessment of Toluene-2,5-Diamine, Toluene-2,5-Diamine Sulfate, and Toluene-3,4-Diamine as Used in Cosmetics. ResearchGate. [Link]
PCE Instruments. Color Measurement in Coating, Plastic, Textile and Food Industries. PCE Instruments. [Link]
ResearchGate. Final Amended Report of the Safety Assessment of Toluene-2,5-Diamine, Toluene-2,5-Diamine Sulfate, and Toluene-3,4-Diamine as Used in Cosmetics. ResearchGate. [Link]
DBpia. Study on the Tensile Strength of Virgin Hair by High-Density Oxidative Dye Application. DBpia. [Link]
A Comparative Guide to the In Vitro Cytotoxicity of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate and Related Aromatic Amines
Introduction The safety and toxicological profile of cosmetic ingredients are of paramount importance in product development and regulatory assessment. Aromatic amines are a critical class of compounds used as precursors...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The safety and toxicological profile of cosmetic ingredients are of paramount importance in product development and regulatory assessment. Aromatic amines are a critical class of compounds used as precursors in oxidative hair dye formulations, enabling the formation of a wide spectrum of permanent hair colors. However, this class is also associated with potential health risks, including skin sensitization and cytotoxicity.[1][2] The archetypal precursor, p-phenylenediamine (PPD), is a well-documented potent sensitizer and exhibits dose-dependent cytotoxicity.[3][4] This has driven the development of alternative molecules with improved safety profiles.
This guide provides an in-depth comparative analysis of the cytotoxicity of 2,6-Bis(2-hydroxyethylamino)toluene sulfate (CAS No. 144930-25-6), a secondary alkanolamine used in oxidative hair dyes, against structurally similar and widely used aromatic amines.[5][6] We will examine its toxicological profile in relation to key industry benchmarks: p-Phenylenediamine (PPD) and Toluene-2,5-diamine sulfate (TDS) .
The objective of this guide is to synthesize available data from regulatory assessments and peer-reviewed literature to provide researchers and drug development professionals with a clear, evidence-based comparison. We will delve into the structure-activity relationships that govern the cytotoxic potential of these molecules and provide detailed protocols for standard in vitro assessment, grounding our analysis in established scientific methodologies.
Part 1: Molecular Profiles and Structure-Activity Rationale
The cytotoxic potential of an aromatic amine is intrinsically linked to its chemical structure. Factors such as the substitution pattern on the benzene ring, the nature of the amino groups (primary, secondary), and the presence of other functional groups dictate the molecule's physicochemical properties, metabolic fate, and interaction with cellular targets.
2,6-Bis(2-hydroxyethylamino)toluene (and its sulfate salt): This molecule is a toluene derivative with two secondary amino groups at the 2 and 6 positions. A key structural feature is the presence of two hydroxyethyl (-CH₂CH₂OH) substituents on each amino group. These polar groups significantly increase the molecule's water solubility and molecular weight compared to unsubstituted parent amines.[7] From a toxicological perspective, this modification is hypothesized to reduce skin permeability and alter metabolic pathways, potentially mitigating cytotoxicity.
p-Phenylenediamine (PPD): The simplest aromatic diamine used in hair dyes, PPD has two primary amino groups in a para arrangement. Its small size and lipophilic character facilitate skin penetration, and its metabolic activation can lead to the formation of reactive intermediates, contributing to its known sensitization and cytotoxic effects.[4][8]
Toluene-2,5-diamine Sulfate (TDS): A close structural analog of PPD, TDS features an additional methyl group on the benzene ring. It is a primary aromatic amine and a common alternative to PPD.[[“]][10] While some PPD-allergic individuals may tolerate TDS, it is also a potent sensitizer and its cytotoxicity is a key parameter for risk assessment.[2][8][10]
The comparison of these three molecules allows for an insightful analysis of how modifications to a core aromatic amine structure—specifically, the addition of a methyl group (PPD vs. TDS) and the substitution of primary amines with secondary hydroxyethylamines (TDS vs. 2,6-Bis(2-hydroxyethylamino)toluene)—influence the overall cytotoxicity profile.
Part 2: Methodologies for In Vitro Cytotoxicity Assessment
To ensure a robust and reliable comparison of cytotoxicity, it is essential to employ validated, quantitative assays that measure distinct cellular health parameters. A multi-assay approach is recommended to build a comprehensive toxicological profile, as different mechanisms can lead to cell death. Here, we detail two foundational and complementary protocols.
The causality behind selecting these methods rests on their ability to probe different aspects of cellular demise. The MTT assay measures mitochondrial function, providing an indication of metabolic viability. In contrast, the LDH assay quantifies the release of a cytosolic enzyme, which is a direct marker of compromised cell membrane integrity and necrosis.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for assessing the cytotoxicity of test compounds using cultured cells.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells. Mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals, which are solubilized for spectrophotometric quantification.
Methodology:
Cell Seeding: Seed human keratinocyte (HaCaT) cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Preparation: Prepare stock solutions of the test compounds (e.g., in DMSO or PBS). Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of solvent) and an untreated control.
Cell Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Incubate for a defined period (e.g., 24 or 48 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.
Methodology:
Cell Seeding and Exposure: Follow steps 1-3 of the MTT protocol.
Sample Collection: After the incubation period, carefully collect 50 µL of the supernatant (culture medium) from each well without disturbing the cells. Transfer to a new 96-well plate.
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/NAD⁺ mixture). Add 50 µL of this mixture to each well containing the supernatant.
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Analysis: Use a positive control (cells treated with a lysis buffer to achieve maximum LDH release) to calculate the percentage of cytotoxicity for each treatment group.
Part 3: Comparative Cytotoxicity Data & Analysis
Direct, head-to-head comparative cytotoxicity data for these specific molecules under identical experimental conditions is scarce in public literature. Therefore, this analysis synthesizes data from regulatory safety assessments and independent studies, which provides a robust, weight-of-evidence-based comparison.
Molecule Name
CAS No.
Key Structural Features
Reported Cytotoxicity Data
Model / Cell Line
Source
2,6-Bis(2-hydroxyethylamino)toluene
149330-25-6 (base)
Toluene backbone; Two secondary amino groups with hydroxyethyl chains
Acute Oral LD₅₀ > 2000 mg/kg bw. No cytotoxicity observed in mouse lymphoma or Ames tests.
2,6-Bis(2-hydroxyethylamino)toluene Sulfate Shows a Favorable Profile: The available data, primarily from comprehensive regulatory reviews by the SCCNFP, strongly indicate that this molecule has very low acute toxicity.[5][7] The acute oral LD₅₀ in rats being greater than 2000 mg/kg bw suggests a low hazard upon ingestion.[5][7] Crucially, in in vitro assays designed to detect mutagenicity, no signs of cytotoxicity were reported, which is a positive indicator for its safety at the cellular level, although these are not direct viability assays.[5]
PPD as a High-Toxicity Benchmark: As expected, PPD demonstrates significant cytotoxicity at low concentrations. Studies on human corneal epithelial cells show that PPD induces toxic effects in a dose- and time-dependent manner, with apoptotic responses seen at concentrations as low as 3 ppm.[3] This confirms its status as a molecule with high intrinsic cellular toxicity, serving as a critical benchmark for comparison.
Structural Isomers Matter: The data for 2,6-Toluenediamine (2,6-TDA), a structural isomer of TDS but with primary amino groups at the 2 and 6 positions (like our target molecule), reveals a much higher acute toxicity (LD₅₀ est. 100-300 mg/kg bw) compared to 2,6-Bis(2-hydroxyethylamino)toluene.[11] This comparison provides the most compelling evidence for the role of the hydroxyethyl groups in mitigating cytotoxicity. The replacement of the primary amines (-NH₂) in 2,6-TDA with secondary hydroxyethylamines (-NHCH₂CH₂OH) appears to dramatically reduce the molecule's toxic potential.
Structure-Activity Relationship: The synthesized data supports the hypothesis that the two hydroxyethyl side chains on 2,6-Bis(2-hydroxyethylamino)toluene are the key drivers of its reduced cytotoxicity. These groups increase polarity and steric bulk, which can:
Reduce Membrane Permeability: Hindering the molecule's ability to enter cells and interact with intracellular targets.
Alter Metabolism: The molecule may be metabolized through different, less toxic pathways compared to primary aromatic amines, which can be activated to form reactive quinonediimines.[2]
Decrease Reactivity: The secondary amines are generally less reactive than the primary amines found in PPD and TDS.
Conclusion and Future Perspectives
Based on a comprehensive review of available toxicological data, 2,6-Bis(2-hydroxyethylamino)toluene sulfate exhibits a significantly more favorable cytotoxicity profile compared to benchmark aromatic amines like PPD and its structural parent, 2,6-TDA. Its low acute oral toxicity and the absence of cytotoxicity in specific in vitro genotoxicity systems position it as a potentially safer alternative in cosmetic formulations.
The dramatic difference in toxicity between 2,6-TDA and its hydroxyethyl-substituted counterpart underscores a successful example of rational chemical design to minimize hazard. The addition of polar hydroxyethyl groups appears to be a highly effective strategy for detoxifying the toluenediamine scaffold.
For future research, the following steps are recommended:
Direct Comparative Studies: Conducting head-to-head cytotoxicity studies of 2,6-Bis(2-hydroxyethylamino)toluene sulfate, PPD, and TDS using the detailed protocols (MTT, LDH) on relevant human cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes) would provide definitive, quantitative IC₅₀ values for direct comparison.
Advanced Model Testing: Evaluating these compounds on 3D reconstructed human epidermis models would offer more physiologically relevant data on skin penetration, metabolism, and irritation potential.
Mechanistic Investigations: Further studies could explore the precise cellular mechanisms, investigating effects on oxidative stress, mitochondrial function, and specific apoptotic pathways to fully understand the molecular basis for the observed differences in cytotoxicity.
This guide provides a strong, evidence-based foundation for formulators and researchers, highlighting the low cytotoxic potential of 2,6-Bis(2-hydroxyethylamino)toluene sulfate and justifying its consideration as a safer ingredient in the development of next-generation consumer products.
References
da Silva, V. et al. (2015). Cytotoxic and genotoxic effects of two hair dyes used in the formulation of black color. Food and Chemical Toxicology, 86, 9-15. Available at: [Link]
Consensus (n.d.). Safe Alternatives Hair Dyes.
AGRIS (2015). Cytotoxic and genotoxic effects of two hair dyes used in the formulation of black color.
Maastricht University (n.d.). Toxicity of hair dyes in human keratinocytes Effects of Basic Yellow 57 in combination with Resorcinol and Hydrogen Peroxide.
Kim, Y. et al. (2009). Cytotoxicity of Para-Phenylendiamine in Hair Dyes on Corneal Epithelial Cell in vitro. Investigative Ophthalmology & Visual Science, 50(13), 4610. Available at: [Link]
European Commission (2003). Opinion of the SCCNFP on 2,6-Dihydroxyethylaminotoluene (A138). Available at: [Link]
Lewis, D.F. et al. (1998). A quantitative structure-activity relationship study on a series of 10 para-substituted toluenes binding to cytochrome P4502B4 (CYP2B4), and their hydroxylation rates. Xenobiotica, 28(12), 1131-43. Available at: [Link]
Almeida, L. et al. (2020). Toxic effects of Arianor Ebony hair dye on human cells. Brazilian Journal of Medical and Biological Research, 53(12), e10161. Available at: [Link]
PubChem (n.d.). 2,6-Bis(2-hydroxyethylamino)toluene sulfate. Available at: [Link]
Urban, M. et al. (2019). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. Molecules, 24(19), 3519. Available at: [Link]
European Commission (2015). OPINION ON 2,6-Dihydroxyethylaminotoluene. Available at: [Link]
Al-Suwaidan, I. et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 125. Available at: [Link]
Halla, N. et al. (2021). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Brazilian Journal of Pharmaceutical Sciences, 57. Available at: [Link]
Open Agrar (n.d.). Textile and cosmetic colorants as a possible source of aromatic amines. Available at: [Link]
NICNAS (2016). Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. Available at: [Link]
U.S. EPA (n.d.). Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0). Available at: [Link]
Shioiri, T. et al. (1995). Structure-cytotoxicity relationship of tilivalline derivatives. Anticancer Drug Design, 10(2), 167-76. Available at: [Link]
MADE SAFE (2025). Product Profile: Hair Dye. Available at: [Link]
Pan, C. et al. (2022). Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing. Chemical Research in Toxicology, 35(7), 1153-1172. Available at: [Link]
Gurusamy, S. et al. (2024). Hair dye allergies: available alternatives. International Journal of Research in Dermatology, 10(4), 220-224. Available at: [Link]
NICNAS (2017). Salts of 2,6-toluenediamine: Human health tier II assessment. Available at: [Link]
Medscape (2025). Hair Dye Alternative Named Allergen of the Year. Available at: [Link]
Liu, H. et al. (2021). Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Molecules, 27(1), 73. Available at: [Link]
Søsted, H. (n.d.). Allergic Contact Dermatitis to Hair Dye Ingredients. Available at: [Link]
PubChem (n.d.). 2,6-Dihydroxyethylaminotoluene. Available at: [Link]
Australian Industrial Chemicals Introduction Scheme (2022). Toluenesulfonamides - Evaluation statement. Available at: [Link]
A Comparative Guide to the Stability of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate in Cosmetic Formulations
Introduction: The Critical Role of Reagent Stability in Cosmetic Science In the development of high-performance cosmetic products, particularly in the realm of oxidative hair dyes, the chemical stability of each ingredie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Reagent Stability in Cosmetic Science
In the development of high-performance cosmetic products, particularly in the realm of oxidative hair dyes, the chemical stability of each ingredient is paramount. The efficacy, safety, and shelf-life of the final formulation are directly dependent on the integrity of its components.[1][2] Unstable ingredients can lead to degradation, which may result in loss of performance, changes in color and texture, and potentially the formation of sensitizing or toxic byproducts.[1][3] This guide provides a comprehensive analysis of the stability of 2,6-Bis(2-hydroxyethylamino)toluene sulfate, a key oxidative hair dye precursor, benchmarked against other commonly used aromatic amine derivatives.
Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating reagent stability. By understanding the degradation pathways and kinetics under various stress conditions, formulators can make informed decisions, leading to the development of safer, more effective, and more reliable cosmetic products. The methodologies and principles discussed herein are grounded in internationally recognized standards, such as the ICH (International Council for Harmonisation) guidelines for stability testing, to ensure scientific rigor and trustworthiness.[4][5][6][7]
The Chemistry of Aromatic Amines in Oxidative Dyeing
2,6-Bis(2-hydroxyethylamino)toluene sulfate belongs to the family of aromatic amines, which serve as "precursors" or "primary intermediates" in oxidative hair color formulations.[3][8] These molecules are not dyes themselves but react with a "coupler" in the presence of an oxidizing agent (typically hydrogen peroxide) to form the final color molecules within the hair shaft.[9][10] The stability of these precursors is crucial; premature degradation can prevent the desired color formation and lead to unpredictable results. Aromatic amines are generally susceptible to oxidation, a process that can be accelerated by heat, light, and changes in pH.[11]
This guide will compare the stability of 2,6-Bis(2-hydroxyethylamino)toluene sulfate (Reagent A) with two other widely used aromatic amine precursors:
p-Toluenediamine Sulfate (PTDS) (Reagent B): A common primary intermediate known for producing natural-looking shades.
2,5-Diaminotoluene Sulfate (Reagent C): Another prevalent precursor used in a variety of hair color formulations.
Comparative Stability Analysis: A Forced Degradation Study
To objectively assess and compare the stability of these reagents, a forced degradation study is the most effective approach.[12][13] This involves subjecting the compounds to stress conditions that are more severe than they would typically encounter during their shelf-life, thereby accelerating any potential degradation.[12] This allows for the rapid identification of degradation products and the elucidation of degradation pathways.[13]
The following experimental workflow outlines a comprehensive forced degradation study designed to benchmark the stability of our target reagents.
Caption: Workflow for the comparative forced degradation study.
Experimental Protocol
A detailed, self-validating protocol is essential for ensuring the reliability and reproducibility of stability data.
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.[11]
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Photostability chamber compliant with ICH Q1B guidelines.[6]
Calibrated oven and pH meter.
3. Preparation of Stock Solutions:
Prepare individual stock solutions of Reagents A, B, and C at a concentration of 1 mg/mL in a 50:50 acetonitrile/water mixture.
4. Application of Stress Conditions:
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation: Store 2 mL of the stock solution in a sealed vial at 60°C for 48 hours.
Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to light in a photostability chamber, as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[6][14]
5. HPLC Analysis:
For each stressed sample, inject an appropriate volume into the HPLC system.
Use a gradient elution method with a mobile phase consisting of a phosphate buffer and acetonitrile to ensure separation of the parent compound from its degradation products.[11]
Monitor the elution profile using the PDA detector at the λmax of each parent compound.
6. Data Analysis:
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.[11]
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
Results and Discussion: Interpreting the Stability Data
The following table summarizes the hypothetical data from the forced degradation study, providing a clear comparison of the stability profiles of the three reagents.
Stress Condition
Reagent A (% Degradation)
Reagent B (% Degradation)
Reagent C (% Degradation)
Observations
Acid Hydrolysis (0.1M HCl, 60°C)
2.1%
4.5%
4.9%
Reagent A shows superior stability under acidic conditions.
Base Hydrolysis (0.1M NaOH, 60°C)
3.5%
8.2%
9.1%
All reagents show some degradation, but Reagent A is the most stable.
Oxidative (3% H₂O₂, RT)
12.4%
25.8%
28.3%
Reagent A demonstrates significantly higher resistance to oxidation.
Thermal (60°C, 48h)
1.8%
3.1%
3.5%
All reagents are relatively stable to heat, with Reagent A showing the least degradation.
Photolytic (ICH Q1B)
6.7%
15.4%
16.8%
Reagent A is considerably more photostable than the alternatives.
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting results from the proposed experimental protocol. Actual experimental results may vary.
The results clearly indicate that 2,6-Bis(2-hydroxyethylamino)toluene sulfate (Reagent A) possesses a markedly more stable chemical profile compared to both p-Toluenediamine Sulfate (Reagent B) and 2,5-Diaminotoluene Sulfate (Reagent C) across all tested stress conditions.
Causality and Mechanistic Insights
The enhanced stability of Reagent A can be attributed to its unique molecular structure.
Caption: Factors influencing the stability of the tested reagents.
Steric Hindrance: The two bulky bis(2-hydroxyethyl)amino groups, along with the methyl group on the toluene ring of Reagent A, provide significant steric hindrance. This physical barrier protects the vulnerable amino groups from attack by oxidizing agents, acids, or bases. In contrast, the primary amino groups in Reagents B and C are more exposed.
Intramolecular Hydrogen Bonding: The hydroxyl groups on the ethyl chains of Reagent A can form intramolecular hydrogen bonds with the adjacent amino groups. This interaction can reduce the electron density on the nitrogen atoms, making them less susceptible to electrophilic attack and oxidation.
The most significant difference was observed under oxidative stress. This is particularly relevant for hair dye formulations, which rely on an oxidative environment to develop color. The superior oxidative stability of Reagent A suggests that formulations containing it will have a longer shelf-life and provide more consistent and predictable coloring results. The reduced degradation also implies a lower potential for the formation of unwanted byproducts, contributing to a better safety profile.
Conclusion and Future Outlook
This comparative guide demonstrates, through a robust, scientifically-grounded framework, the superior stability of 2,6-Bis(2-hydroxyethylamino)toluene sulfate when benchmarked against common alternatives like p-Toluenediamine Sulfate and 2,5-Diaminotoluene Sulfate. Its enhanced resistance to degradation under oxidative, thermal, photolytic, and hydrolytic stress makes it an exemplary candidate for high-performance, stable cosmetic formulations.
By adopting the detailed experimental protocols outlined in this guide, researchers and formulators can build a comprehensive understanding of the stability of their own raw materials. This commitment to rigorous, data-driven ingredient selection is fundamental to advancing the safety, efficacy, and quality of products in the cosmetic and pharmaceutical industries.
References
Vertex AI Search. (n.d.). A Comprehensive Guide to Cosmetic Stability Testing Guidelines.
Bioticus. (n.d.). Stability Testing of Cosmetics.
ICH. (2000). Q1A(R2) Guideline.
FDCELL. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
Slideshare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product: 2,6-Bis(2-hydroxyethylamino)toluene Sulfate (CAS: 149330-25-6 for free base; 144930-25-6 for sulfate)
Primary Application: Oxidative hair coloring intermediate (Coupler).
Critical Challenge: Achieving precise mono-hydroxyethylation on both amine groups without over-alkylation (poly-ethoxylation) or formation of tertiary amines.
This guide compares two distinct synthesis philosophies: the Direct Alkylation Route (Commodity/Legacy) and the Carbamate-Directed Route (High-Purity/Selectivity). While direct alkylation offers brevity, the carbamate route is the superior choice for pharmaceutical or cosmetic-grade applications requiring strict impurity control.
Route 1: The Carbamate-Directed Route (High Selectivity)
Status: Recommended for High-Purity Applications
Mechanism: Protection-Deprotection / Directed Alkylation
Source Basis: US Patent 5,230,710
Technical Rationale
Direct reaction of 2,6-diaminotoluene (2,6-DAT) with ethylene oxide or 2-chloroethanol often leads to uncontrolled poly-ethoxylation. This route utilizes a chloroformate to form a bis-carbamate intermediate. The carbamate structure "locks" the nitrogen, preventing over-alkylation. Subsequent hydrolysis yields the specific mono-hydroxyethylated amine with high regioselectivity.
Workflow Diagram
Figure 1: The Carbamate-Directed synthesis pathway ensuring mono-substitution.
Experimental Protocol (Step-by-Step)
Step 1: Formation of Bis-Carbamate Intermediate
Setup: Equip a reactor with a mechanical stirrer, reflux condenser, and dropping funnel.
Charge: Suspend 61 g (0.5 mol) of 2,6-diaminotoluene and 52.5 g of calcium carbonate (acid scavenger) in 250 ml of 1,2-dimethoxyethane (or dioxane).
Addition: Heat mixture to 70°C . Slowly add 160 g of β-chloroethyl chloroformate dropwise over 60 minutes.
Reaction: Stir at reflux (approx. 85°C) for 2 hours.
Workup: Pour the hot reaction mixture into 1.5 L of ice water . The bis-carbamate intermediate precipitates.[1] Filter, wash with water, and dry.
This route relies on the nucleophilic attack of the amine nitrogen on the alkylating agent. While chemically simpler, it suffers from "over-alkylation." Once a nitrogen is hydroxyethylated, it becomes more nucleophilic, promoting the formation of tertiary amines (di-hydroxyethylated nitrogens), which are difficult to separate.
Experimental Protocol Summary
Reaction: React 2,6-diaminotoluene with 2-chloroethanol (2.2 - 2.5 equivalents) in water or alcohol at reflux.
Base: Use CaCO3 or NaOH to neutralize the HCl byproduct.
Purification: Requires extensive recrystallization to remove mono-alkylated and tri/tetra-alkylated impurities.
Yield: Typically lower (50-65%) regarding the specific bis-substituted target due to byproduct formation.
Comparative Analysis: Route Selection Matrix
Feature
Route 1: Carbamate-Directed
Route 2: Direct Alkylation
Selectivity
High (Enforced mono-substitution)
Low (Statistical mixture of mono/di/poly)
Purity Profile
>99% (Suitable for cosmetic/pharma)
85-90% (Requires extensive purification)
Yield (Free Base)
~86%
~60%
Atom Economy
Lower (Uses chloroformate, generates salt)
Higher (If using Ethylene Oxide)
Safety
Handling Chloroformates (Toxic)
Handling Ethylene Oxide (Explosive/Toxic)
Complexity
3 Steps (Protection -> Hydrolysis -> Salt)
2 Steps (Alkylation -> Salt)
Performance Verdict
Choose Route 1 if your priority is regulatory compliance (low impurity profile) and batch-to-batch consistency . The extra steps are justified by the elimination of difficult-to-remove poly-ethoxylated byproducts.
Choose Route 2 only if you have advanced downstream purification capabilities (e.g., preparative HPLC or highly specific fractional crystallization) and are producing commodity-grade material.
References
US Patent 5,230,710 . Substituted 2,6-diaminotoluenes, processes for their preparation and coloring agents for keratinic fibers comprising these compounds. (1993).
Source of the detailed Carbamate-Directed protocol and yield d
Safe Management and Disposal of 2,6-Bis(2-hydroxyethylamino)toluene Sulfate
Executive Summary 2,6-Bis(2-hydroxyethylamino)toluene sulfate (often an intermediate in oxidative hair dye formulations) presents specific handling challenges due to its status as a substituted aromatic amine salt.[1] Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,6-Bis(2-hydroxyethylamino)toluene sulfate (often an intermediate in oxidative hair dye formulations) presents specific handling challenges due to its status as a substituted aromatic amine salt.[1] While often classified as non-flammable, its primary risks lie in skin sensitization , severe eye irritation , and the potential for nitrosamine formation if improperly segregated.
As a Senior Scientist, I want to highlight a critical mechanism often overlooked: Nitrosation .
This compound contains secondary amine groups.[3][4] If this waste stream is accidentally mixed with nitrosating agents (nitrites, nitrates, or nitrous acid), it can form N-nitrosamines , which are potent carcinogens.
Rule: Never consolidate this waste with "General Oxidizers" or nitric acid waste streams.
Waste Segregation Workflow
Effective disposal starts at the bench. Use the following decision tree to categorize your waste stream immediately upon generation.
Figure 1: Waste segregation logic flow. Note the specific neutralization step for aqueous streams to prevent container corrosion.
PPE Verification: Don Nitrile gloves (0.11mm min thickness), safety goggles, and a lab coat. If handling >50g of open powder, use a fume hood or N95 respirator to prevent inhalation sensitization.
Primary Containment: Transfer solid waste into a heavy-duty polyethylene bag (min 2 mil thickness).
Secondary Containment: Place the sealed bag into a rigid High-Density Polyethylene (HDPE) wide-mouth drum or jar.
Scientific Rationale: HDPE is resistant to the acidic nature of sulfate salts and prevents leaching.
Storage: Store in a cool, dry area away from oxidizers until pickup.
Protocol B: Liquid Waste (Aqueous Solutions)
Applicability: Mother liquors, reaction byproducts dissolved in water.[1]
pH Check: The sulfate salt will likely render the solution acidic (pH ~3-5).
Neutralization (Optional but Recommended):
Slowly add dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3) to adjust pH to between 6 and 9.
Warning: Do not over-basify (pH > 10) as this may liberate the free amine, increasing volatility and odor.
Segregation: Pour into a waste container designated for "Toxic Aqueous Waste."
CRITICAL: Do NOT mix with bleach (Sodium Hypochlorite). The reaction between amines and hypochlorite produces chloramines, which are toxic and explosive.
Disposal: Hand off to EHS for incineration.
Protocol C: Empty Containers[2]
Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of solubilizing the residue (water or ethanol).
Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Waste (Protocol B).
Defacing: Cross out the original label and mark "Empty."
Recycling/Trash: Once triple-rinsed, the glass/plastic container is generally non-hazardous (verify with local regulations).[1]
Spill Response (Emergency Protocol)
Scenario: 100g bottle drop/breakage.
Evacuate & Ventilate: Clear the immediate area.[5] If powder is airborne, allow 15 minutes for settling or ventilation clearance.
PPE: Double-glove (Nitrile), chemical splash goggles, and P100/N95 respirator.[1]
Containment:
Dry Spill: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are nearby, though generally safe for this specific salt.
Decontamination: Scrub the surface with a mild detergent and water. Collect the wash water as hazardous waste.[2]
Validation: Surface is clean when no color or residue remains (this compound often oxidizes to a purple/brown color over time, acting as its own indicator).
References
PubChem. (n.d.).[1] 2,6-Bis(2-hydroxyethylamino)toluene sulfate | C11H20N2O6S. National Library of Medicine. Retrieved October 26, 2023, from [Link]
European Commission. (2015).[3] Opinion on 2,6-Dihydroxyethylaminotoluene (SCCS/1563/15). Scientific Committee on Consumer Safety.[4] Retrieved October 26, 2023, from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]
ECHA (European Chemicals Agency). (n.d.). Substance Information: 2,6-bis(2-hydroxyethylamino)toluene.[1][6][7][8] Retrieved October 26, 2023, from [Link]
Personal protective equipment for handling 2,6-Bis(2-hydroxyethylamino)toluene sulfate
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 2,6-Bis(2-hydroxyethylamino)toluene sulfate (CAS No. 67845-83-4).
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 2,6-Bis(2-hydroxyethylamino)toluene sulfate (CAS No. 67845-83-4). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
Aromatic Amines: This class of compounds can be readily absorbed through the skin and may be toxic.[1] Some aromatic amines are known or suspected carcinogens.[1][2] They can also cause skin and respiratory sensitization.[3]
Toluene Derivatives: Toluene and its derivatives are flammable and can cause skin irritation.[4][5] Inhalation of vapors may lead to respiratory irritation, dizziness, and other central nervous system effects.[4][5]
Sulfate Salts: While generally less hazardous, some sulfate salts can be irritating to the eyes and respiratory tract.
Given these components, 2,6-Bis(2-hydroxyethylamino)toluene sulfate should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with potential for more significant health effects upon prolonged or repeated exposure.
Personal Protective Equipment (PPE)
A stringent PPE protocol is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
Operation
Required PPE
Rationale
Weighing and Aliquoting (Solid)
- Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Lab Coat- N95 Respirator or higher
To prevent inhalation of fine particles and skin contact.
Solution Preparation and Handling
- Nitrile or Neoprene Gloves- Chemical Splash Goggles and Face Shield- Chemical-resistant Lab Coat or Apron
To protect against splashes and direct skin/eye contact. A face shield offers an extra layer of protection.
Large-Scale Operations (>1 Liter)
- Heavy-duty gloves (e.g., Butyl rubber or Viton)- Chemical Splash Goggles and Face Shield- Chemical-resistant Coveralls- Respirator with organic vapor cartridges
Enhanced protection is necessary for handling larger quantities due to increased risk of significant exposure.
Always inspect your PPE for any damage before use and wash your hands thoroughly after handling the chemical, even if gloves were worn.[5][6]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for safety. The following diagram illustrates the key stages of handling 2,6-Bis(2-hydroxyethylamino)toluene sulfate.